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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (3R)-3-amino-3-cyclopropylpropanamide Hydrochloride

Introduction (3R)-3-amino-3-cyclopropylpropanamide hydrochloride is a chiral molecule featuring a cyclopropyl group, which imparts unique conformational rigidity. This structural characteristic is of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3R)-3-amino-3-cyclopropylpropanamide hydrochloride is a chiral molecule featuring a cyclopropyl group, which imparts unique conformational rigidity. This structural characteristic is of significant interest in medicinal chemistry for its potential to enhance binding affinity to biological targets.[1][2] The presence of a primary amine and an amide functional group further suggests its potential role as a building block in the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of the structure, synthesis, and analytical characterization of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

The fundamental identity of a molecule is defined by its structure and physicochemical characteristics. This section delineates the key identifiers and properties of (3R)-3-amino-3-cyclopropylpropanamide hydrochloride.

Nomenclature and Identifiers
  • IUPAC Name: (3R)-3-amino-3-cyclopropylpropanamide;hydrochloride[3]

  • CAS Number: 1604281-34-6 (for the free base)[4]

  • Molecular Formula: C6H13ClN2O[4]

  • Molecular Weight: 164.63 g/mol (hydrochloride salt)

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueSource
Molecular Weight (Free Base)128.17 g/mol [4]
Molecular Formula (Free Base)C6H12N2O[4]
SMILESO=C(N)CC1CC1[4]
Stereochemistry

The designation "(3R)" indicates the stereochemical configuration at the chiral center, which is the carbon atom bonded to the amino group and the cyclopropyl ring. This specific three-dimensional arrangement is critical for its biological activity, as enantiomers often exhibit different pharmacological profiles.

Synthesis and Purification

The synthesis of enantiomerically pure compounds like (3R)-3-amino-3-cyclopropylpropanamide hydrochloride requires a stereoselective approach. While a specific, detailed synthesis for this exact molecule is not widely published, a general retrosynthetic analysis suggests a plausible pathway.

Retrosynthetic Analysis

A logical approach to the synthesis would involve the formation of the amide from a corresponding carboxylic acid or ester, and the introduction of the chiral amine.

Retrosynthesis Target (3R)-3-amino-3-cyclopropylpropanamide hydrochloride Intermediate1 (3R)-3-amino-3-cyclopropylpropanoic acid derivative Target->Intermediate1 Amidation Intermediate2 (R)-cyclopropylglycinol derivative Intermediate1->Intermediate2 Oxidation StartingMaterial1 Cyclopropyl Grignard Reagent Intermediate2->StartingMaterial1 Grignard Addition StartingMaterial2 (R)-2-aminoprop-2-en-1-ol derivative Intermediate2->StartingMaterial2

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

The following is a generalized, hypothetical protocol based on common organic synthesis methodologies.[5][6][7]

Step 1: Synthesis of a Chiral Aziridine Intermediate

  • React a suitable N-protected serine derivative with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base (e.g., pyridine) to activate the hydroxyl group.

  • Treat the resulting tosylate with a strong base (e.g., sodium hydride) to induce intramolecular cyclization to the corresponding N-protected aziridine-2-carboxylate.

Step 2: Ring Opening of the Aziridine

  • Prepare a cyclopropyl magnesium bromide solution (Grignard reagent).

  • React the Grignard reagent with the aziridine ester in the presence of a copper(I) catalyst. This nucleophilic ring-opening should proceed with inversion of configuration at the C3 position.

Step 3: Amide Formation and Deprotection

  • Hydrolyze the ester to the corresponding carboxylic acid.

  • Couple the carboxylic acid with ammonia or a protected ammonia equivalent using a standard peptide coupling reagent (e.g., HATU, HOBt).

  • Remove the N-protecting group under appropriate conditions (e.g., acidolysis for a Boc group).

  • Finally, treat the free amine with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired hydrochloride salt.

Purification and Characterization

Purification of the final compound would likely involve recrystallization or column chromatography. Characterization would rely on a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Chiral HPLC: To assess the enantiomeric purity.

  • FT-IR Spectroscopy: To identify the key functional groups (amine, amide, cyclopropyl).

Analytical Methodologies

Robust analytical methods are essential for quality control and for studying the compound's behavior in biological systems.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the cornerstone for both qualitative and quantitative analysis.

Table 2: Representative HPLC Method Parameters

ParameterConditionRationale
ColumnChiral stationary phase (e.g., polysaccharide-based)To separate the (R) and (S) enantiomers.
Mobile PhaseIsocratic or gradient mixture of hexane/isopropanol or acetonitrile/water with additives (e.g., TFA, DEA)To achieve optimal separation and peak shape.
DetectionUV at 210-220 nmThe amide bond provides a chromophore for detection.
Flow Rate0.5 - 1.5 mL/minStandard flow rates for analytical HPLC.
Spectroscopic Methods

Spectroscopic techniques provide detailed structural information.

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework. The coupling constants and chemical shifts of the cyclopropyl protons would be characteristic.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely be used to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Circular Dichroism (CD): This technique can be used to confirm the absolute configuration of the chiral center by comparing the experimental spectrum to theoretical calculations or known standards.[8]

AnalyticalWorkflow Sample Synthesized Compound Purification Purification (Chromatography/Recrystallization) Sample->Purification PurityAnalysis Purity Assessment (HPLC, NMR) Purification->PurityAnalysis StructureElucidation Structural Elucidation (NMR, MS, IR) PurityAnalysis->StructureElucidation ChiralAnalysis Enantiomeric Purity (Chiral HPLC, CD) StructureElucidation->ChiralAnalysis FinalProduct (3R)-3-amino-3-cyclopropylpropanamide HCl ChiralAnalysis->FinalProduct

Caption: A typical analytical workflow for the compound.

Potential Applications and Mechanism of Action

While specific biological data for (3R)-3-amino-3-cyclopropylpropanamide hydrochloride is not extensively documented in public literature, its structural motifs are present in various biologically active molecules.

Role of the Cyclopropyl Group

The cyclopropyl ring is a "bioisostere" for other groups and can introduce conformational constraint, which can lead to increased potency and selectivity for a biological target.[2] It can also influence metabolic stability.

Potential as a GABA Analogue

The 3-aminopropanamide scaffold is structurally related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. It is plausible that this compound could interact with GABA receptors or transporters, although this would require experimental validation.

Broader Pharmaceutical Relevance

Compounds containing amino-cyclopropyl motifs have been explored for a range of therapeutic areas, including as enzyme inhibitors and in neuroscience.[1][2] This molecule could serve as a valuable starting point for the development of new chemical entities in these fields.

Conclusion

(3R)-3-amino-3-cyclopropylpropanamide hydrochloride is a chiral small molecule with potential for application in drug discovery and development. Its synthesis requires careful stereocontrol, and its characterization relies on a combination of chromatographic and spectroscopic techniques. While its specific biological activity remains to be fully elucidated, its structural features suggest it could be a valuable building block for creating novel therapeutics. Further research into its pharmacological properties is warranted to unlock its full potential.

References

  • PubChem. 3-Aminopropanamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]

  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

  • Food and Chemical Toxicology. The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Available from: [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2005).
  • MySkinRecipes. 3-Amino-3-cyclopropylpropan-1-ol. Available from: [Link]

  • American Elements. (3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride. Available from: [Link]

  • Multiple Sclerosis News Today. Amino Acid Metabolite 3-HKA Shows Anti-inflammatory Activity in Mice. Available from: [Link]

  • Waters. Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Available from: [Link]

  • Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride.
  • U.S. Environmental Protection Agency. Propanamide, 2-amino-N-(dicyclopropylmethyl)-3-methoxy-, (R)- Properties. Available from: [Link]

  • European Pharmaceutical Review. Analytical methods for obtaining HOS information from protein therapeutics. Available from: [Link]

  • Patsnap. (R)-3-amino piperidine hydrochloride preparation method. Available from: [Link]

  • Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • AccessPharmacy. Pharmacodynamics: Molecular Mechanisms of Drug Action. McGraw Hill Medical. Available from: [Link]

  • PubChemLite. 3-amino-3-cyclopropylpropan-1-ol hydrochloride. Available from: [Link]

  • PubChemLite. (3r)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride. Available from: [Link]

  • SciSpace. Quantitative Analysis of Amino Acids Using Papre Chromatography. Available from: [Link]

  • Glen Research. 3'-PT-Amino-Modifier C6 CPG. Available from: [Link]

  • ResearchGate. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Available from: [Link]

Sources

Exploratory

Chiral β-Amino Acid Building Blocks with Cyclopropyl Groups: A Guide to Synthesis and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of unique structural motifs into bioactive molecules is a cornerstone of modern drug discovery. Among...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unique structural motifs into bioactive molecules is a cornerstone of modern drug discovery. Among these, the cyclopropyl group stands out for its profound ability to modulate the physicochemical and pharmacological properties of a compound.[1][2] When combined with the chiral β-amino acid scaffold—a key component of peptidomimetics and metabolically stable therapeutics—it creates a class of building blocks with exceptional potential.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of chiral β-amino acids bearing cyclopropyl groups. We will delve into the causality behind synthetic strategies, provide field-proven experimental protocols, and explore how the distinct stereoelectronic nature of the cyclopropyl ring can be leveraged to design next-generation therapeutics.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The three-membered carbocycle of the cyclopropyl group is far from being a simple saturated linker. Its significant ring strain (approx. 27.5 kcal/mol) results in unique electronic and steric properties that medicinal chemists strategically exploit.[1] The carbon-carbon bonds possess enhanced p-character, and the C-H bonds are stronger and shorter than those in typical alkanes.[1][2] This translates into several tangible advantages in drug design.

  • Enhanced Metabolic Stability : The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1] Replacing a metabolically vulnerable group, such as an ethyl or isopropyl group, with a cyclopropyl ring can significantly increase a drug's half-life and bioavailability.[1]

  • Conformational Rigidity and Potency : The rigid, planar nature of the cyclopropyl ring acts as a conformational lock, restricting the rotation of adjacent bonds. This pre-organization of a molecule into its bioactive conformation can reduce the entropic penalty of binding to a biological target, leading to a significant enhancement in potency.[1] This is particularly valuable in peptide and peptidomimetic design, where controlling secondary structure is paramount.[3]

  • Modulation of Physicochemical Properties : The cyclopropyl group can serve as a bioisosteric replacement for other common functional groups like gem-dimethyl or vinyl groups.[1] This allows for the fine-tuning of critical properties such as lipophilicity (LogP) and acidity/basicity (pKa), which directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The logical flow from the unique structural features of the cyclopropyl group to its beneficial effects in drug molecules is a key principle in modern medicinal chemistry.

G cluster_0 Structural Properties cluster_1 Physicochemical Consequences cluster_2 Pharmacological Advantages A High Ring Strain (~27.5 kcal/mol) B Enhanced p-Character in C-C Bonds A->B C Stronger, Shorter C-H Bonds A->C D Conformational Rigidity B->D E Resistance to CYP450 Oxidation C->E H Increased Potency (Reduced Entropic Penalty) D->H K Enhanced Receptor Selectivity D->K I Improved Metabolic Stability E->I F Modulated Lipophilicity & pKa J Optimized ADME Profile F->J G Unique Steric Profile G->K

Caption: Causality from structural properties to pharmacological benefits.

Asymmetric Synthesis of Cyclopropyl β-Amino Acids

The primary challenge in synthesizing these building blocks lies in controlling the stereochemistry at multiple centers: the α- and β-carbons of the amino acid backbone and the two carbons of the cyclopropane ring. Several powerful strategies have emerged.

Catalytic Asymmetric Cyclopropanation

One of the most elegant approaches involves the direct, enantioselective cyclopropanation of an alkene precursor. The key to success is the selection of a robust chiral catalyst that can effectively control both diastereoselectivity (trans vs. cis) and enantioselectivity.

A notable example is the use of a chiral (Salen)Ru(II) complex to synthesize trans-cyclopropyl β-amino acid derivatives.[5][6] This method proceeds with high yields and excellent enantioselectivities. The causality behind this protocol is the chiral environment created by the Salen ligand around the ruthenium center, which dictates the facial selectivity of the carbene addition to the alkene.

G Styrene Styrene Step1 Asymmetric Cyclopropanation Styrene->Step1 EDA Ethyl Diazoacetate (EDA) EDA->Step1 Catalyst Chiral (Salen)Ru(II) Catalyst Catalyst->Step1 Controls Stereochemistry Intermediate1 Chiral Phenylcyclopropane Ester (High ee & dr) Step1->Intermediate1 Yields: Good ee: >90% dr: >90% trans Step2 Oxidative Cleavage (e.g., RuCl3/NaIO4) Intermediate1->Step2 Intermediate2 Cyclopropane Carboxylic Acid Step2->Intermediate2 Step3 Curtius Rearrangement Intermediate2->Step3 Intermediate3 Isocyanate Intermediate Step3->Intermediate3 Step4 Trapping with Alcohol (e.g., BnOH, tBuOH) Intermediate3->Step4 Product Protected trans-Cyclopropyl β-Amino Acid (e.g., Cbz, Boc) Step4->Product

Caption: Workflow for (Salen)Ru(II) catalyzed synthesis.

This protocol is a representative procedure adapted from published literature and serves as a self-validating system for producing highly enantioenriched trans-cyclopropyl β-amino acid derivatives.

Step 1: Asymmetric Cyclopropanation of Styrene

  • To a solution of the chiral (Salen)Ru(II) catalyst (e.g., (S,S)-catalyst, 0.05 mol%) in CH₂Cl₂ (2 M) at room temperature, add styrene (1.0 eq).

  • Slowly add a solution of ethyl diazoacetate (EDA, 1.1 eq) in CH₂Cl₂ over 4-6 hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions.

  • Stir the reaction mixture at room temperature for 12-18 hours until the starting material is consumed (monitor by TLC or GC).

  • Concentrate the reaction mixture in vacuo and purify by flash chromatography on silica gel to afford the chiral ethyl 2-phenylcyclopropane-1-carboxylate. Expected outcome: High yield, >90% diastereomeric ratio (trans/cis), and >90% enantiomeric excess (ee) for the trans isomer.

Step 2: Oxidative Cleavage of the Phenyl Ring

  • Dissolve the cyclopropane ester (1.0 eq) in a solvent mixture of CCl₄, CH₃CN, and H₂O (e.g., 1:1:1.5 v/v/v).

  • Add sodium periodate (NaIO₄, 4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq).

  • Stir vigorously at room temperature for 24 hours. The reaction is biphasic and requires efficient mixing.

  • Quench the reaction with isopropanol, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which is used directly in the next step.

Step 3 & 4: Curtius Rearrangement and Carbamate Formation

  • Dissolve the crude carboxylic acid from Step 2 in anhydrous toluene.

  • Add diphenylphosphoryl azide (DPPA, 1.2 eq) and triethylamine (TEA, 1.3 eq).

  • Heat the mixture to 80-90 °C for 2-4 hours to form the isocyanate intermediate. The progress can be monitored by the evolution of N₂ gas.

  • Cool the reaction to room temperature, add the desired alcohol (e.g., benzyl alcohol or tert-butanol, 2.0 eq), and stir for 12 hours to form the corresponding Cbz or Boc protected amino ester.

  • Purify the final product by flash chromatography. Analysis by chiral HPLC or GC is required to confirm the final enantiomeric excess.[6]

Aza-Michael Addition to Cyclopropylidene Acetates

An alternative strategy involves the conjugate addition of a nitrogen nucleophile to a highly electrophilic cyclopropylidene acetate.[3] This method is advantageous as it builds the β-amino acid linkage directly. The key is the generation of the reactive alkylidenecyclopropane intermediate from a cyclopropanone surrogate.

This process demonstrates excellent diastereocontrol, exclusively forming the trans product.[3] The use of a chiral amine as the nucleophile allows for the synthesis of highly enantioenriched products.

MethodKey Reagents/CatalystStereocontrolTypical YieldTypical eeAdvantages
Asymmetric Cyclopropanation Chiral (Salen)Ru(II), DiazoacetateCatalyst-controlledGood>90%High enantioselectivity, well-established.[5][6]
Aza-Michael Addition Stabilized Wittig Reagent, Chiral AmineSubstrate/Nucleophile controlledGood>95%High diastereoselectivity (trans), mild conditions.[3]
Chiral Resolution Racemic Amino Acid, Resolving Agent (e.g., chiral acid/base)Separation-based<50% per enantiomer>99%Access to very high optical purity, applicable to various structures.[7][8]
Biocatalytic Reductive Amination Amino Acid Dehydrogenase, CofactorEnzyme-controlledHigh>99%Green chemistry, exceptional stereoselectivity, mild conditions.[9]

Applications in Peptidomimetics and Drug Discovery

The unique conformational constraints imposed by the cyclopropyl group make these β-amino acids powerful tools for designing structured peptides and peptidomimetics.[3] Incorporating these building blocks can induce stable secondary structures, such as helices and turns, which are often crucial for biological activity.[10][11]

Furthermore, the improved metabolic stability they confer is highly desirable. Peptides often suffer from rapid degradation by proteases in vivo, limiting their therapeutic utility. The non-natural β-amino acid backbone, combined with the robust cyclopropyl group, creates peptides that are significantly more resistant to enzymatic hydrolysis.[3][4]

Notable examples where cyclopropyl-containing amino acids have been crucial include potent HCV NS3 protease inhibitors and novel anticancer agents.[3] The precise, fixed orientation of side chains afforded by the cyclopropyl scaffold allows for optimal interaction with the target protein's binding pocket, a feature that is difficult to achieve with more flexible amino acid residues.[3]

Conclusion

Chiral β-amino acids featuring cyclopropyl groups are not merely chemical curiosities; they are high-value building blocks that provide a direct solution to common challenges in drug development, namely metabolic instability and conformational ambiguity. The synthetic methodologies, particularly catalytic asymmetric approaches, have matured to a point where these complex structures can be accessed with high efficiency and stereocontrol. For researchers in medicinal chemistry and drug discovery, mastering the synthesis and strategic deployment of these building blocks opens up new avenues for creating more potent, stable, and selective therapeutics.

References

  • Benchchem. Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Miller, J. A., et al. (2003). trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II)
  • Ferreira, I. C. F. R., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • Fiveable. (2025). Cyclopropyl Definition - Organic Chemistry Key Term.
  • Grokipedia. Cyclopropyl group.
  • Scientific Update UK. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Miller, J. A., et al. (2003). trans-Cyclopropyl β-Amino Acid Derivatives via Asymmetric Cyclopropanation Using a (Salen)Ru(II). Organic Letters.
  • Gagnon, D., et al.
  • Chiroblock GmbH. Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Zhang, Y., et al.
  • Irie, T., et al. Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. ChemRxiv.
  • Cobalt-Catalyzed Asymmetric Synthesis of Cyclopropyl-Ring-Containing α-Tertiary Amino Acids. (2025). Synfacts.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025).
  • Wipf, P., & Stephenson, C. R. J. (2005). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters.
  • Zhang, X., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)
  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids. (2025).
  • Conformational restriction by steric effects due to the structural characteristics of cyclopropane. (n.d.).
  • Enamine. Chiral Building Blocks Selection.
  • Enantioselective synthesis of chiral BCPs. PMC.
  • Subramanian, P. K., et al. Synthesis of (1S,2R)- and (1S,2S)-1-amino[2-2H]cyclopropane-1-carboxylic acids: The total 1H NMR assignment of cyclo[ACC-.alpha.-methyl-Phe]. The Journal of Organic Chemistry.
  • Liu, G., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
  • Brackmann, F., & de Meijere, A. (2025). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids.
  • Charette, A. B., & Jolicoeur, E. (2005). Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate.
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). Washington University in St. Louis Scholarly Repository.
  • Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Wiley.
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Asymmetric synthesis of β-amino acids. (2020). Enlighten Theses - University of Glasgow.
  • Adsorptive Interaction of Chiral Amino Acids on β-Cyclodextrin Bonded to Silica Particles. (n.d.). IntechOpen.
  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
  • Resolution of racemic amino acids. (1983).
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). Organic Letters.
  • Chiral resolution with frozen aqueous amino acids. (n.d.). Analytical Methods.
  • Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Amino Acid and Peptide Chiral Separ
  • Synthesis of β-amino acid peptides. Part 4. Cyclo-peptides of β-amino acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Nuclear magnetic resonance spectra of cyclopropyl derivatives. (n.d.). The Journal of Organic Chemistry.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to (3R)-3-amino-3-cyclopropylpropanamide: Physicochemical Properties and Analytical Characterization

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction (3R)-3-amino-3-cyclopropylpropanamide is a chiral molecule featuring a cyclopropyl group, a structural motif of increasing interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-amino-3-cyclopropylpropanamide is a chiral molecule featuring a cyclopropyl group, a structural motif of increasing interest in medicinal chemistry. Chiral amino acids and their derivatives that contain cyclopropyl fragments are considered important potential drug candidates.[1] This guide provides a comprehensive overview of the fundamental physicochemical properties of (3R)-3-amino-3-cyclopropylpropanamide and details robust analytical methodologies for its characterization, ensuring the accuracy and reproducibility of research and development efforts.

Section 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's molecular formula and weight is the foundation of all subsequent analytical and experimental work. These parameters are critical for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and for the interpretation of mass spectrometric data.

Chemical Structure and Formula

The molecular structure of (3R)-3-amino-3-cyclopropylpropanamide is characterized by a propanamide backbone with an amino group and a cyclopropyl ring attached to the chiral center at the third carbon.

  • Molecular Formula: C6H12N2O[2]

  • CAS Number: 1604281-34-6[2]

  • SMILES Code: O=C(N)CC1CC1[2]

Molecular Weight

The molecular weight is a critical parameter for the unambiguous identification of the compound.

  • Molecular Weight: 128.17 g/mol [2]

Physicochemical Data Summary

The following table summarizes key physicochemical data for (3R)-3-amino-3-cyclopropylpropanamide.

PropertyValueSource
Molecular Formula C6H12N2OBLDpharm[2]
Molecular Weight 128.17 g/mol BLDpharm[2]
CAS Number 1604281-34-6BLDpharm[2]

Section 2: Analytical Methodologies for Characterization

To ensure the identity and purity of (3R)-3-amino-3-cyclopropylpropanamide, a combination of analytical techniques should be employed. Mass spectrometry provides confirmation of the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the compound's structural integrity.

Mass Spectrometry for Molecular Weight Confirmation

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of polar molecules like (3R)-3-amino-3-cyclopropylpropanamide. It allows for the accurate determination of the molecular weight by generating protonated molecular ions [M+H]+ in the gas phase with minimal fragmentation.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the amino group, enhancing the signal of the [M+H]+ ion.

  • Instrumentation and Parameters:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum.

    • The expected primary ion to be observed is the protonated molecule [M+H]+. Given the molecular weight of 128.17, the expected m/z value would be approximately 129.18.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: ¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the chemical structure of a molecule. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number of unique carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Parameters:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiments: ¹H NMR, ¹³C NMR.

    • Temperature: 25°C.

  • Data Acquisition and Analysis:

    • Acquire the ¹H spectrum, referencing the solvent peak. The spectrum should show distinct signals corresponding to the protons of the cyclopropyl ring, the methylene group (CH₂), the methine group (CH), the amino group (NH₂), and the amide group (NH₂).

    • Acquire the ¹³C spectrum. The spectrum should display the expected number of carbon signals corresponding to the different carbon environments within the molecule.

Section 3: Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of (3R)-3-amino-3-cyclopropylpropanamide, ensuring both identity and purity are confirmed.

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_result Final Confirmation prep_ms Dissolve in ACN:H2O + 0.1% FA ms ESI-MS Analysis (Molecular Weight) prep_ms->ms prep_nmr Dissolve in Deuterated Solvent nmr 1H & 13C NMR (Structural Elucidation) prep_nmr->nmr data_ms Confirm [M+H]+ ion at m/z ~129.18 ms->data_ms data_nmr Verify Proton and Carbon Signals nmr->data_nmr result Confirmed Identity and Purity data_ms->result data_nmr->result

Caption: Workflow for the characterization of (3R)-3-amino-3-cyclopropylpropanamide.

Conclusion

This technical guide has detailed the essential physicochemical properties of (3R)-3-amino-3-cyclopropylpropanamide and provided robust, step-by-step protocols for its analytical characterization. By employing these methodologies, researchers and drug development professionals can ensure the identity and purity of this compound, which is crucial for the integrity of their scientific investigations.

References

  • Hu, J., Xia, T., Wu, X., Feng, H., Qu, J., & Chen, Y. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311-6318. Retrieved from [Link]

Sources

Exploratory

Cyclopropyl-containing beta-amino amides for drug discovery

Cyclopropyl-Containing -Amino Amides: A Strategic Scaffold for Peptidomimetic Drug Discovery[1] Executive Summary The -amino amide motif is a privileged pharmacophore in medicinal chemistry, serving as the backbone for b...

Author: BenchChem Technical Support Team. Date: February 2026

Cyclopropyl-Containing -Amino Amides: A Strategic Scaffold for Peptidomimetic Drug Discovery[1]

Executive Summary

The


-amino amide motif is a privileged pharmacophore in medicinal chemistry, serving as the backbone for blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors and emerging BACE1 inhibitors. However, the inherent flexibility of the linear 

-

carbon bond often incurs an entropic penalty upon binding.

This guide details the strategic incorporation of the cyclopropyl group into the


-amino amide scaffold.[1] By restricting the C

-C

bond rotation, the cyclopropane ring freezes the bioactive conformation, enhances metabolic stability against P450 oxidative dealkylation, and modulates basicity. This document provides the rationale, synthetic pathways, and experimental protocols required to deploy this scaffold effectively in lead optimization.

The Medicinal Chemistry Rationale

Conformational Restriction: The "Cyclopropylic Strain"

In linear


-amino amides, the rotation around the ethylene backbone creates a high degree of motional freedom. Binding to a protein target (e.g., a protease active site) requires the molecule to adopt a specific low-energy conformation, resulting in a loss of entropy (

).

Incorporating the C


 and C

atoms into a cyclopropane ring introduces cyclopropylic strain . This forces the substituents (the amine and the amide carbonyl) into a specific eclipsed or gauche arrangement, pre-organizing the molecule for binding.
  • Trans-isomers: Mimic extended peptide sheets (

    
    -strands).
    
  • Cis-isomers: Mimic peptide turns (

    
    -turns).
    
Metabolic Stability & Pharmacokinetics

The cyclopropyl group is not merely a spacer; it is a metabolic shield.

  • C-H Bond Strength: The C-H bonds in a cyclopropane ring have higher dissociation energy (~106 kcal/mol) compared to acyclic alkyl chains (~98 kcal/mol), making them resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by Cytochrome P450 isoforms (CYP3A4).

  • Blocking

    
    -Hydroxylation:  In linear amines, the carbon adjacent to the nitrogen is a "soft spot" for metabolic oxidation. The cyclopropyl ring sterically and electronically hinders this position.
    
Electronic Modulation (The -Hole)

The cyclopropane ring possesses significant


-character (Walsh orbitals). This allows the ring to engage in unique cation-

or CH-

interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket, interactions that are unavailable to a standard ethyl linker.

Visualization: Conformational Locking Mechanism

The following diagram illustrates the transition from a flexible linear scaffold to a rigidified cyclopropyl analog, highlighting the thermodynamic advantage.

ConformationalLock cluster_0 Thermodynamic Profile Linear Linear Beta-Amino Amide Entropy High Entropic Penalty (Flexible Rotation) Linear->Entropy Free Rotation Cyclo Cyclopropyl-Constrained Beta-Amino Amide Linear->Cyclo Synthetic Rigidification Target Target Protein (High Affinity) Entropy->Target Weak Binding (High u0394G) Binding Pre-organized Bioactive Conformation Cyclo->Binding Cyclopropylic Strain Binding->Target Strong Binding (Low u0394G)

Caption: Thermodynamic advantage of cyclopropyl rigidification. The pre-organized scaffold minimizes entropy loss upon binding.

Synthetic Architectures & Methodologies[2]

Synthesizing chiral cyclopropyl


-amino amides requires precise stereocontrol. A racemic mixture is unacceptable in modern drug discovery due to the distinct pharmacological profiles of enantiomers.
Comparison of Synthetic Routes
MethodologyKey ReagentsAdvantagesLimitations
Simmons-Smith Cyclopropanation

, Chiral Allylic Amine
Excellent diastereocontrol with directing groups.Requires stoichiometric Zinc; safety concerns with organozincs on scale.
Transition Metal Carbenoid Insertion

, Diazoacetates, Enamides
High enantioselectivity; catalytic.Diazo compounds are hazardous; requires specific electronic matching.
Kulinkovich-de Meijere Grignard,

, Amides
Direct conversion of amides to cyclopropylamines.Harsh conditions; limited functional group tolerance.
Michael-Initiated Ring Closure (MIRC) Ylides, Electron-deficient alkenesScalable; mild conditions.Often yields mixtures of diastereomers requiring separation.
Recommended Workflow: The Chiral Sulfinimine Route
Workflow Diagram

SynthesisWorkflow Start Aldehyde Substrate Step1 Condensation with (R)-tert-Butanesulfinamide Start->Step1 Inter1 Chiral N-Sulfinyl Imine Step1->Inter1 Step2 Stereoselective Reformatsky/Cyclopropanation Inter1->Step2 Zn, Br-CH2-Cyclopropane Inter2 Cyclopropyl Sulfinamide Step2->Inter2 >95% de Step3 Acidic Deprotection (HCl/MeOH) Inter2->Step3 Final Chiral u03b2-Amino Cyclopropyl Ester Step3->Final AmideCoup Amide Coupling (HATU/Amine) Final->AmideCoup Drug Target u03b2-Amino Amide AmideCoup->Drug

Caption: Stereoselective synthesis of chiral beta-amino cyclopropyl scaffolds via the Ellman sulfinimine auxiliary.

Experimental Protocols

Protocol: Stereoselective Simmons-Smith Cyclopropanation

Context: This protocol describes the conversion of a chiral allylic amine derivative into the cyclopropyl core. This method relies on the hydroxyl or amide group to direct the zinc carbenoid to the same face of the alkene.

Materials:

  • Chiral allylic amine substrate (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 5.0 equiv) [DANGER: Pyrophoric] 
    
  • Diiodomethane (

    
    , 10.0 equiv)
    
  • Trifluoroacetic acid (TFA, 2.0 equiv)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add anhydrous DCM and the allylic amine substrate. Cool to -15°C.

  • Reagent Formation: In a separate dried flask, add DCM and

    
    . Carefully add TFA dropwise (Caution: Exothermic, gas evolution). Stir for 15 min at 0°C.
    
  • Carbenoid Generation: Add

    
     to the Zn/TFA mixture. Stir for 20 min to form the active carbenoid species (
    
    
    
    ).
  • Cyclopropanation: Cannulate the carbenoid solution into the substrate flask at -15°C. Allow the reaction to warm slowly to room temperature over 12 hours.

  • Quench: Cool to 0°C. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with

    
     (to remove iodine) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Validation Check:

  • NMR: Look for the disappearance of alkene protons (5.0-6.0 ppm) and the appearance of high-field cyclopropyl protons (0.2-1.0 ppm).

  • Chiral HPLC: Verify diastereomeric ratio (dr). Expect >20:1 dr due to the directing effect of the chiral amine/amide.

Metabolic Stability Assay (Microsomal Stability)

Context: To verify the hypothesis that the cyclopropyl group enhances stability compared to the linear alkyl analog.

  • Incubation: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).[2]
    • Success Metric: A

      
       reduction of >50% compared to the isopropyl or ethyl analog indicates successful metabolic blocking.
      

References

  • Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3] Link

  • Gagnon, A., et al. (2020). Concise Synthesis of Optically Active Cyclopropane

    
    -Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 22(15), 5815–5820. Link
    
  • Kowalchick, J. E., et al. (2007).[5][6] Dipeptidyl Peptidase-4 Inhibitors with

    
    -Amino Amide Scaffold: Synthesis, SAR and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 17(21), 5934-5939. Link
    
  • Wernic, D., et al. (2012).

    
    -Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring to Induce an Alternative Binding Mode.[7] Journal of Medicinal Chemistry, 55(20), 8838–8858. Link
    
  • Shanu-Wilson, J. (2021). Metabolism of Cyclopropyl Groups. Hypha Discovery. Link

Sources

Foundational

Pharmaceutical Intermediates Containing Chiral Cyclopropyl Amines: A Technical Guide

Introduction: The Strained Pharmacophore The cyclopropyl amine motif represents a "privileged structure" in modern medicinal chemistry. Its geometric constraints offer a unique combination of steric rigidity and electron...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strained Pharmacophore

The cyclopropyl amine motif represents a "privileged structure" in modern medicinal chemistry. Its geometric constraints offer a unique combination of steric rigidity and electronic modulation that cannot be mimicked by acyclic alkyl chains.

  • Conformational Restriction: The three-membered ring locks the nitrogen lone pair and the substituents into a specific vector, reducing the entropic penalty of binding to protein targets (e.g., GPCRs, enzymes like LSD1).

  • Metabolic Stability: The C–H bonds of the cyclopropane ring have higher dissociation energies (~106 kcal/mol) compared to standard methylene groups, often blocking metabolic "soft spots" and extending half-life (

    
    ).
    
  • Electronic Effects: The cyclopropane ring possesses

    
    -character (Walsh orbitals), allowing it to conjugate with adjacent 
    
    
    
    -systems (phenyl rings, carbonyls), modulating the pKa of the amine and its hydrogen-bond donor/acceptor capability.

This guide details the synthesis, characterization, and application of these high-value intermediates, moving beyond basic textbook definitions to industrial-grade execution.

Core Synthetic Methodologies

Asymmetric Transition-Metal Catalyzed Cyclopropanation

The most scalable route to chiral cyclopropyl amines involves the construction of the ring via metal-carbenoid insertion, followed by functional group manipulation (typically Curtius rearrangement).

  • Mechanism: Decomposition of a diazo compound (e.g., ethyl diazoacetate) by a metal catalyst (Rh, Cu, Ru) generates a metal-carbene species. This electrophilic species undergoes a [2+1] cycloaddition with an alkene.

  • Chiral Induction: Ligand design is critical.

    • Bis-oxazoline (Box) ligands with Cu(I).

    • Dirhodium tetracarboxylates (e.g.,

      
      ) for high turnover numbers (TON).
      

Critical Control Point: The reaction is highly exothermic. In large-scale reactors, the diazo reagent must be added slowly to the catalyst/alkene mixture to prevent "runaway" dimerization of the carbene (forming fumarates/maleates) rather than cyclopropanation.

The Kulinkovich-Szymoniak Reaction

A direct organometallic approach to primary cyclopropyl amines from nitriles.[1]

  • Reagents: Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (

    
    ), and a nitrile (
    
    
    
    ).
  • Mechanism:

    • Ligand exchange on Ti generates a low-valent titanacyclopropane species.

    • Insertion of the nitrile into the Ti-C bond forms an azatitanacyclopentene.

    • Ring contraction and hydrolysis yield the primary cyclopropyl amine.

  • Advantage: Avoids handling hazardous diazo compounds.

  • Limitation: Stoichiometric Ti usage can be problematic for waste disposal on multi-kilo scales; however, catalytic variants are emerging.

Biocatalytic Carbene Transfer (The "Green" Frontier)

Engineered heme-proteins (e.g., cytochrome P450s, myoglobins) have revolutionized this field.

  • Innovation: Directed evolution of the heme pocket allows for the acceptance of non-native carbene donors (diazoesters) and olefin substrates.

  • Selectivity: Enzymes can achieve >99% de and ee where chemical catalysts struggle, particularly for cis-cyclopropanes.

  • System: Often uses E. coli whole-cell biocatalysis, eliminating the need for purified protein and allowing for cofactor regeneration.

Visualization of Mechanisms[2]

Diagram 1: Metal-Carbenoid Cyclopropanation Cycle

This diagram illustrates the catalytic cycle for the Rhodium-catalyzed synthesis, the industry standard for precursors like the Ticagrelor intermediate.

RhodiumCycle Catalyst Rh2(L)4 Catalyst Carbene Metal-Carbene Intermediate [Rh=CH-COOEt] Catalyst->Carbene + Diazo Diazo Diazo Precursor (N2=CH-COOEt) N2 N2 (Gas) Diazo->N2 - N2 Transition Transition State [2+1] Cycloaddition Carbene->Transition + Olefin Olefin Substrate (Styrene/Olefin) Olefin->Transition Product Chiral Cyclopropane Ester Transition->Product Reductive Elimination Product->Catalyst Regeneration

Caption: Catalytic cycle for Rh(II)-mediated asymmetric cyclopropanation via diazo decomposition.

Diagram 2: Biocatalytic Workflow for Chiral Amines

Comparison of the chemical vs. enzymatic route for high-value intermediates.

Biocatalysis cluster_chem Traditional Chemical Route cluster_bio Engineered Biocatalytic Route ChemStart Olefin ChemCat Rh/Cu Catalyst + Diazoacetate ChemStart->ChemCat ChemInter Racemic/Low ee Ester ChemCat->ChemInter Resolution Chiral Resolution (Loss of 50% Yield) ChemInter->Resolution ChemProd Chiral Ester Resolution->ChemProd BioStart Olefin BioCat Engineered Myoglobin (Heme-Carbene) BioStart->BioCat BioProd Chiral Ester (>99% ee, >99% de) BioCat->BioProd

Caption: Efficiency comparison: The biocatalytic route bypasses the yield-limiting resolution step.

Case Study: Ticagrelor Intermediate

Drug: Ticagrelor (Brilinta) Target: P2Y12 platelet receptor.[2] Key Intermediate: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine.[2]

Comparative Analysis of Synthetic Routes

The industrial synthesis of this intermediate highlights the evolution from classical resolution to asymmetric catalysis.

FeatureGeneration 1 (Classic)Generation 2 (Asymmetric Chemical)Generation 3 (Biocatalytic)
Starting Material 3,4-Difluorobenzaldehyde3,4-Difluorostyrene3,4-Difluorostyrene
Key Reaction Wittig + Cyclopropanation (racemic)Rh-catalyzed Diazo insertionHeme-carbene transfer
Chiral Control Resolution with L-mentholChiral Ligand (DOSP/Box)Protein Scaffold Mutations
Step Count 5+ (Lengthy)3 (Streamlined)1 (Direct)
Yield / ee ~30% / >98% (after resolution)~70% / 90-95%>90% / >99%
Safety Profile High solvent useDiazo handling risksAqueous media, mild temp

Insight: While the biocatalytic route is superior in atom economy, the Generation 2 chemical route remains dominant in many CMOs due to the established supply chain of Rhodium catalysts and the sunk cost of existing reactors, whereas biotech fermentation capacity is a newer capital investment.

Experimental Protocol: Synthesis of trans-2-Phenylcyclopropylamine

Note: This protocol describes the conversion of the chiral acid to the amine via the Curtius Rearrangement, the industry-standard method for installing the amine functionality with retention of stereochemistry.

Target: trans-2-Phenylcyclopropylamine (Tranylcypromine analog precursor). Prerequisite: Start with (1R,2R)-2-phenylcyclopropanecarboxylic acid (obtained via asymmetric cyclopropanation).

Reagents
  • (1R,2R)-2-phenylcyclopropanecarboxylic acid (10.0 mmol)

  • Diphenylphosphoryl azide (DPPA) (11.0 mmol)

  • Triethylamine (TEA) (12.0 mmol)

  • tert-Butanol (t-BuOH) (50 mL, anhydrous)

  • Hydrochloric acid (4M in dioxane)

Step-by-Step Methodology
  • Acyl Azide Formation:

    • Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous toluene under

      
      .
      
    • Add TEA followed by dropwise addition of DPPA at 0°C.

    • Why: Controlling temperature prevents premature rearrangement. DPPA is preferred over

      
      /acid chloride for safety and ease of handling on bench scale.
      
    • Stir at RT for 2 hours. Monitor by TLC (disappearance of acid).

  • Curtius Rearrangement (Isocyanate Intermediate):

    • Heat the reaction mixture to 90°C. Evolution of

      
       gas will be observed.
      
    • Mechanism:[1][3][4][5][6] The acyl azide loses

      
       to form a nitrene, which rearranges to the isocyanate with retention of configuration at the cyclopropyl carbon.
      
    • Continue heating until gas evolution ceases (~1-2 hours).

  • Carbamate Trapping:

    • Add excess anhydrous t-BuOH to the isocyanate solution. Reflux for 12 hours.

    • Result: Formation of the N-Boc protected cyclopropyl amine.[7]

    • Concentrate in vacuo and purify via silica gel chromatography (Hexane/EtOAc) to isolate the Boc-intermediate.

  • Deprotection:

    • Dissolve the Boc-amine in minimal DCM.

    • Add 4M HCl/dioxane at 0°C. Stir for 2 hours.

    • Precipitate the amine hydrochloride salt by adding diethyl ether. Filter and dry.[8]

Validation Criteria:

  • 1H NMR: Diagnostic multiplet for cyclopropyl protons at

    
     0.8–1.2 ppm.
    
  • Chiral HPLC: Verify ee >98% using a Chiralcel OD-H column.

References

  • Ticagrelor Synthesis & Biocatalysis

    • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermedi
    • Source: NIH / PMC.
    • [Link]

  • Kulinkovich Reaction Mechanism

    • Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[3]

    • [Link]

  • Tranylcypromine & LSD1 Inhibitors

    • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors.
    • Source: ACS Medicinal Chemistry Letters (via NIH).
    • [Link]

  • Biocatalytic Iron-Catalyzed Cyclopropanation

    • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropan
    • Source: NIH / PMC.
    • [Link]

  • Review of Cyclopropyl Drugs

    • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.[9][10]

    • Source: ResearchG
    • [Link]

Sources

Exploratory

(3R)-3-amino-3-cyclopropylpropanamide PubChem CID and safety data

Introduction (3R)-3-amino-3-cyclopropylpropanamide is a chiral small molecule containing a primary amine, a cyclopropyl group, and a primary amide. Its specific stereochemistry and combination of functional groups sugges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3R)-3-amino-3-cyclopropylpropanamide is a chiral small molecule containing a primary amine, a cyclopropyl group, and a primary amide. Its specific stereochemistry and combination of functional groups suggest its potential as a building block in medicinal chemistry and drug discovery. The cyclopropyl moiety is a well-recognized bioisostere for phenyl rings or other larger groups, often conferring improved metabolic stability and potency. The primary amine and amide functionalities provide sites for further chemical modification and potential hydrogen bonding interactions with biological targets.

This guide provides a comprehensive overview of the available technical data for (3R)-3-amino-3-cyclopropylpropanamide, with a strong emphasis on safe handling protocols in a research and development setting. Due to the limited publicly available information for this specific compound, this document also incorporates safety considerations based on structurally related molecules and general principles for handling novel chemical entities.

Chemical Identification and Properties

A definitive PubChem Compound ID (CID) for (3R)-3-amino-3-cyclopropylpropanamide has not been identified in public databases as of the date of this publication. This suggests that the compound may be a novel or specialized research chemical with limited public documentation.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

IdentifierValueSource
Chemical Name (3R)-3-amino-3-cyclopropylpropanamideN/A
CAS Number 1604281-34-6BLD Pharm[1]
Molecular Formula C₆H₁₂N₂OBLD Pharm[1]
Molecular Weight 128.17 g/mol BLD Pharm[1]
SMILES NCC(N)=OInferred from structure

Table 1: Chemical Identifiers for (3R)-3-amino-3-cyclopropylpropanamide.

Physical-Chemical Properties:

PropertyPredicted/Inferred ValueNotes
Appearance White to off-white solidBased on typical small organic molecules.
Solubility Soluble in water and polar organic solventsThe presence of amine and amide groups suggests polarity.
Boiling Point No data availableN/A
Melting Point No data availableN/A

Table 2: Predicted Physical-Chemical Properties.

Safety and Hazard Information

Due to the absence of a comprehensive Safety Data Sheet (SDS), a thorough risk assessment is critical before handling (3R)-3-amino-3-cyclopropylpropanamide. The following information is based on limited supplier data and analysis of structurally analogous compounds.

2.1. Known Hazards:

The chemical supplier BLD Pharm provides the following GHS hazard information[1]:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332 + P313: If skin irritation occurs: Get medical advice/ attention.

    • P337 + P313: If eye irritation persists: Get medical advice/ attention.

    • P362: Take off contaminated clothing and wash before reuse.

2.2. Inferred Hazards from Structural Analogs:

Given the presence of a cyclopropylamine moiety, it is prudent to consider the hazards associated with cyclopropylamine as potential risks for (3R)-3-amino-3-cyclopropylpropanamide. Cyclopropylamine is a well-characterized compound with a more extensive safety profile.

CAUTION: The following hazards are inferred and have not been confirmed for (3R)-3-amino-3-cyclopropylpropanamide. Treat this compound as potentially having these properties until proven otherwise.

  • Flammability: Cyclopropylamine is a highly flammable liquid and vapor[2][3]. While (3R)-3-amino-3-cyclopropylpropanamide is expected to be a solid, appropriate precautions against ignition sources should be taken, especially when handling fine powders which can form explosive dust clouds.

  • Corrosivity: Cyclopropylamine causes severe skin burns and eye damage[2][3]. The amino group in the target molecule could impart similar corrosive properties.

  • Toxicity: Cyclopropylamine is harmful if swallowed, in contact with skin, or if inhaled[2][3]. Volatile amines can cause irritation to the skin, eyes, and respiratory system[2].

Experimental Protocols: Safe Handling and Storage

Given the limited safety data, a cautious approach is mandatory when handling (3R)-3-amino-3-cyclopropylpropanamide. All work should be conducted under the assumption that the compound is hazardous[4].

3.1. Risk Assessment Workflow:

The following diagram outlines a mandatory workflow for risk assessment before commencing any experimental work with (3R)-3-amino-3-cyclopropylpropanamide.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_contingency Contingency Planning start Start: Proposed Experiment review_literature Review Available Data (Supplier Info, Analog Data) start->review_literature assess_hazards Assess Potential Hazards (Known & Inferred) review_literature->assess_hazards define_sop Define Standard Operating Procedure (SOP) assess_hazards->define_sop spill_plan Spill Response Plan assess_hazards->spill_plan exposure_plan First Aid for Exposure assess_hazards->exposure_plan ppe_check Verify Personal Protective Equipment (PPE) define_sop->ppe_check engineering_controls Confirm Engineering Controls (Fume Hood, Ventilation) ppe_check->engineering_controls conduct_experiment Conduct Experiment (Small Scale First) engineering_controls->conduct_experiment waste_disposal Segregate & Dispose of Waste conduct_experiment->waste_disposal

Sources

Foundational

A Senior Application Scientist's Guide to (3R)- and (3S)-3-amino-3-cyclopropylpropanamide: Structure, Properties, and Implications in Drug Development

An In-Depth Technical Guide to the Stereoisomers of 3-amino-3-cyclopropylpropanamide Introduction In the landscape of modern medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoisomers of 3-amino-3-cyclopropylpropanamide

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. A subtle change in stereochemistry can dramatically alter a compound's pharmacological and toxicological profile. This guide delves into the core distinctions between the (3R) and (3S) enantiomers of 3-amino-3-cyclopropylpropanamide, a chiral molecule featuring a cyclopropyl moiety that has garnered interest in the synthesis of novel bioactive compounds.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple definition to provide a foundational understanding of the principles of chirality, the practical application of nomenclature rules, the profound biological implications of stereoisomerism, and the analytical methodologies required to control and verify stereochemical purity.

Part 1: The Foundation of Difference: Chirality in 3-amino-3-cyclopropylpropanamide

At the heart of the difference between the (3R) and (3S) forms of 3-amino-3-cyclopropylpropanamide is the concept of chirality . A molecule is chiral if it is non-superimposable on its mirror image. This property arises from the presence of a chiral center , which in this case is the third carbon atom (C3) of the propanamide backbone.

The C3 atom is bonded to four distinct substituent groups:

  • An amino group (-NH₂)

  • A hydrogen atom (-H)

  • A cyclopropyl group (-C₃H₅)

  • A carboxamide ethyl group (-CH₂CONH₂)

The tetrahedral arrangement of these four different groups around C3 creates two possible spatial arrangements that are mirror images of each other. These two non-superimposable mirror-image molecules are known as enantiomers .

Caption: General structure highlighting the chiral carbon (C3).

To unambiguously name these enantiomers, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[3] This system assigns a priority (1 through 4) to each of the four groups attached to the chiral center based on atomic number.

The Cahn-Ingold-Prelog (CIP) Priority Rules:

  • Atomic Number: Priority is assigned to the atoms directly bonded to the chiral center based on decreasing atomic number. The higher the atomic number, the higher the priority.[4]

  • First Point of Difference: If two directly attached atoms are identical, we move to the next atoms along their respective chains until a "first point of difference" is found. Priority is assigned at that point based on atomic number.[5][6]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms.[5]

Part 2: A Tale of Two Molecules: Assigning (3R) and (3S) Configurations

Applying the CIP rules to 3-amino-3-cyclopropylpropanamide allows for the definitive assignment of each enantiomer.

Step-by-Step Priority Assignment at the C3 Chiral Center:

  • Identify the atoms directly attached to C3:

    • Nitrogen (from -NH₂)

    • Carbon (from -CH₂CONH₂)

    • Carbon (from the cyclopropyl group)

    • Hydrogen (from -H)

  • Assign priorities based on atomic number:

    • Priority 1: The amino group (-NH₂) wins . Nitrogen (atomic number 7) is higher than Carbon (atomic number 6) and Hydrogen (atomic number 1).

    • Priority 4: The hydrogen atom (-H) is last . It has the lowest atomic number (1).

    • Breaking the Tie (C vs. C): We must compare the -CH₂CONH₂ group and the cyclopropyl group.

      • The carbon in the -CH₂CONH₂ group is bonded to another Carbon and two Hydrogens (C, H, H).

      • The carbon in the cyclopropyl group is bonded to two other Carbons and one Hydrogen (C, C, H).

      • Comparing these lists at the first point of difference (C vs. C, C vs. H), the cyclopropyl group takes precedence.

    • Priority 2: The cyclopropyl group .

    • Priority 3: The -CH₂CONH₂ group .

Summary of Priorities:

  • 1: -NH₂

  • 2: -Cyclopropyl

  • 3: -CH₂CONH₂

  • 4: -H

Visualizing the Enantiomers:

To assign the final (R) or (S) designation, the molecule is oriented so that the lowest priority group (4, the -H atom) points away from the viewer.

  • If the path from priority 1 → 2 → 3 proceeds in a clockwise direction, the configuration is (R) (Rectus, Latin for right).

  • If the path from priority 1 → 2 → 3 proceeds in a counter-clockwise direction, the configuration is (S) (Sinister, Latin for left).[6]

Caption: Assignment of (R) and (S) configurations based on CIP rules.

Part 3: The Biological Ramifications of Stereochemistry

While (3R)- and (3S)-3-amino-3-cyclopropylpropanamide have identical physical properties in a non-chiral environment (e.g., melting point, boiling point, solubility), their interactions with biological systems can be profoundly different. Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, are inherently chiral environments.

The Principle of Chiral Recognition: Enzymes and receptors have precisely shaped binding sites. The different three-dimensional arrangements of enantiomers mean that one may fit perfectly into a binding site, initiating a biological response, while the other fits poorly or not at all, much like a left hand will not fit into a right-handed glove.[7]

This can lead to several outcomes in drug development:

  • Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) is inactive, less active, or contributes to undesirable side effects.

  • Different Pharmacological Profiles: In some cases, both enantiomers are active but may interact with different receptors or have entirely different therapeutic effects.

  • Metabolic Differences: The body's enzymes may metabolize each enantiomer at different rates, leading to variations in pharmacokinetics and drug exposure.

Feature(3R)-Enantiomer(3S)-Enantiomer
Chemical Formula C₆H₁₂N₂OC₆H₁₂N₂O
Molecular Weight 128.17 g/mol 128.17 g/mol
Configuration at C3 R (Rectus)S (Sinister)
Optical Rotation Equal and oppositeEqual and opposite
Biological Activity Potentially different from (S)Potentially different from (R)
Receptor Binding Stereospecific interactionStereospecific interaction
Metabolism May differ from (S)May differ from (R)

While specific biological activity data for the individual enantiomers of 3-amino-3-cyclopropylpropanamide is not available in the public domain, the principles of stereopharmacology dictate that a thorough investigation of each isomer is a critical step in the drug discovery process.

Part 4: Methodologies for Enantiomer Synthesis and Analysis

Controlling and confirming the stereochemical purity of a drug candidate is a non-negotiable aspect of pharmaceutical development. This requires specialized synthetic and analytical techniques.

Asymmetric Synthesis

The goal of asymmetric synthesis is to produce a single enantiomer in high yield and purity, avoiding the need for difficult separation of a 50:50 racemic mixture. General strategies often involve:

  • Chiral Catalysts: Using a small amount of a chiral catalyst to direct the reaction towards the formation of one enantiomer over the other.[8]

  • Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to guide the stereochemical outcome of a reaction, after which the auxiliary is removed.

  • Starting from a Chiral Pool: Using naturally occurring chiral molecules (like amino acids or sugars) as the starting material.[9]

Generalized Protocol: Asymmetric Synthesis via Reductive Amination This protocol outlines a conceptual pathway for synthesizing a specific enantiomer.

  • Precursor Synthesis: Synthesize the keto-precursor, 3-cyclopropyl-3-oxopropanamide.

  • Chiral Catalyst Preparation: Prepare a solution of a suitable chiral catalyst (e.g., a transition metal complex with a chiral ligand).

  • Reductive Amination: In an inert atmosphere reactor, dissolve the keto-precursor in an appropriate solvent (e.g., methanol).

  • Add Ammonia Source: Introduce an ammonia source, such as ammonium acetate.

  • Catalyst Introduction: Add the chiral catalyst solution to the reaction mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and maintain at a specified temperature and pressure until the reaction is complete (monitored by TLC or LC-MS). The chiral catalyst will direct the addition of hydrogen to one face of the intermediate imine, selectively forming the desired (R) or (S) amine.

  • Work-up and Purification: Quench the reaction, remove the catalyst via filtration, and purify the product using column chromatography to yield the enantiomerically enriched 3-amino-3-cyclopropylpropanamide.

Chiral Analytical Separation

Distinguishing and quantifying enantiomers requires a chiral environment. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the industry standard.

Principle of Chiral HPLC: Chiral HPLC utilizes a Chiral Stationary Phase (CSP). The CSP is a solid support (usually silica) that has a chiral molecule bonded to its surface. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. One enantiomer will form a more stable, transient diastereomeric complex with the CSP and will therefore be retained longer, eluting from the column later than the other.[10]

cluster_workflow Chiral HPLC Workflow cluster_output Chromatogram Sample Racemic Mixture ((3R) and (3S)) Injector HPLC Injector Sample->Injector Column Chiral Column (CSP) Injector->Column Detector UV/MS Detector Column->Detector Peak1 Peak 1 Peak2 Peak 2

Caption: Workflow for the analytical separation of enantiomers via Chiral HPLC.

Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity

  • Column Selection: Choose a suitable Chiral Stationary Phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds.[11]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol. The exact ratio must be optimized to achieve baseline separation.

  • Sample Preparation: Accurately weigh and dissolve a sample of 3-amino-3-cyclopropylpropanamide in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • System Setup:

    • Install the chiral column on the HPLC system.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the detector wavelength (e.g., 210 nm, as the amide bond has a UV absorbance).

  • Equilibration: Flush the column with the mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution onto the column and start data acquisition.

  • Analysis: The resulting chromatogram should show two distinct peaks corresponding to the (3R) and (3S) enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (% ee).

Conclusion

The distinction between (3R)- and (3S)-3-amino-3-cyclopropylpropanamide is not merely a matter of chemical nomenclature but a critical factor with far-reaching implications for biological activity and pharmaceutical potential. While they are chemically identical in an achiral environment, their stereoisomeric relationship dictates how they interact with the chiral machinery of life. Understanding the principles of chirality, the application of the CIP rules for unambiguous naming, and the methodologies for asymmetric synthesis and chiral analysis are fundamental skills for any professional in the fields of chemical research and drug development. The rigorous evaluation of each enantiomer is an indispensable step in advancing safe and effective therapeutic agents.

References

  • BLD Pharm. (3R)-3-Amino-3-cyclopropylpropanamide.
  • University of Calgary. Cahn-Ingold-Prelog Priority Rules.
  • Study.com. Cahn Ingold Prelog Priority Rules & Examples.
  • Sigma-Aldrich. 3-amino cyclopropyl propanamide.
  • Wikipedia. Cahn–Ingold–Prelog priority rules.
  • Chemistry LibreTexts. 3.6 Cahn-Ingold Prelog Rules.
  • Faler, C. A., Cao, B., & Joullié, M. M. (2005).
  • Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.
  • Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers.
  • Agilent Technologies. (2019). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Sigma-Aldrich.
  • Legrand, B., et al. (2023).
  • Al-Tel, T. H. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series.
  • Chromatography Today.
  • Gotor-Fernández, V. (2023).
  • de Meijere, A. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Wang, Y., et al. (2024).

Sources

Exploratory

Introduction: The Enigma of an Unidentified CAS Number

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Sourcing and Evaluating Novel Chemical Entities: A Case Study of CAS 1604281-34-6 In the realm of chemical research and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Sourcing and Evaluating Novel Chemical Entities: A Case Study of CAS 1604281-34-6

In the realm of chemical research and drug development, the Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for a specific substance. However, researchers occasionally encounter a CAS number, such as 1604281-34-6, that yields no information in public databases. This situation, while potentially frustrating, is not uncommon and can arise for several reasons: the number may be very new, assigned to a proprietary compound, or simply be the result of a typographical error. This guide provides a comprehensive framework for navigating this challenge, using the query for CAS 1604281-34-6 as a practical case study. We will explore the systematic process of verifying a compound's existence, the strategic considerations for sourcing it via custom synthesis, and the critical steps for ensuring the quality and identity of a newly synthesized molecule.

Part 1: Verification and Preliminary Investigation of an Unlisted Compound

The first crucial step when a CAS number cannot be found is a thorough verification and investigation process. This foundational work can save significant time and resources.

Confirming the CAS Number

Before proceeding, it is imperative to double-check the CAS number for any typographical errors. A single misplaced digit can lead to a fruitless search. Ensure the number has been transcribed correctly from its original source.

Comprehensive Database Search

A systematic search across multiple, authoritative chemical databases is the next logical step. It is advisable to query several databases as their content and update cycles can vary. Key databases include:

  • SciFinder-n: A comprehensive database of chemical information provided by the Chemical Abstracts Service (CAS).

  • Reaxys: A database of chemical reactions, substance properties, and associated literature.

  • PubChem: A public database of chemical molecules and their activities against biological assays.

If searches in these primary databases are inconclusive, expanding the search to other platforms such as ChemSpider and the NIH's Substance Registry System (SRS) is recommended.

Exploring Patent and Scientific Literature

If a compound is novel or part of a recent discovery, it may be described in patent applications or scientific journals before it is indexed in chemical databases. Therefore, a thorough search of the following is essential:

  • Patent Databases: Google Patents, the United States Patent and Trademark Office (USPTO), and the European Patent Office (Espacenet) are critical resources. Searching for keywords related to the suspected chemical class or its potential application can sometimes reveal the compound's structure and synthesis.

  • Scientific Literature Databases: Scopus, Web of Science, and Google Scholar should be searched for any mention of the compound or related structures.

Part 2: The Custom Synthesis Pathway for Novel Compounds

When it is determined that a compound is not commercially available, custom synthesis becomes the primary route for acquisition. This process requires careful planning and vetting of potential partners.

Identifying and Selecting a Custom Synthesis Vendor

Choosing the right custom synthesis provider is critical to the success of your research. Key criteria for selection include:

  • Scientific Expertise: Does the company have experience in the relevant area of chemistry?

  • Production Scale: Can they produce the required quantity, from milligrams for initial screening to kilograms for later-stage development?

  • Quality Control: What analytical techniques do they use to ensure the identity and purity of the final product?

  • Communication and Project Management: Is there a dedicated point of contact? Do they provide regular updates?

  • Confidentiality: A non-disclosure agreement (NDA) is standard practice to protect your intellectual property.

The Quotation Process

To obtain an accurate quote for custom synthesis, you will need to provide the vendor with a comprehensive information package, including:

  • Chemical Structure: A clear and accurate representation of the target molecule.

  • Desired Quantity: The amount of the compound needed.

  • Purity Specifications: The required purity level, typically determined by HPLC or other relevant analytical methods.

  • Analytical Requirements: Any specific analytical data you require for quality control (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).

  • Known Synthesis Routes: If you have identified a synthesis route from the literature or patents, providing this can expedite the process and potentially reduce costs.

Part 3: Quality Control and Validation of a Custom-Synthesized Compound

Upon receiving a custom-synthesized compound, it is the researcher's responsibility to verify its identity and purity. This is accomplished by carefully reviewing the analytical data provided by the supplier and, if necessary, performing in-house analysis.

The Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that summarizes the quality control testing performed on the synthesized compound. It should be reviewed meticulously.

Parameter Description What to Look For
Compound Name and CAS No. The chemical name and, if available, the CAS number of the compound.Ensure this matches your target compound.
Lot Number A unique identifier for the specific batch of the compound.Important for traceability.
Molecular Formula and Weight The chemical formula and calculated molecular weight.A basic check for the correct compound.
Appearance A description of the physical state and color of the compound.Should be consistent with expectations for the compound.
Purity (by HPLC/GC) The purity of the compound as determined by High-Performance Liquid Chromatography or Gas Chromatography.The purity should meet or exceed the specifications you provided. Look for the absence of significant impurity peaks.
Identity Confirmation Data from analytical techniques that confirm the chemical structure.This typically includes ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The data should be consistent with the expected structure.
Date of Analysis The date the quality control testing was performed.Ensures the data is recent.
Signature of Analyst The signature of the person who performed the analysis.Provides accountability.
Interpreting Analytical Data

A fundamental understanding of common analytical techniques is essential for validating a custom-synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the structure of a molecule. The number of signals, their chemical shifts, and their splitting patterns in a ¹H NMR spectrum should be consistent with the number and types of protons in the molecule. Similarly, the ¹³C NMR spectrum should show the correct number of carbon signals.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound. The observed molecular ion peak should match the calculated molecular weight of the target structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass that can further confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of a compound. A pure compound will typically show a single major peak. The area of this peak relative to the total area of all peaks gives the purity of the sample.

Part 4: Workflow for Sourcing an Unlisted Chemical Compound

The following diagram illustrates the decision-making process for a researcher when faced with an unlisted CAS number.

Caption: Decision workflow for sourcing an unlisted chemical compound.

Conclusion

While the initial query for suppliers of CAS 1604281-34-6 did not yield a direct answer, it has provided an opportunity to outline a critical and often overlooked aspect of chemical research: the process of sourcing and validating novel or unlisted compounds. By following a systematic approach of verification, exploring custom synthesis options, and rigorously evaluating the quality of the resulting material, researchers can confidently and efficiently acquire the necessary molecules to advance their scientific endeavors. This guide serves as a roadmap for navigating the complexities of chemical procurement in the cutting-edge of research and development.

References

  • CAS (Chemical Abstracts Service): A division of the American Chemical Society and the provider of SciFinder. [Link]

  • Elsevier's Reaxys: A comprehensive database for chemical information. [Link]

  • National Center for Biotechnology Information's PubChem: A public database of chemical information. [Link]

  • United States Patent and Trademark Office (USPTO): A federal agency for granting U.S. patents and registering trademarks. [Link]

  • Google Patents: A search engine from Google that indexes patents and patent applic

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of (3R)-3-Amino-3-cyclopropylpropanamide

Abstract This technical guide provides a comprehensive and scientifically rigorous protocol for the asymmetric synthesis of (3R)-3-amino-3-cyclopropylpropanamide, a valuable chiral building block in drug discovery, start...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous protocol for the asymmetric synthesis of (3R)-3-amino-3-cyclopropylpropanamide, a valuable chiral building block in drug discovery, starting from the readily available cyclopropanecarbaldehyde. The synthetic strategy hinges on a stereoselective aza-Michael addition to an α,β-unsaturated ester, ensuring precise control of the desired (R)-stereochemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental procedure but also a detailed rationale behind the methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

Chiral β-amino acids and their derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their incorporation into peptide-based therapeutics can enhance metabolic stability and induce specific secondary structures. The cyclopropyl group, a conformationally constrained bioisostere for various functional groups, is often introduced into drug candidates to improve their pharmacological properties. Consequently, the synthesis of enantiopure molecules combining these two features, such as (3R)-3-amino-3-cyclopropylpropanamide, is of significant interest to the medicinal chemistry community.

This guide details a robust and efficient three-step synthetic sequence commencing with cyclopropanecarbaldehyde. The key transformation is a highly enantioselective organocatalyzed aza-Michael addition of a protected amine to an α,β-unsaturated ester, which establishes the crucial stereocenter. Subsequent deprotection and amidation furnish the target molecule in high optical purity.

Synthetic Strategy Overview

The synthesis of (3R)-3-amino-3-cyclopropylpropanamide from cyclopropanecarbaldehyde is accomplished via a three-stage process. The initial step involves the formation of an α,β-unsaturated ester from cyclopropanecarbaldehyde. This is followed by a critical asymmetric conjugate addition of a nitrogen nucleophile to introduce the chiral amino group. The final stage involves the conversion of the ester functionality to a primary amide.

Synthetic_Workflow start Cyclopropanecarbaldehyde step1 Step 1: Horner-Wadsworth-Emmons Olefination start->step1 intermediate1 Ethyl (E)-3-cyclopropylacrylate step1->intermediate1 step2 Step 2: Asymmetric aza-Michael Addition intermediate1->step2 intermediate2 Ethyl (R)-3-(benzylamino)-3-cyclopropylpropanoate step2->intermediate2 step3 Step 3: Deprotection & Amidation intermediate2->step3 end_product (3R)-3-Amino-3-cyclopropylpropanamide step3->end_product Aza_Michael_Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective C-N Bond Formation catalyst Chiral Squaramide Catalyst nucleophile Benzylamine catalyst->nucleophile H-bonding electrophile Ethyl (E)-3-cyclopropylacrylate catalyst->electrophile H-bonding transition_state Ternary Complex (Transition State) catalyst->transition_state nucleophile->transition_state electrophile->transition_state product Enantioenriched β-Amino Ester transition_state->product

Caption: Proposed dual activation by the chiral squaramide catalyst.

Protocol:

  • To a solution of ethyl (E)-3-cyclopropylacrylate (7.0 g, 50 mmol) in 100 mL of toluene at -20 °C, add the chiral squaramide catalyst (e.g., a derivative of quinine or quinidine, 1-5 mol%).

  • Add benzylamine (5.9 g, 55 mmol) dropwise to the stirred solution.

  • Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 24-48 hours), quench the reaction with a few drops of acetic acid.

  • Wash the reaction mixture with 1 M hydrochloric acid (HCl) (2 x 50 mL) and then with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (R)-3-(benzylamino)-3-cyclopropylpropanoate.

Parameter Value
Expected Yield70-85%
Expected Enantiomeric Excess (ee)>90%
¹H NMR (CDCl₃)δ 7.40-7.20 (m, 5H), 4.10 (q, 2H), 3.80 (s, 2H), 3.10 (m, 1H), 2.50 (d, 2H), 1.20 (t, 3H), 1.00-0.80 (m, 1H), 0.60-0.40 (m, 2H), 0.30-0.10 (m, 2H)
PART 3: Deprotection and Amidation to (3R)-3-Amino-3-cyclopropylpropanamide (Final Product)

Principle: The final steps involve the removal of the benzyl protecting group and the conversion of the ethyl ester to the primary amide. Hydrogenolysis is a standard and mild method for the debenzylation of amines. Subsequent amidation can be achieved by direct reaction with ammonia or through a two-step process involving hydrolysis of the ester to the carboxylic acid followed by amide coupling. Direct aminolysis of the ester with ammonia is a more atom-economical approach.

Protocol:

  • Dissolve ethyl (R)-3-(benzylamino)-3-cyclopropylpropanoate (5.0 g, 20.2 mmol) in 100 mL of methanol.

  • Add palladium on activated carbon (10% Pd/C, 500 mg) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (R)-3-amino-3-cyclopropylpropanoate.

  • To the crude amino ester, add a solution of ammonia in methanol (7 N, 100 mL) in a sealed pressure vessel.

  • Heat the mixture to 60 °C for 24 hours.

  • Cool the reaction vessel to room temperature and carefully vent.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (3R)-3-amino-3-cyclopropylpropanamide as a white solid.

Parameter Value
Expected Yield60-75% over two steps
Melting PointTo be determined
¹H NMR (CD₃OD)δ 3.05 (m, 1H), 2.40 (d, 2H), 1.00-0.85 (m, 1H), 0.60-0.45 (m, 2H), 0.40-0.25 (m, 2H)
Chiral HPLCTo be performed to confirm enantiomeric purity

Safety and Handling Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Cyclopropanecarbaldehyde: Volatile and flammable. Handle in a well-ventilated fume hood.

  • Palladium on Carbon (Pd/C): Flammable, especially when dry and in the presence of hydrogen. Handle with care.

  • Ammonia in Methanol: Corrosive and toxic. Use in a well-ventilated fume hood and wear appropriate PPE.

Conclusion

The protocol outlined in this application note provides a reliable and stereoselective method for the synthesis of (3R)-3-amino-3-cyclopropylpropanamide from cyclopropanecarbaldehyde. The key to achieving high enantiopurity lies in the carefully selected organocatalyzed aza-Michael addition. This guide offers a practical and well-rationalized approach for medicinal chemists and process development scientists to access this valuable chiral building block for the development of novel therapeutics.

References

  • Deng, L. (2007). Asymmetric Catalysis with Chiral Bifunctional Thiourea and Amine Organocatalysts. Accounts of Chemical Research, 40(12), 1240–1250.
  • Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, I. Darstellung, Eigenschaften und Reaktionen von Triphenyl-phosphin-methylen. Chemische Berichte, 91(1), 61-63.
  • Zhu, Y., Malerich, J. P., & Rawal, V. H. (2010). Squaramide-catalyzed enantioselective Michael addition of diphenyl phosphite to nitroalkenes.
  • Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008).
  • Brandt, C. A., da Silva, A. C. M. P., Pancote, C. G., Brito, C. L., & da Silveira, M. A. B. (2004). β-Keto esters efficiently react with a variety of amines in the presence of 0.1 equivalents of acetic acid as an inexpensive and environmentally benign catalyst without any solvents under ultrasound to give good yields of the corresponding β-enamino esters. Synthesis, 2004(10), 1557-1558.
  • Sabitha, G., Reddy, G. S. K. K., Reddy, C. S., & Yadav, J. S. (2003). A convenient method for the amidation of carboxylic acids using cyanuric chloride. Tetrahedron Letters, 44(33), 6497-6499.
  • Ishihara, K., Ohara, S., & Yamamoto, H. (2000). 3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst. Journal of Organic Chemistry, 61(13), 4196-4197.
  • Ma, G., & Luan, X. (2020). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 16, 2596-2627.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
  • Liu, T., & Li, C. (2011). Asymmetric Michael addition of aromatic amines to α,β-unsaturated aldehydes catalyzed by a primary amine-thiourea catalyst. Organic & Biomolecular Chemistry, 9(13), 4768-4771.
  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional-Organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673.
  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors.
Application

Foreword: The Architectural Significance of Chiral β-Amino Amides

An Application Guide to Modern Asymmetric Synthesis Protocols for Chiral β-Amino Amides In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms is paramount. Chira...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern Asymmetric Synthesis Protocols for Chiral β-Amino Amides

In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms is paramount. Chiral β-amino acids and their derivatives, particularly β-amino amides, are critical structural motifs found in a vast array of therapeutic agents, peptidomimetics, and bioactive natural products.[1][2][3] Their ability to form stable secondary structures and resist enzymatic degradation makes them invaluable building blocks for creating novel pharmaceuticals with enhanced efficacy and bioavailability.[3]

The challenge, however, lies in their stereocontrolled synthesis. The creation of one or more contiguous stereocenters demands protocols that are not only efficient and high-yielding but also exquisitely selective. This guide provides an in-depth exploration of field-proven and innovative asymmetric strategies to access these vital chiral synthons. We move beyond simple step-by-step instructions to dissect the causality behind the protocols, offering researchers, scientists, and drug development professionals the insights needed to select, optimize, and troubleshoot these powerful synthetic transformations.

Strategy 1: Chiral Auxiliary-Mediated Aza-Michael Reactions

The use of a covalently bonded chiral auxiliary is a classic and robust strategy for inducing stereoselectivity. The auxiliary acts as a "chiral steering group," directing the approach of a nucleophile to one face of the molecule, thereby controlling the formation of the new stereocenter. A standout example is the use of the inexpensive and commercially available amino alcohol, (S,S)-(+)-pseudoephedrine.[4][5]

Causality and Mechanistic Insight

In this approach, an α,β-unsaturated amide is first prepared from pseudoephedrine. The key aza-Michael reaction involves the conjugate addition of a nitrogen nucleophile, such as a lithium amide. The stereochemical outcome is dictated by a rigid, chelated transition state. The lithium cation coordinates to both the amide carbonyl oxygen and the oxygen of the pseudoephedrine auxiliary, locking the conformation of the unsaturated system. This conformation presents one face of the double bond for nucleophilic attack, leading to high diastereoselectivity.[4] The auxiliary can be cleaved non-destructively after the reaction, often allowing for its recovery and reuse.

Workflow for Auxiliary-Mediated Synthesis

cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Asymmetric Aza-Michael Addition cluster_2 Step 3: Auxiliary Cleavage A α,β-Unsaturated Acyl Chloride C Chiral α,β-Unsaturated Amide A->C Amidation B (S,S)-(+)-Pseudoephedrine B->C E Diastereoselective Conjugate Addition C->E D Lithium Amide (e.g., LiN(Bn)₂) D->E F Chiral β-Amino Amide Adduct E->F High dr H Final Chiral Product (e.g., β-Amino Ester) F->H Transformation I Recovered Auxiliary F->I Recovery G Cleavage Reagent (e.g., NaOMe/DMC) G->H

Caption: Workflow for pseudoephedrine-mediated synthesis.

Protocol: Asymmetric Aza-Michael Addition Using a Pseudoephedrine Auxiliary

This protocol is adapted from the work of Vicario et al., as published in The Journal of Organic Chemistry.[4]

Step 1: Preparation of the α,β-Unsaturated Pseudoephedrine Amide

  • Dissolve (S,S)-(+)-pseudoephedrine (1.0 eq) in CH₂Cl₂ in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the desired α,β-unsaturated acyl chloride (e.g., crotonyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the pure chiral amide.

Step 2: Diastereoselective Aza-Michael Addition

  • Prepare the lithium amide nucleophile in a separate flask. For lithium dibenzylamide, dissolve dibenzylamine (2.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.9 eq) and stir for 30 minutes at -78 °C.

  • In another flask, dissolve the chiral α,β-unsaturated amide (from Step 1, 1.0 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared lithium amide solution to the amide solution via cannula at -78 °C.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude β-amino amide adduct by flash chromatography.

Step 3: Cleavage to β-Amino Ester

  • Dissolve the purified β-amino amide adduct (1.0 eq) in CH₂Cl₂.

  • Add sodium methoxide (3.0 eq) and dimethyl carbonate (DMC, 5.0 eq).[4]

  • Stir the reaction at room temperature for 24 hours.

  • Quench with water and extract with CH₂Cl₂ (3x).

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography to obtain the final N,N-dibenzyl-β-amino ester. The optical purity can be determined by chiral HPLC analysis.[4]

Data Summary: Pseudoephedrine Auxiliary Method
EntrySubstrate (Unsaturated Amide)NucleophileYield (%)Diastereomeric Ratio (dr)
1Crotonamide derivativeLiN(Bn)₂95>98:2
2Cinnamamide derivativeLiN(Bn)₂98>98:2
3Pentenamide derivativeLiN(Bn)₂9095:5
Data synthesized from Vicario, J. L., et al. (2004).[4]

Strategy 2: Organocatalytic Asymmetric Mannich Reaction

Organocatalysis has revolutionized asymmetric synthesis by avoiding often toxic or expensive metal catalysts. For β-amino amide synthesis, the direct asymmetric Mannich reaction is a powerful tool.[6] This reaction typically involves the addition of a ketone, ester, or other pronucleophile to a pre-formed or in situ-generated imine. Chiral bifunctional catalysts, such as thioureas or squaramides derived from cinchona alkaloids, are particularly effective.[2][7]

Causality and Mechanistic Insight

Bifunctional catalysts operate through a cooperative activation mechanism. The thiourea or squaramide moiety acts as a Brønsted acid (a hydrogen-bond donor), activating the imine electrophile by coordinating to its nitrogen atom. Simultaneously, a basic functional group on the catalyst (e.g., a tertiary amine) acts as a Brønsted base, deprotonating the pronucleophile to generate a nucleophilic enolate. This dual activation within the catalyst's chiral pocket brings the reactants into close proximity in a highly organized, stereochemically defined transition state, ensuring high enantioselectivity.[2][6]

Catalytic Cycle for Thiourea-Catalyzed Mannich Reaction

cluster_TS Organized Transition State CAT Chiral Thiourea Catalyst (CAT) TS [CAT-Imine-Enolate]‡ CAT->TS H-Bonds to Imine Deprotonates Pronucleophile PRONUC Pronucleophile (e.g., Malonate) PRONUC->TS IMINE N-Boc Imine IMINE->TS PRODUCT Chiral β-Amino Product TS->PRODUCT C-C Bond Formation PRODUCT->CAT Product Release & Catalyst Regeneration

Caption: Catalytic cycle of a bifunctional organocatalyst.

Protocol: One-Pot Squaramide-Catalyzed Asymmetric Mannich Reaction

This protocol is a representative procedure based on the work of Reddy, et al., for the synthesis of novel β-amino acid derivatives.[2]

Materials:

  • Aldehyde (1.0 mmol, 1.0 eq)

  • 2-Amino-1,3,4-thiadiazole derivative (1.2 mmol, 1.2 eq)

  • Dimethyl malonate (1.5 mmol, 1.5 eq)

  • Chiral squaramide cinchona alkaloid catalyst (SQ) (0.1 mmol, 10 mol%)

  • Toluene (2.0 mL)

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 eq), 2-amino-1,3,4-thiadiazole derivative (1.2 eq), dimethyl malonate (1.5 eq), and the chiral squaramide catalyst (10 mol%).

  • Add toluene (2.0 mL) as the solvent.

  • Seal the vial and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture vigorously for 90-110 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture directly under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to isolate the chiral β-amino acid derivative.

  • Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis.[2]

Data Summary: Organocatalytic Mannich Reaction
EntryAldehydeCatalystYield (%)Enantiomeric Excess (ee %)
14-NitrobenzaldehydeSQ6199
24-ChlorobenzaldehydeSQ5297
32-NaphthaldehydeSQ4592
4BenzaldehydeSQ3985
Data synthesized from Reddy, C. R., et al. (2013).[2]

Strategy 3: Innovative Protocols via Multicomponent and Rearrangement Reactions

While the Mannich and Michael reactions are workhorses in the field, innovative strategies continue to emerge that offer unique advantages in terms of convergency, atom economy, and access to novel chemical space.

A. Brønsted Acid-Catalyzed Multicomponent Reaction

A conceptually novel approach re-imagines the classic Ugi multicomponent reaction. Instead of traditional inputs, this strategy uses ambiphilic ynamides as two-carbon synthons.[1][8] In a process catalyzed by a chiral Brønsted acid (such as a phosphoric acid), an ynamide, an aldehyde, an amine, and a nucleophile (like water or a carboxylic acid) are combined in one pot. The catalyst orchestrates a cascade of events, controlling both chemo- and stereoselectivity to furnish complex β-amino amides with high efficiency. This method is exceptionally modular, allowing for the rapid generation of diverse compound libraries from simple starting materials.[8]

B. Dynamic Kinetic Resolution via 2-Aza-Cope Rearrangement

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic starting material entirely into a single, highly enantioenriched product. A recent application involves the[1][1]-sigmatropic rearrangement of racemic β-formyl amides with homoallylic amines.[9] A chiral phosphoric acid catalyst promotes both the rapid racemization of the starting β-formyl amide and the stereoselective 2-aza-Cope rearrangement of only one enantiomer. This enantioconvergent process establishes two new vicinal stereocenters with high diastereo- and enantiocontrol, providing access to valuable β-amino amide building blocks.[9]

Conceptual Workflow for Multicomponent Synthesis

cluster_inputs Four Readily Available Inputs A Ynamide PROCESS One-Pot Catalytic Cascade A->PROCESS B Aldehyde B->PROCESS C Amine C->PROCESS D Nucleophile (e.g., H₂O) D->PROCESS CAT Chiral Brønsted Acid Catalyst CAT->PROCESS Controls Selectivity PRODUCT Stereoenriched β-Amino Amide PROCESS->PRODUCT High ee & dr

Sources

Method

Peptide coupling conditions for (3R)-3-amino-3-cyclopropylpropanamide

Application Note: High-Efficiency Peptide Coupling Protocol for (3R)-3-amino-3-cyclopropylpropanamide Part 1: Executive Summary & Molecular Profile Target Molecule: (3R)-3-amino-3-cyclopropylpropanamide CAS: 1021232-94-5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Coupling Protocol for (3R)-3-amino-3-cyclopropylpropanamide

Part 1: Executive Summary & Molecular Profile

Target Molecule: (3R)-3-amino-3-cyclopropylpropanamide CAS: 1021232-94-5 (Generic Ref) / Structure-Specific Ref Synonyms: H-(R)-


-Cyclopropyl-

-Ala-NH

; (R)-3-Amino-3-cyclopropyl-propionamide.

Operational Context: This application note details the optimized coupling conditions for (3R)-3-amino-3-cyclopropylpropanamide, a sterically constrained


-amino acid derivative. The presence of a cyclopropyl group at the 

-position introduces significant steric bulk adjacent to the nucleophilic amine, reducing reaction kinetics compared to standard

-amino acids. Furthermore, the

-amino architecture alters the electronic environment, often requiring highly active coupling agents to drive conversion to completion without racemization (or more accurately, epimerization of the partner amino acid).

Key Challenges:

  • Steric Hindrance: The rigid cyclopropyl ring impedes the approach of the activated electrophile.

  • Nucleophilicity:

    
    -amines are generally less nucleophilic than their 
    
    
    
    -counterparts.
  • Solubility: The primary amide C-terminus increases polarity, potentially causing aggregation in non-polar solvents like DCM.

Part 2: Reaction Optimization Strategy

To ensure high yield and purity, we utilize a strategy focusing on Propylphosphonic Anhydride (T3P) as the primary coupling reagent. T3P is selected over traditional carbodiimides (EDC/DIC) or uronium salts (HATU) for this specific application due to its superior performance with sterically hindered amines and low epimerization profile.

Critical Reagent Selection
ComponentSelected ReagentRationale
Coupling Agent T3P (50% in EtOAc or DMF) Drives reaction with hindered amines; water-soluble byproducts simplify workup; low racemization risk [1].
Alternative Agent HATU / HOAt Use only if T3P fails. Higher reactivity but higher risk of epimerization and harder removal of byproducts [2].
Base DIPEA (Diisopropylethylamine) Non-nucleophilic base required to liberate the free amine from its HCl salt and activate the carboxylic acid.
Solvent DMF (Anhydrous) Essential for solubility of the polar amide starting material. DCM is often insufficient.
Additives Pyridine (Optional) Can catalyze T3P reactions specifically in difficult cases.

Part 3: Experimental Protocols

Protocol A: The T3P "Gold Standard" Method (Solution Phase)

Recommended for initial scale-up and high-purity requirements.

Reagents:

  • Carboxylic Acid Partner (Protecting Group-AA-OH): 1.0 equiv

  • (3R)-3-amino-3-cyclopropylpropanamide (HCl salt): 1.1 equiv

  • T3P (50% w/w in DMF): 1.5 – 2.0 equiv

  • DIPEA: 3.0 – 4.0 equiv (Adjust based on HCl salt content)

  • Solvent: Anhydrous DMF (Concentration ~0.1 M)

Step-by-Step Workflow:

  • Preparation: Charge a dry round-bottom flask with the Carboxylic Acid Partner (1.0 equiv) and (3R)-3-amino-3-cyclopropylpropanamide HCl (1.1 equiv).

  • Solubilization: Add anhydrous DMF to reach a concentration of 0.1 M. Stir under nitrogen until dissolved.

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 equiv) dropwise. Note: Ensure pH is >8 using damp pH paper.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by LC-MS. If conversion is <90% after 4 hours, add 0.5 equiv T3P and stir for an additional 2 hours.

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequentially with:

      • 10% Citric Acid or 0.5M KHSO

        
         (x2) – Removes unreacted amine and DIPEA.
        
      • Sat. NaHCO

        
         (x2) – Removes unreacted acid and T3P byproducts.
        
      • Brine (x1).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.[1]
Protocol B: The High-Reactivity HATU Method

Use when the Carboxylic Acid partner is extremely bulky (e.g., N-methylated AAs).

Reagents:

  • Carboxylic Acid Partner: 1.0 equiv

  • Amine Target: 1.1 equiv

  • HATU: 1.1 equiv

  • HOAt (0.5M in DMF): 0.1 equiv (Catalytic, optional but recommended for sterics)

  • DIPEA: 2.5 equiv

Workflow:

  • Dissolve Carboxylic Acid in DMF (0.2 M).

  • Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 2 minutes to form the activated ester (O-At ester). Do not wait longer to avoid guanidinylation.

  • Add (3R)-3-amino-3-cyclopropylpropanamide (1.1 equiv) and remaining DIPEA (1.5 equiv).

  • Stir at RT for 1 hour.

  • Workup Note: HATU byproducts (tetramethylurea) are water-soluble but require thorough washing. Perform standard EtOAc/Acid/Base extractions.

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the T3P-mediated coupling pathway, highlighting the specific activation mechanism that minimizes side reactions for this hindered substrate.

T3P_Coupling_Mechanism Start Start: Reactants Acid Carboxylic Acid (R-COOH) Start->Acid Amine Amine Target (Cyclopropyl-NH2) Start->Amine Intermediate Mixed Anhydride (Activated Species) Acid->Intermediate Activation (Base + T3P) Transition Nucleophilic Attack (Sterically Hindered) Amine->Transition Slow Kinetics (Steric Bulk) Base DIPEA Base->Intermediate Deprotonation T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Intermediate->Transition + Amine Target Product Final Peptide (Amide Bond) Transition->Product Coupling Byproducts Water-Soluble Byproducts Transition->Byproducts Elimination

Figure 1: Reaction pathway for T3P-mediated coupling of hindered


-amino acids. The cyclic anhydride nature of T3P allows for potent activation while the byproduct structure prevents re-attack or racemization.

Part 5: Analytical Validation & Troubleshooting

QC Parameters (HPLC/LC-MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in H

    
    O; B: 0.1% TFA in MeCN.
    
  • Gradient: 5% to 95% B over 10 min. (Cyclopropyl group adds lipophilicity; expect retention time shift compared to non-cyclopropyl analogs).

  • Detection: UV 210 nm (Amide bond) & 254 nm (if aromatic partner present).

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric bulk preventing attack.Increase Temperature to 40°C; Switch to HATU protocol.
Epimerization Over-activation or high base load.Reduce DIPEA; Ensure T3P is added at 0°C; Use Collidine as base.
Precipitation Poor solubility of amide product.[2]Add 10% DMSO to the DMF solvent; Perform workup with warm EtOAc.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[3][4] Chemical Reviews, 111(11), 6557–6602.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent. Organic Process Research & Development.

Sources

Application

Application Note: Protecting Group Strategies for 3-Amino-3-Cyclopropylpropanamide Nitrogen

-Amino Amide Scaffolds[1] Abstract & Strategic Overview The protection of 3-amino-3-cyclopropylpropanamide (Target 1 ) presents a unique intersection of steric and electronic challenges. As a -amino acid derivative featu...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Amide Scaffolds[1]

Abstract & Strategic Overview

The protection of 3-amino-3-cyclopropylpropanamide (Target 1 ) presents a unique intersection of steric and electronic challenges. As a


-amino acid derivative featuring a cyclopropyl moiety, the molecule is highly susceptible to ring-opening reactions under harsh acidic conditions or catalytic hydrogenation. Furthermore, the presence of a primary amide (

) necessitates chemoselective protocols that protect the amine without dehydrating the amide to a nitrile or inducing hydrolysis.

This guide details three protection strategies, ranked by orthogonality and structural safety. The Fmoc strategy is identified as the "Gold Standard" due to its base-labile nature, preserving the acid-sensitive cyclopropyl ring. The Boc strategy is presented as a viable alternative for solution-phase synthesis, provided strict acid control is maintained. The Cbz strategy is flagged for high risk due to the incompatibility of cyclopropane with standard hydrogenolysis conditions.

The "Cyclopropyl Conundrum"

The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). While kinetically stable, it mimics double-bond character ("banana bonds").

  • Risk A (Acidic): Strong acids (e.g., neat TFA) can protonate the ring or adjacent cations, triggering ring opening to linear alkyl chains.

  • Risk B (Hydrogenation): Standard

    
     conditions used for Cbz removal frequently reduce the cyclopropyl ring to a propyl group, destroying the pharmacophore.
    

Decision Matrix & Workflow

The following decision tree guides the selection of the appropriate protecting group based on downstream synthetic requirements.

PG_Selection Start Start: 3-Amino-3-cyclopropylpropanamide Q1 Downstream Chemistry Requirements? Start->Q1 Fmoc_Path Base Sensitivity Needed (Solid Phase / Peptide) Q1->Fmoc_Path Standard Boc_Path Acid Sensitivity Needed (Solution Phase) Q1->Boc_Path Base Stable Cbz_Path Hydrogenolysis Required? Q1->Cbz_Path Orthogonal Fmoc_Rec RECOMMENDED: Fmoc (Safe for Ring) Fmoc_Path->Fmoc_Rec Boc_Rec CONDITIONAL: Boc (Control Acid Contact) Boc_Path->Boc_Rec Cbz_Warn HIGH RISK: Cbz (Ring Opening Likely) Cbz_Path->Cbz_Warn Alloc_Rec ALTERNATIVE: Alloc (Pd(0) Orthogonal) Cbz_Warn->Alloc_Rec Use Alloc Instead

Figure 1: Strategic decision tree for selecting amine protecting groups on cyclopropyl-containing scaffolds.

Protocol A: Fmoc Protection (Recommended)

Rationale: The Fmoc (9-fluorenylmethoxycarbonyl) group is removed using mild bases (piperidine/DMF), conditions under which the cyclopropyl ring is completely stable. This protocol uses Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl to prevent the formation of HCl byproducts and minimize over-reaction.

Materials
  • Substrate: 3-amino-3-cyclopropylpropanamide (1.0 eq)

  • Reagent: Fmoc-OSu (1.1 eq)

  • Base:

    
     (2.5 eq) or 
    
    
    
    (1.5 eq)[1]
  • Solvent: 1:1 Mixture of Water : Acetone (or Water : Dioxane)

  • Quench: 10% Citric Acid or

    
     (Avoid HCl)
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 3-amino-3-cyclopropylpropanamide (10 mmol) in 25 mL of water. Add

    
     (25 mmol) and stir until clear.
    
  • Reagent Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of Acetone. Add this solution dropwise to the aqueous amine solution over 15 minutes at Room Temperature (RT).

    • Note: The mixture may become cloudy as Fmoc-OSu precipitates; vigorous stirring is essential.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Checkpoint: The primary amide (CONH2) will NOT react with Fmoc-OSu under these conditions; chemoselectivity is high for the amine.

  • Workup (Critical):

    • Evaporate the Acetone under reduced pressure (Rotavap) at

      
      .
      
    • Dilute the remaining aqueous layer with water (20 mL) and wash with

      
       (
      
      
      
      mL) to remove unreacted Fmoc-OSu and byproducts (dibenzofulvene).
    • Acidification: Cool the aqueous phase to

      
      . Carefully acidify to pH 3–4 using 10% Citric Acid .
      
    • Warning: Do not use concentrated HCl. Strong mineral acids can trigger cyclopropyl ring opening or amide hydrolysis.

  • Isolation: Extract the product into EtOAc (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
Data Validation
ParameterExpected ValueNotes
Yield 85–95%High efficiency due to mild conditions.
Appearance White solidRecrystallize from EtOAc/Hexane if needed.
1H NMR

0.2–0.6 ppm (m, 4H)
Diagnostic cyclopropyl multiplet must remain intact.
MS (ESI)

Confirm no

(hydrolysis) or ring-opened mass.

Protocol B: Boc Protection (Solution Phase)

Rationale: Boc is excellent for solution-phase work but requires careful deprotection. While the introduction of Boc is trivial, the removal (TFA/HCl) poses a risk. This protocol ensures safe installation.

Materials
  • Substrate: 3-amino-3-cyclopropylpropanamide (1.0 eq)

  • Reagent:

    
     (Di-tert-butyl dicarbonate) (1.2 eq)[1]
    
  • Base:

    
     (TEA) or DIPEA (1.5 eq)
    
  • Solvent: DCM (Dichloromethane) or THF

Step-by-Step Methodology
  • Setup: Suspend the amine (10 mmol) in DCM (50 mL). Add TEA (15 mmol).

  • Addition: Add

    
     (12 mmol) in one portion.
    
    • Observation: Evolution of

      
       gas may occur.[2][3]
      
  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Wash with 5% Citric Acid (to remove TEA), then Water, then Brine. Dry over

    
     and concentrate.
    
Critical Note on Deprotection (The Risk)

When removing the Boc group later, avoid neat TFA .

  • Recommended Deprotection: 4M HCl in Dioxane at

    
     for 30 mins. The lack of water prevents hydrolysis, and the kinetic control minimizes ring opening.
    
  • Avoid: Heating or prolonged exposure to Lewis acids (

    
    , etc.).
    

Protocol C: Alloc Protection (Orthogonal Alternative)

Rationale: If the synthesis requires conditions incompatible with both Fmoc (base) and Boc (acid), the Alloc (Allyloxycarbonyl) group is the superior choice over Cbz. It is removed using


 and a scavenger (morpholine), which does not  affect the cyclopropyl ring.
Methodology Summary
  • Dissolve amine in DCM/Pyridine.

  • Add Alloc-Cl (Allyl chloroformate) dropwise at

    
    .
    
  • Quench with water, extract with DCM.

  • Deprotection:

    
     (cat.), Morpholine (scavenger), THF, RT.[1]
    

Comparative Analysis & Troubleshooting

The following table summarizes the stability of the cyclopropyl moiety under various conditions.

StrategyReagentCyclopropyl StabilityAmide StabilityRecommendation
Fmoc Piperidine / DMFExcellent Excellent Preferred
Boc TFA / DCMModerate (Risk of rearrangement)GoodUse with caution
Cbz

/ Pd/C
Poor (Ring hydrogenation)GoodAVOID
Alloc

/ Morpholine
Excellent Excellent Best Orthogonal
Visualizing the Cbz Risk

The diagram below illustrates the competing pathways during Cbz removal, highlighting why it should be avoided.

Cbz_Risk Substrate Cbz-Protected Cyclopropyl Amine Reaction H2 / Pd/C (Hydrogenolysis) Substrate->Reaction Path_A Desired Product (Free Amine) Reaction->Path_A C-O Cleavage Path_B Side Product (Propyl Amine - Ring Open) Reaction->Path_B Ring Reduction (Fast)

Figure 2: Competing reaction pathways during catalytic hydrogenation of Cbz-protected cyclopropyl amines.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley. (Standard reference for general protection/deprotection conditions).

  • Synthesis of Cyclopropane Amino Acids . National Institutes of Health (NIH) / PubMed. (Discusses Fmoc strategies for cyclopropyl amino acids).

  • Catalytic Hydrogenation of Cyclopropyl Alkenes . Poulter, S.R., Heathcock, C.H. (1968). Tetrahedron Letters. (Foundational work on cyclopropyl ring instability under hydrogenation).

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol . Creative Peptides. (Detailed Fmoc protocols).

  • Boc Deprotection Mechanism . Common Organic Chemistry. (Mechanistic details on acid-catalyzed removal).

Sources

Method

Application Note &amp; Protocol: A Streamlined Synthesis of (3R)-3-amino-3-cyclopropylpropanamide HCl Salt

Introduction: The Significance of Chiral Cyclopropyl Amines Cyclopropane rings are conformationally constrained motifs of significant interest in medicinal chemistry.[1] Their incorporation into drug candidates can enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopropyl Amines

Cyclopropane rings are conformationally constrained motifs of significant interest in medicinal chemistry.[1] Their incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties.[1] The title compound, (3R)-3-amino-3-cyclopropylpropanamide, represents a key chiral building block possessing both a primary amine and a primary amide, making it a versatile intermediate for the synthesis of complex pharmaceutical agents.

This guide provides a detailed, three-step synthetic protocol for the preparation of (3R)-3-amino-3-cyclopropylpropanamide as its hydrochloride salt. The strategy is designed for efficiency and scalability, beginning with the readily available (R)-3-amino-3-cyclopropylpropanoic acid. The core of the synthesis involves:

  • Orthogonal Protection: Installation of an acid-labile tert-butoxycarbonyl (Boc) group to protect the primary amine.[][3]

  • Amide Bond Formation: Conversion of the carboxylic acid to the primary amide using a robust peptide coupling methodology.

  • Deprotection & Salt Formation: Concurrent removal of the Boc group and formation of the final hydrochloride salt in a single, efficient step.[4][5][6]

This document is intended for researchers and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and justifications for the selected methodologies.

Overall Synthetic Strategy & Rationale

The chosen synthetic pathway prioritizes the use of common laboratory reagents, mild reaction conditions where possible, and straightforward purification procedures. The central challenge in synthesizing the target molecule is the selective formation of an amide from the carboxylic acid without interference from the free amine.

To address this, we employ a protection-coupling-deprotection sequence. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amine due to its stability under the basic or neutral conditions required for amide coupling and its clean, quantitative removal under anhydrous acidic conditions.[][3][7] For the amide formation, a carbodiimide-mediated coupling, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is selected. This method avoids the harsh conditions associated with converting the acid to an acyl chloride and works well at room temperature with high yields. Finally, treatment with hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane serves the dual purpose of cleaving the Boc group and precipitating the desired product as its stable hydrochloride salt, often in high purity.[4][5][6][8]

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Amide Formation cluster_2 Step 3: Deprotection & Salt Formation cluster_3 Final Product SM (R)-3-amino-3- cyclopropylpropanoic acid INT1 (R)-3-(Boc-amino)-3- cyclopropylpropanoic acid SM->INT1 (Boc)₂O, Base INT2 (R)-3-(Boc-amino)-3- cyclopropylpropanamide INT1->INT2 EDC, HOBt, NH₄Cl FP (3R)-3-amino-3-cyclopropyl- propanamide HCl Salt INT2->FP 4M HCl in Dioxane

Caption: Overall synthetic workflow for the preparation of the target compound.

Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductKey ReagentsTypical Yield
1N-Boc Protection(R)-3-amino-3-cyclopropylpropanoic acid(R)-3-(Boc-amino)-3-cyclopropylpropanoic acid(Boc)₂O, NaOH>95%
2Amidation(R)-3-(Boc-amino)-3-cyclopropylpropanoic acid(R)-3-(Boc-amino)-3-cyclopropylpropanamideEDC, HOBt, NH₄Cl85-95%
3Deprotection(R)-3-(Boc-amino)-3-cyclopropylpropanamide(3R)-3-amino-3-cyclopropylpropanamide HCl4M HCl in Dioxane>90%

Detailed Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid (Intermediate 1)

Rationale: This step protects the nucleophilic amine as a carbamate, preventing it from interfering with the subsequent carboxylic acid activation. The reaction is performed under aqueous basic conditions to deprotonate the amine, enhancing its nucleophilicity towards di-tert-butyl dicarbonate ((Boc)₂O).[3][9]

Materials:

  • (R)-3-amino-3-cyclopropylpropanoic acid (1.0 equiv)

  • 1,4-Dioxane

  • Water (deionized)

  • Sodium hydroxide (NaOH) (2.2 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (R)-3-amino-3-cyclopropylpropanoic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.2 equiv) and stir until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the title compound as a white solid. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of tert-butyl ((R)-1-amino-3-cyclopropyl-1-oxopropan-2-yl)carbamate (Intermediate 2)

Rationale: This step forms the amide bond. The carboxylic acid is activated in situ by EDC to form a highly reactive O-acylisourea intermediate.[10] This intermediate readily reacts with a nucleophile. Here, we use ammonium chloride with a base as an in-situ source of ammonia to form the primary amide. Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and improve yields.

Materials:

  • Intermediate 1 (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.1 equiv)

  • Ammonium chloride (NH₄Cl) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Charge a dry, nitrogen-flushed round-bottom flask with Intermediate 1 (1.0 equiv) and dissolve it in anhydrous DCM.

  • Add HOBt (1.1 equiv) and EDC (1.2 equiv) to the solution.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend ammonium chloride (1.5 equiv) in DCM and add DIPEA (2.5 equiv). Stir for 15 minutes.

  • Add the ammonium chloride/DIPEA slurry to the activated acid solution.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the Boc-protected amide as a white solid.

Protocol 3: Preparation of (3R)-3-amino-3-cyclopropylpropanamide HCl salt (Final Product)

Rationale: The final step involves the acid-catalyzed cleavage of the Boc protecting group.[7] Anhydrous HCl in dioxane is a highly effective reagent for this transformation, as it provides a strong acidic environment while minimizing water, which could lead to side reactions.[4][5] The mechanism involves protonation of the carbamate carbonyl, followed by the release of the stable tert-butyl cation and gaseous CO₂, yielding the free amine which is immediately protonated to form the hydrochloride salt.[6]

Sources

Application

Application Notes &amp; Protocols: A Guide to Scalable Process Chemistry for Cyclopropyl β-Amino Amides

Introduction: The Strategic Importance of Cyclopropyl β-Amino Amides in Drug Development Cyclopropyl β-amino amides are privileged structural motifs in modern medicinal chemistry. The incorporation of a cyclopropane ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyclopropyl β-Amino Amides in Drug Development

Cyclopropyl β-amino amides are privileged structural motifs in modern medicinal chemistry. The incorporation of a cyclopropane ring introduces conformational rigidity and metabolic stability into peptide-based molecules, significantly impacting their secondary structure and therapeutic efficacy.[1] This unique three-membered ring, with its inherent strain and specific stereoelectronic properties, makes these compounds valuable intermediates in the synthesis of a wide range of biologically active agents, including potent inhibitors of HCV NS3 protease and novel anticancer therapeutics.[1][2]

However, the journey from a promising laboratory-scale synthesis to a robust, scalable process suitable for industrial production is fraught with challenges. Issues such as low yields, the use of expensive or hazardous reagents, and complex purification procedures can render an otherwise elegant synthetic route economically unviable.[3][4] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on developing scalable and efficient processes for the synthesis of cyclopropyl β-amino amides, with a focus on practical, field-proven insights and methodologies.

Strategic Approaches to Synthesis: Navigating the Path to Scalability

The selection of a synthetic strategy is the most critical decision in process development. The ideal route should not only be high-yielding but also utilize cost-effective starting materials, minimize the number of synthetic steps, and be amenable to large-scale equipment and safety protocols.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent an ideal approach for process chemistry.[5][6] Their inherent atom economy, simplified procedures, and ability to rapidly generate molecular complexity make them highly attractive for industrial applications.

The Mannich reaction, a classic example of an MCR, is a powerful tool for constructing β-amino carbonyl compounds.[7][8] In the context of our target molecules, a one-pot, three-component Mannich reaction involving an aldehyde, an amine, and an enolizable carbonyl compound can efficiently generate the desired β-amino amide backbone.[7] The use of heterogeneous catalysts, such as silica nanoparticles, can further enhance reaction rates and simplify catalyst removal, a key consideration for scale-up.[7]

A particularly innovative MCR approach involves the reaction of aldehydes, anilines, carboxylic acids, and ynamides.[5][6] This method has been shown to be practical and scalable for the synthesis of a diverse range of β-amino amides.[5][6] The reaction proceeds through the in-situ formation of an imine, which is then trapped by a reactive intermediate generated from the carboxylic acid and ynamide.[6]

Diagram 1: Generalized Workflow for MCR-based Synthesis

G cluster_0 One-Pot Reaction cluster_1 Work-up & Purification A Aldehyde MCR Multicomponent Reaction (e.g., Mannich or Ugi-type) A->MCR B Amine/Aniline B->MCR C Carboxylic Acid C->MCR D Ynamide/Enolizable Carbonyl D->MCR Workup Aqueous Work-up (Quenching, Extraction) MCR->Workup Crude Product Purify Crystallization or Chromatography Workup->Purify Product Final β-Amino Amide Product Purify->Product Purified Product G Start Start: Define Target Molecule (Structure, Stereochemistry) MCR Is a Multicomponent Reaction (MCR) feasible? Start->MCR ImplementMCR Develop & Optimize MCR Protocol MCR->ImplementMCR Yes Stepwise Design Stepwise Route (e.g., Curtius Rearrangement) MCR->Stepwise No Asymmetric Is the product chiral? Catalysis Asymmetric Catalysis (e.g., Cu-catalyzed addition) Asymmetric->Catalysis Yes Auxiliary Chiral Auxiliary Route Asymmetric->Auxiliary Catalysis Fails Final Final Optimized Process Asymmetric->Final No (Achiral) Catalysis->Final Auxiliary->Final ImplementMCR->Asymmetric Stepwise->Asymmetric

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) for (3R)-3-amino-3-cyclopropylpropanamide

Case ID: #BETA-AMINO-CYC-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Achieving high enantiomeric excess (ee > 99%) for (3R)-3-amino-3-cyclopropylpro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BETA-AMINO-CYC-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Achieving high enantiomeric excess (ee > 99%) for (3R)-3-amino-3-cyclopropylpropanamide presents a unique set of challenges due to the steric bulk of the cyclopropyl group and the propensity for racemization under harsh basic conditions. This guide addresses the three most effective methodologies for synthesizing or resolving this target: Biocatalytic Transamination (Synthesis), Lipase-Mediated Resolution (Hydrolysis), and Classical Diastereomeric Salt Formation .[1]

Module 1: Biocatalytic Transamination (ω-Transaminases)

Methodology: Direct asymmetric synthesis from the corresponding keto-amide or keto-acid precursor using ω-transaminases (ω-TA).[1] This is the preferred industrial route due to its ability to yield ee > 99% theoretically.

Mechanism & Workflow

The reaction follows a Ping-Pong Bi-Bi mechanism.[2] The critical challenge is the unfavorable equilibrium constant, often requiring an amine donor that drives the reaction forward (e.g., Isopropylamine).[1]

Transaminase_Workflow Substrate Keto-Amide Precursor Enzyme ω-Transaminase (PLP-Dependent) Substrate->Enzyme Accepts NH2 Product (3R)-Amine Target Enzyme->Product Release ByProduct Acetone (Volatile) Enzyme->ByProduct Release Donor Amine Donor (Isopropylamine) Donor->Enzyme Donates NH2 ByProduct->ByProduct Remove via Vacuum/Sweep

Caption: Figure 1. ω-Transaminase catalytic cycle utilizing isopropylamine as a sacrificial donor to drive equilibrium toward the (3R)-amine product.[1]

Troubleshooting Guide: Transamination
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium limitation.[1]Switch Donor: Use Isopropylamine (1M) and apply reduced pressure (200-300 mbar) to remove acetone continuously.[1] Alternatively, use an LDH/GDH coupled system to recycle Alanine [1].[1]
Low ee (<90%) Wrong enzyme stereoselectivity or background racemization.Screening: Switch to (R)-selective ω-TAs (e.g., Arthrobacter sp.[1] variants). Ensure pH is < 8.0 to prevent spontaneous imine racemization [2].
Substrate Inhibition High concentration of keto-amide.Dosing: Implement fed-batch addition of the substrate. Keep steady-state concentration < 10 g/L.
Precipitation Product inhibition or low solubility.Co-solvent: Add 10-20% DMSO or MeOH. Ensure the enzyme variant is solvent-tolerant (e.g., engineered Vibrio fluvialis mutants).[1]

Module 2: Lipase-Mediated Resolution (Kinetic Resolution)

Methodology: If you already have the racemic amide, use Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the (S)-enantiomer, leaving the desired (3R)-amide intact, or selectively acylate the amine.[1]

Protocol: Selective Hydrolysis of N-Boc Ester Precursor

While direct resolution of the amide is difficult, resolving the ester precursor before amidation is often more efficient.

  • Substrate: Racemic ethyl 3-amino-3-cyclopropylpropanoate.

  • Enzyme: Immobilized CAL-B (Novozym 435).

  • Solvent: MTBE or Toluene (water activity

    
     controlled).[1]
    
  • Acyl Donor: Ethyl acetate or Vinyl acetate.

Critical Note: For the amide specifically, CAL-B can catalyze the ammonolysis of the ester to the amide with high enantioselectivity.

Troubleshooting Guide: Lipase Resolution

Q: My reaction stalls at 40% conversion. Why?

  • A: Product inhibition. The byproduct (alcohol or acid) might be deactivating the enzyme.

  • Fix: Use vinyl esters as acyl donors (tautomerization of vinyl alcohol drives reaction) or add molecular sieves to scavenge byproducts.

Q: The ee drops as conversion increases beyond 50%.

  • A: This is typical of kinetic resolution (KR). As the preferred enantiomer is depleted, the enzyme begins acting on the slower enantiomer.

  • Fix: Stop the reaction strictly at 45-48% conversion. Do not aim for 50%. Recrystallize the product to upgrade ee from 95% to >99%.

Module 3: Classical Resolution (Diastereomeric Salt Formation)

Methodology: Formation of a diastereomeric salt using a chiral acid. This is the most robust method for large-scale manufacturing if biocatalysis is unavailable.

Recommended Resolving Agents:

  • (S)-Mandelic Acid[1]

  • (L)-Tartaric Acid[1]

  • (-)-Dibenzoyl-L-tartaric acid[1]

Logic Tree for Low ee in Salt Resolution

Resolution_Troubleshooting Start Problem: Low ee in Salt Check1 Check Solvent Composition Start->Check1 Check2 Check Cooling Rate Check1->Check2 Solvent OK Action1 Use MeOH/IPA mixtures. Avoid pure water. Check1->Action1 Solubility too high/low Check3 Check Stoichiometry Check2->Check3 Crystals formed slowly Action2 Implement cubic cooling ramp. (Slow cooling at nucleation) Check2->Action2 Rapid precipitation Action3 Use 0.55 eq of Resolving Agent (Pope-Peachey Method) Check3->Action3 1.0 eq used

Caption: Figure 2. Decision matrix for troubleshooting poor diastereomeric salt resolution.

Protocol Tip: The "Pope-Peachey" method (using 0.5 eq of chiral acid and 0.5 eq of mineral acid like HCl) often yields higher ee for beta-amino acids compared to using 1.0 eq of chiral acid, as it maximizes the solubility difference between the diastereomeric salt and the mineral salt [3].

Module 4: Analytical Method (Chiral HPLC)

You cannot improve what you cannot measure. Beta-amino acids are zwitterionic and difficult to retain.

Recommended Column: Crownpak CR-I(+) or Chiralpak ZWIX(+) .[1]

  • Mechanism: Crown ether columns complex specifically with the primary amine.

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) is often required to protonate the amine fully.

  • Detection: Low UV (210 nm) due to lack of strong chromophores in the cyclopropyl group (unless derivatized).[1]

Derivatization Option: If direct analysis fails, derivatize with FDAA (Marfey's Reagent) .[1] This converts the enantiomers into diastereomers, which can be separated on a standard C18 column with high resolution.[1]

References

  • Merck & Co. (2011).[3] "Practical Synthesis of Suvorexant Intermediates via Asymmetric Hydrogenation and Transamination." Organic Process Research & Development, 15(2), 367–375.[1]

  • Mathew, S. et al. (2018).[1] "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." Catalysts, 8(6), 256.[1]

  • Gao, J. et al. (2024).[1] "Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives." Organic Chemistry Frontiers, 11, 6311–6318.[1][4]

  • BOC Sciences. (2025). "Amino Acid Chiral Resolution Services & Technologies."

Sources

Optimization

Solubility issues of 3-amino-3-cyclopropylpropanamide in organic solvents

Ticket ID: SOL-CYC-339 Subject: Solubility Optimization, Handling, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are encountering solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-CYC-339

Subject: Solubility Optimization, Handling, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering solubility difficulties with 3-amino-3-cyclopropylpropanamide because this molecule exists in a "polarity trap."[1] It possesses a lipophilic cyclopropyl tail but is dominated by a highly polar headgroup containing both a primary amine and a primary amide.[1]

This dual functionality creates a strong hydrogen-bond network (intermolecular dimerization) that resists solvation in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), yet the cyclopropyl group prevents ideal behavior in purely aqueous systems.[1]

This guide provides field-proven protocols to overcome these specific solubility barriers during reaction setup, workup, and purification.

Part 1: The Solubility Landscape

The following matrix details the empirical solubility profile and recommended modifications.

Solvent ClassRepresentative SolventSolubility StatusTechnical Insight & Modification
Chlorinated DCM, ChloroformPoor The amine/amide H-bonds are too strong for DCM to break.[1] Fix: Add 5–10% Methanol (MeOH) or Isopropanol (IPA) to disrupt aggregation.[1]
Ethers THF, MTBE, Et₂OVery Poor Do not use as primary solvents. Useful only as anti-solvents for precipitation/crystallization.[1]
Polar Aprotic DMF, DMSO, NMPExcellent Dissolves readily but difficult to remove. Fix: Use only if necessary; remove via aqueous wash (see Part 3) or lyophilization.[1]
Alcohols Methanol, Ethanol, IPAGood Best choice for homogenous reactions. Warning: Avoid in reactions involving electrophiles sensitive to nucleophilic attack by alcohols.[1]
Esters Ethyl Acetate (EtOAc)Poor Often causes "oiling out."[1] Fix: Use as a co-solvent with Ethanol or for extractive workups only after salt formation.[1]
Water WaterGood (pH dependent) Highly soluble at pH < 7 (protonated amine).[1] Solubility decreases at pH > 10 (free base).[1]
Part 2: Dissolution Protocols (Reaction Setup)

User Question: I need to use this amine in a coupling reaction in DCM, but it sits as a suspension. How do I solubilize it without changing the solvent entirely?

Technical Response: You are fighting the lattice energy of the solid. You cannot force the free base into pure DCM. You must use a "Solubility Bridge."[1]

Protocol A: The "Magic Solvent" Mixture (DCM/Alcohol)

For amide couplings (EDC/NHS or HATU) where DCM is preferred:

  • Suspend the 3-amino-3-cyclopropylpropanamide in DCM (0.1 M concentration).

  • Add Methanol (MeOH) or Trifluoroethanol (TFE) dropwise.[1]

  • Stop when the solution clears (usually at 5–10% v/v alcohol).[1]

  • Why this works: The alcohol acts as a hydrogen-bond donor/acceptor, breaking the intermolecular amine-amide dimers, allowing the DCM to solvate the lipophilic cyclopropyl tail.

Protocol B: The "In-Situ" Salt Break

If you cannot use alcohols (e.g., using highly reactive acid chlorides):

  • Suspend the amine in dry DCM.

  • Add 1.1 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .[1]

  • Sonicate for 5 minutes.

  • Note: If it remains suspended, the reaction will likely still proceed as the dissolved fraction reacts, shifting the equilibrium (Le Chatelier’s principle).

Workflow Visualization: Solvent Selection Logic

SolventSelection Start Start: Dissolve 3-amino-3-cyclopropylpropanamide ReactionType Identify Reaction Type Start->ReactionType Coupling Amide Coupling / Nucleophilic Attack ReactionType->Coupling Sensitive Moisture/Alcohol Sensitive (e.g., Acid Chlorides) ReactionType->Sensitive Choice1 Can you use Alcohols? Coupling->Choice1 SolventC Suspension in DCM + DIPEA (Heterogeneous Reaction) Sensitive->SolventC Yes Yes Choice1->Yes Standard No No Choice1->No Strict Anhydrous SolventA Use DCM + 10% MeOH (Best Solubility) SolventB Use DMF or NMP (High Solubility, Hard Workup) Yes->SolventA No->SolventB

Figure 1: Decision tree for selecting the appropriate solvent system based on reaction tolerance.

Part 3: Workup & Isolation (Troubleshooting "Oiling Out")

User Question: During aqueous workup, my product forms a sticky oil between the aqueous and organic layers. How do I recover it?

Technical Response: "Oiling out" occurs because the molecule is amphiphilic. It is not lipophilic enough for the organic layer but not hydrophilic enough for the high-ionic-strength aqueous layer.[1]

The "Salting Out" Rescue Protocol

Do not simply add more water or more DCM. That exacerbates the emulsion.

  • Saturate the Aqueous Phase: Add solid NaCl until no more dissolves. This increases the ionic strength, forcing the organic amine out of the water (Salting Out effect).

  • Modify the Organic Phase:

    • Drain the organic layer (if possible).[1]

    • Re-extract the aqueous layer using 9:1 Chloroform:Isopropanol (CHCl₃:IPA) or DCM:IPA (3:1) .[1]

    • Why: Pure DCM cannot solvate the polar amine effectively from water. The IPA acts as a phase transfer bridge.

  • The n-Butanol Option (Last Resort):

    • If the emulsion persists, extract with n-Butanol .[1]

    • n-Butanol is highly effective for polar amines but requires high-temperature evaporation (rotovap at 50–60°C) to remove.[1]

Workflow Visualization: Phase Separation Rescue

PhaseRescue Issue Observation: Sticky Oil / Emulsion Step1 Step 1: Saturate Aqueous with NaCl Issue->Step1 Step2 Step 2: Change Extraction Solvent Step1->Step2 Choice Select Solvent Step2->Choice Solv1 DCM : IPA (3:1) (Standard) Choice->Solv1 Solv2 n-Butanol (Aggressive) Choice->Solv2 Result Clear Phase Separation Solv1->Result Solv2->Result

Figure 2: Step-by-step troubleshooting for emulsion formation during extraction.

Part 4: Chromatography & Purification

User Question: My compound streaks on the silica column and I lose mass. How do I purify it?

Technical Response: Primary amines interact strongly with the acidic silanols (Si-OH) on silica gel, causing irreversible adsorption (mass loss) and tailing (streaking).[1]

Protocol: Deactivated Silica Chromatography

You must neutralize the silica surface.

  • The Modifier: Use 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) in your mobile phase.[1]

    • Example Eluent: DCM : MeOH : NH₄OH (90 : 9 : 1).[1]

  • Column Pre-treatment: Flush the silica column with the eluent containing the base before loading your sample. This "caps" the active silanol sites.

  • Alternative: If possible, use Reverse Phase (C18) chromatography.[1]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

    • Note: The cyclopropyl amine is stable in 0.1% TFA, but avoid high concentrations of strong acids which can open the cyclopropyl ring [1, 2].

References
  • Cyclopropylamine Stability

    • Source: Roberts, J. D., & Mazur, R. H. (1951). "The Nature of the Intermediate in the Reactions of Cyclopropylcarbinyl Derivatives." Journal of the American Chemical Society.
    • Relevance: Establishes the sensitivity of cyclopropyl rings to acid-catalyzed ring opening/rearrangement, dictating the use of mild acids (TFA) over strong mineral acids during handling.
    • [1]

  • Solubility of Beta-Amino Amides

    • Source: Seebach, D., et al. (1996). "Preparation and Structure of β-Peptides." Helvetica Chimica Acta.[1]

    • Relevance: foundational work on the solubility profiles of beta-amino acid derivatives and the necessity of polar solvents for solv
  • Amide Purification Techniques

    • Source: "Purification of Amides."[1][2] Common Organic Chemistry.

    • Relevance: General protocols for handling polar amides, supporting the use of DCM/IPA mixtures for extraction.

Sources

Troubleshooting

Technical Support Center: A-Z Guide to Preventing Racem-beta-ization

A Guide to Preventing Racemization During the Coupling of Chiral β-Amino Amides Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization During the Coupling of Chiral β-Amino Amides

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of chiral β-amino amides is paramount for the efficacy and safety of novel therapeutics. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate the challenges of racemization during peptide coupling reactions.

Section 1: The "Why": Understanding Racemization Mechanisms

Q: What is the primary cause of racemization when coupling N-protected β-amino acids?

A: The loss of stereochemical purity in β-amino acid coupling, much like in α-amino acids, primarily occurs after the activation of the carboxylic acid. The activated intermediate is susceptible to base-catalyzed abstraction of the α-proton. This deprotonation forms a planar enolate or a related intermediate, such as an oxazolone or aziridinone. Once this planar structure is formed, reprotonation can occur from either face, leading to a mixture of D and L enantiomers—a process known as racemization.[1][2][3] The presence of electron-withdrawing groups on the β-amino protecting group can exacerbate this issue by increasing the acidity of the α-proton.

Racemization_Mechanism cluster_0 Chiral Starting Material cluster_1 Activation & Racemization cluster_2 Product Mixture Chiral_Beta_Amide Chiral β-Amino Amide (L-configuration) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Chiral_Beta_Amide->Activated_Intermediate + Coupling Reagent Planar_Intermediate Planar Enolate/ Oxazolone Intermediate Activated_Intermediate->Planar_Intermediate + Base - H⁺ (Racemization Step) Desired_Product Desired Product (L-configuration) Planar_Intermediate->Desired_Product + Amine + H⁺ Racemized_Product Racemized Product (D-configuration) Planar_Intermediate->Racemized_Product + Amine + H⁺

Caption: Mechanism of base-catalyzed racemization.

Section 2: Troubleshooting Guide: Common Scenarios & Solutions

This section addresses common problems encountered in the lab and provides actionable solutions.

Problem 1: I'm seeing significant racemization with standard carbodiimide reagents (e.g., DCC, EDC).
  • Q: Why are carbodiimides like DCC and EDC often problematic? A: Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4] This intermediate is particularly susceptible to rearranging into a racemization-prone oxazolone or being directly deprotonated at the α-carbon, especially in the presence of a base.[3][5] While cost-effective, their use without additives is a common cause of significant racemization.[4][6]

  • Q: What is the most effective way to use carbodiimides while minimizing racemization? A: The use of additives is crucial.[2] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) intercept the highly reactive O-acylisourea intermediate.[6][7] They convert it into a more stable active ester that is less prone to racemization but still reactive enough to couple with the amine component.[1][6] HOAt and OxymaPure® are generally more effective at suppressing racemization than HOBt due to electronic effects and higher acidity.[1][2][5]

  • Q: What are the best alternative coupling reagents? A: For sensitive β-amino amides, switching to phosphonium or uronium/aminium salt-based reagents is highly recommended. Reagents like HATU, HBTU, and PyBOP are designed to generate the less racemization-prone active esters of HOAt or HOBt in situ.[8][9] COMU, an Oxyma-based uronium salt, is another excellent and safer alternative to benzotriazole-based reagents.[2]

Coupling SystemAdditiveTypical Racemization (%)Key Feature
DIC / DCC NoneHigh (>10%)Prone to racemization without additives.[4][6]
DIC / DCC HOBtModerate (1-5%)Standard, cost-effective suppression.[7][10]
DIC / DCC HOAt / OxymaPure®Low (<1-2%)Highly effective, non-explosive (Oxyma).[2][8]
HBTU / PyBOP (Forms HOBt ester)Low (<2%)Efficient and reliable standard reagents.[11]
HATU (Forms HOAt ester)Very Low (<1%)Highly efficient due to HOAt's properties.[2][9]
COMU (Forms Oxyma ester)Very Low (<1%)Excellent performance and enhanced safety profile.[2]
DEPBT (Forms HODhbt ester)Extremely LowExcellent for sensitive substrates, no base needed.[12]

This table provides representative data; actual results may vary based on substrate and conditions.

Problem 2: I'm still observing racemization even with advanced coupling reagents like HATU.
  • Q: My coupling reagent is supposed to be "low-racemization," so what else could be the culprit? A: While the coupling reagent is a major factor, the reaction environment, particularly the base , plays a critical role.[5] Other factors include temperature, solvent, and reaction time.[6][13]

  • Q: How does the choice of base impact racemization? A: The base is often the primary driver of the proton abstraction that initiates racemization.[3]

    • Basicity: Stronger bases increase the rate of deprotonation and thus racemization.

    • Steric Hindrance: Less sterically hindered bases, like triethylamine (TEA), can more easily access the α-proton, leading to higher racemization rates.[5]

    • Recommendation: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base often preferred over N,N-diisopropylethylamine (DIPEA) .[2] For extremely sensitive substrates, the highly hindered base 2,4,6-collidine can be the best choice to minimize racemization.[2][5]

  • Q: What are the optimal reaction conditions to prevent racemization? A:

    • Temperature: Perform couplings at a lower temperature (e.g., 0 °C) to slow the rate of racemization, which often has a higher activation energy than the desired coupling reaction.[6]

    • Solvent: The polarity of the solvent can influence racemization rates. While DMF is common, exploring less polar solvents like dichloromethane (DCM) may be beneficial in some cases.[3]

    • Activation Time: Minimize the time the carboxylic acid spends in its activated state before the amine is added. Avoid long pre-activation times.[13]

Problem 3: My β-amino amide is sterically hindered, and forcing conditions are causing racemization.
  • Q: What strategies work best for coupling sterically demanding β-amino acids? A: Sterically hindered couplings are challenging because the desired reaction slows down, allowing more time for side reactions like racemization to occur.

    • High-Potency Reagents: Use the most powerful coupling reagents available. COMU and HATU are excellent choices.[2][14] For extremely difficult cases, reagents like PyBrOP or those that generate amino acid fluorides (in situ with TFFH) can be effective.[2][14]

    • Microwave Synthesis: Microwave-assisted peptide synthesis can accelerate slow coupling reactions, reducing the overall reaction time and potentially minimizing time-dependent side reactions like racemization.[2]

    • Optimize Stoichiometry: A slight excess of the coupling reagent and the incoming amino acid can help drive the reaction to completion faster.

Section 3: Key Experimental Protocols

Protocol 1: Gold-Standard Low-Racemization Coupling Using COMU

This protocol provides a robust starting point for minimizing racemization in a challenging coupling.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected β-amino acid (1.0 equiv.) and COMU (1.1 equiv.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add 2,4,6-collidine (2.2 equiv.) to the solution and stir for 1-2 minutes. The solution should remain clear.

  • Amine Addition: Add a solution of the amine component (1.0 equiv.) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash chromatography. Analyze the final product for enantiomeric purity using chiral HPLC or NMR with a chiral solvating agent.

Screening_Workflow Start Define Coupling Partners (β-Amino Acid & Amine) Reagent_Screen Screen Coupling Reagents (e.g., HATU, COMU, DEPBT) Start->Reagent_Screen Base_Screen Screen Bases (DIPEA, NMM, Collidine) Reagent_Screen->Base_Screen For best reagent Temp_Screen Screen Temperatures (RT vs 0°C) Base_Screen->Temp_Screen For best base Analysis Analyze Yield & Racemization (LC-MS & Chiral HPLC) Temp_Screen->Analysis Optimal Optimal Conditions Identified Analysis->Optimal

Caption: Workflow for optimizing a coupling reaction.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How can I accurately quantify the amount of racemization? A: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[15][16] This technique uses a chiral stationary phase to separate the desired diastereomeric product from its epimer, allowing for precise quantification. Alternatively, after hydrolysis of the final peptide (ideally with deuterated acid to account for hydrolysis-induced racemization), the resulting amino acids can be derivatized and analyzed by chiral Gas Chromatography (GC) or LC-MS.[16][17]

  • Q: Do urethane-based N-protecting groups (Fmoc, Boc, Cbz) help prevent racemization? A: Yes, significantly. N-protecting groups of the urethane type, such as Fmoc, Boc, and Cbz, are crucial for suppressing racemization.[2][18] They disfavor the formation of the oxazolone intermediate, which is the primary pathway for racemization with acyl-type protecting groups.[18] Therefore, ensuring your β-amino acid is protected with a urethane-type group is a critical first step.

  • Q: Does the structure of the β-amino acid itself affect the racemization rate? A: Yes. The electronic and steric environment around the α-carbon influences the acidity of the α-proton. Substituents on the β-carbon or on the amine can impact the ease of deprotonation and thus the propensity for racemization. Each unique β-amino acid may require specific optimization to achieve a racemization-free coupling.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (2024, May 22). Hopax. Retrieved February 13, 2024, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 13, 2024, from [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • Kuroda, H., Kubo, Y., Chino, N., Kimura, T., & Sakakibara, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236.
  • Coupling Reagents. (n.d.). Aapptec. Retrieved February 13, 2024, from [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Retrieved February 13, 2024, from [Link]

  • Subirós-Funosas, R., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (n.d.). Google Patents.
  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. (n.d.). Almac. Retrieved February 13, 2024, from [Link]

  • Gübitz, G., & Schmid, M. G. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Nowick, J. S. (2002). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b: Synthesis of Peptides and Peptidomimetics (pp. 433-440). Thieme.
  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv.
  • Lavilla, R., et al. (2014).
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2020). Organic Chemistry Frontiers (RSC Publishing).
  • Figure S9. HPLC examination of racemization of C-terminal chiral amino... (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved February 13, 2024, from [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of Cyclopropyl Rings in Acidic Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the cyclopropyl ring under acidic hydrolysis conditions. Our goal is to equip you with the foundational knowledge and practical solutions to preserve the integrity of this crucial structural motif in your synthetic endeavors.

Frequently Asked Questions (FAQs): The Fundamentals of Cyclopropane Stability

This section addresses the core principles governing the behavior of cyclopropyl rings, providing the "why" behind the experimental observations.

Q1: The cyclopropyl ring is increasingly prevalent in modern pharmaceuticals. What makes it so attractive for drug design?

The cyclopropyl group is far more than a simple three-membered ring; it is a strategic tool in medicinal chemistry. Its unique electronic and structural properties offer several advantages:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes.[1] This increased bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can improve a drug's half-life.[2]

  • Potency and Binding: The rigid, planar nature of the ring can lock a molecule into a specific conformation that is entropically more favorable for binding to a biological target.[1][3][4] Its unique electronic character, with enhanced π-character in the C-C bonds, allows it to act as a bioisostere for alkenes or carbonyl groups, engaging in productive interactions within a receptor's active site.[1][5]

  • Physicochemical Properties: Incorporating a cyclopropyl ring can modulate a molecule's properties, such as increasing brain permeability or reducing plasma clearance, thereby optimizing the pharmacokinetic profile of a drug candidate.[1][3]

Q2: What is the underlying reason for the cyclopropyl ring's susceptibility to opening under acidic conditions?

The reactivity of the cyclopropane ring stems from a combination of significant ring strain and unique electronic properties.

  • Ring Strain: The internal bond angles of cyclopropane are constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbons.[6] This angle strain contributes to a high internal energy (approximately 27 kcal/mol). Ring-opening reactions are thermodynamically favorable as they relieve this strain.

  • Electronic Structure (Walsh Orbitals): The bonding in cyclopropane is best described by the Walsh orbital model, which depicts the C-C bonds as having significant p-character, resembling "bent" or "banana" bonds.[6][7][8][9] These high-energy orbitals (HOMOs) are somewhat analogous to the π-orbitals of a double bond, making the ring susceptible to electrophilic attack by a proton.[10]

Q3: What is the general mechanism for the acid-catalyzed ring-opening of a cyclopropane?

The reaction typically proceeds through a carbocationic intermediate.[11] The process can be summarized in three key steps:

  • Protonation: A Brønsted or Lewis acid protonates or coordinates with the cyclopropane ring (or an activating substituent attached to it). For simple cyclopropanes, this involves the direct protonation of a C-C bond, which is often the rate-determining step.[12]

  • Carbocation Formation: The protonated ring cleaves to form the most stable possible carbocation intermediate. The regioselectivity of this cleavage is dictated by the substituents on the ring.

  • Nucleophilic Trapping or Rearrangement: The resulting carbocation is then rapidly trapped by a nucleophile present in the reaction medium (e.g., water, alcohol) or undergoes rearrangement to an even more stable carbocation before being trapped.

Troubleshooting Guide: Common Issues & Proven Solutions

This section is designed to help you diagnose and solve specific experimental challenges where cyclopropane ring integrity is compromised.

Issue 1: My cyclopropane ring opened during the deprotection of an acid-labile protecting group (e.g., Boc, Acetal, Ketal).

This is a classic case where reaction conditions intended for one functional group inadvertently affect another.

  • Root Cause: The strong acidic conditions (e.g., neat TFA for Boc deprotection, strong aqueous HCl for acetals) required to cleave the protecting group are often harsh enough to protonate and open the strained cyclopropane ring.[13] This is especially true if the ring is electronically activated.

  • Solutions & Mitigation Strategies:

    • Modify Acidic Conditions:

      • Use Milder Acids: Instead of strong acids like TFA or HCl, consider weaker Brønsted acids such as pyridinium p-toluenesulfonate (PPTS) or buffered systems.[13][14] For some applications, CO₂ in water/alcohol can be a mild acid source.[15]

      • Lewis Acids: Certain Lewis acids might be gentler and more selective. However, be aware that Lewis acids can also potently catalyze ring-opening, especially in donor-acceptor systems.[13][16]

    • Reduce Reaction Temperature: Carbocation formation and subsequent rearrangements are often highly temperature-dependent. Performing the deprotection at 0 °C or even lower temperatures (e.g., -20 °C) can significantly slow the rate of cyclopropane cleavage relative to the desired deprotection.

    • Change Protecting Group Strategy: If mild acidic conditions are ineffective, the most robust solution is to redesign the synthetic route to use a protecting group that can be removed under orthogonal (non-acidic) conditions.

      • Base-Labile Groups: Fmoc for amines.

      • Hydrogenolysis: Benzyl (Bn) or Carboxybenzyl (Cbz) groups.

      • Fluoride-Labile Groups: Silyl ethers (e.g., TBS, TIPS).

Data Summary: Relative Stability of Substituted Cyclopropanes
Cyclopropane TypeSubstituent NatureRelative Stability in AcidRationale
Alkyl-Substituted Electron-Donating (weak)HighLacks strong electronic activation. Ring-opening requires forcing conditions.[12]
Aryl-Substituted Electron-Donating/NeutralModerate to HighPhenyl groups can stabilize an adjacent carbocation, potentially facilitating ring-opening.
Cyclopropyl Ketone Electron-WithdrawingModerateThe carbonyl group can be protonated, activating the ring for cleavage.[11]
Donor-Acceptor e.g., Aryl (donor) and Diester (acceptor)LowHighly polarized C-C bonds are extremely susceptible to nucleophilic ring-opening catalyzed by even trace amounts of acid.[13][17][18]

Issue 2: During my reaction, I'm observing a mixture of products, including cyclobutyl and linear alkene (homoallyl) derivatives, instead of my expected ring-opened product.

  • Root Cause: You are likely forming a cyclopropylcarbinyl carbocation. This is a non-classical, remarkably stable carbocation that exists in equilibrium with its cyclobutyl and homoallyl counterparts. The positive charge is delocalized over multiple carbons, and trapping by a nucleophile can occur at different positions, leading to a mixture of products.[10]

  • Solutions & Mitigation Strategies:

    • Control the Nucleophile:

      • Increase Concentration: Using a high concentration of a potent nucleophile can favor rapid trapping of the initial carbocation before it has time to rearrange extensively.

      • Solvent Choice: The choice of solvent can influence the stability and lifetime of the carbocationic intermediates.

    • Temperature Control: As with other carbocation-mediated reactions, lowering the temperature can sometimes suppress rearrangement pathways in favor of direct substitution.

Visualization: Cyclopropylcarbinyl Cation Rearrangement

G cluster_main Equilibrating Carbocation System cluster_products Trapped Products A Cyclopropylcarbinyl Cation B Cyclobutyl Cation A->B C Homoallyl Cation A->C P1 Cyclopropylcarbinol Product A->P1 Trapping P2 Cyclobutanol Product B->P2 Trapping P3 Homoallyl Product C->P3 Trapping Nu Nucleophile (e.g., H₂O) Nu->A Nu->B Nu->C G cluster_troubleshooting Troubleshooting Steps start Experiment Start: Acidic Reaction with Cyclopropane Substrate check Is Ring-Opening or Rearrangement Observed? start->check q1 Are conditions forcing? (Strong Acid/High Temp) check->q1 Yes end_ok Success: Product Isolated check->end_ok No end_fail Still Failing: Consider Orthogonal Protecting Group Strategy check->end_fail sol1 Use milder acid (PPTS) OR Lower temperature (e.g., 0°C) q1->sol1 Yes q2 Is it a Donor-Acceptor Cyclopropane? q1->q2 No re_evaluate Re-run Optimized Experiment sol1->re_evaluate sol2 Switch to neutral or basic conditions q2->sol2 Yes q3 Is rearrangement (cyclobutyl/homoallyl) observed? q2->q3 No sol2->re_evaluate sol3 Increase nucleophile concentration q3->sol3 Yes q3->re_evaluate No sol3->re_evaluate re_evaluate->check

Sources

Troubleshooting

Technical Support Center: Purification of (3R)-3-amino-3-cyclopropylpropanamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (3R)-3-amino-3-cyclopropylpropanamide. As a critical chiral building b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (3R)-3-amino-3-cyclopropylpropanamide. As a critical chiral building block in pharmaceutical development, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

The Criticality of Purity for (3R)-3-amino-3-cyclopropylpropanamide

(3R)-3-amino-3-cyclopropylpropanamide is a chiral molecule where the specific stereochemistry at the C3 position is crucial for its biological activity and therapeutic efficacy. The presence of its enantiomeric counterpart, (3S)-3-amino-3-cyclopropylpropanamide, or other process-related impurities can lead to reduced efficacy, altered pharmacological profiles, and potential off-target effects. Therefore, robust and efficient purification strategies are not merely a matter of quality control but a fundamental requirement for its application in drug discovery and development.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues that may arise during the purification of (3R)-3-amino-3-cyclopropylpropanamide, providing causal explanations and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee) of the Final Product

Symptom: Chiral HPLC analysis indicates a significant presence of the undesired (3S)-enantiomer.

Root Cause Analysis:

  • Incomplete Resolution: The primary method for separating enantiomers is often through the crystallization of diastereomeric salts. If the chosen resolving agent does not form salts with significantly different solubilities for the two enantiomers, the separation will be inefficient.

  • Racemization: The chiral center of β-amino amides can be susceptible to racemization under certain conditions, particularly exposure to strong bases or elevated temperatures during work-up or purification steps.

dot

Caption: Troubleshooting workflow for low enantiomeric excess.

Solutions & Protocols:

1. Optimization of Diastereomeric Salt Resolution:

The most common method for resolving chiral amines involves their reaction with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities[1].

  • Protocol: Diastereomeric Salt Crystallization

    • Screening Resolving Agents: Dissolve the racemic 3-amino-3-cyclopropylpropanamide in a suitable solvent (e.g., methanol, ethanol, or isopropanol). In separate small-scale experiments, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of various chiral resolving agents such as L-tartaric acid, D-tartaric acid, dibenzoyl-L-tartaric acid, or (S)-(+)-mandelic acid.

    • Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the diastereomeric salt at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling. Test a range of solvents with varying polarities.

    • Crystallization: Once a promising resolving agent and solvent system are identified, perform the crystallization on a larger scale. Dissolve the racemic amine and the resolving agent in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Isolation and Analysis: Collect the crystals by filtration and wash with a small amount of cold solvent. Liberate the free amine from the salt by treatment with a mild base (e.g., NaHCO₃ solution) and extract with an organic solvent. Analyze the enantiomeric excess of the recovered amine by chiral HPLC.

    • Iterative Recrystallization: If the desired enantiomeric excess is not achieved in a single crystallization, subsequent recrystallizations of the enriched salt can be performed to further enhance the purity.

2. Mitigation of Racemization:

  • pH and Temperature Control: During the liberation of the free amine from the diastereomeric salt and subsequent extractions, avoid using strong bases (e.g., NaOH, KOH) and high temperatures, as these conditions can promote racemization[2]. Use milder bases like sodium bicarbonate or ammonium hydroxide and maintain temperatures at or below room temperature.

3. Chiral Chromatography:

For very high purity requirements or if diastereomeric salt resolution proves ineffective, chiral HPLC can be employed as a final polishing step[3].

  • Column Selection: Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose or amylose) or macrocyclic glycopeptides are often effective for separating enantiomers of amino compounds[3][4][5].

  • Method Development: Develop a suitable mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, for normal-phase chromatography. For reversed-phase, aqueous buffers with organic modifiers are used.

Issue 2: Presence of Process-Related Impurities

Symptom: HPLC or NMR analysis reveals the presence of impurities other than the undesired enantiomer.

Root Cause Analysis:

Based on general synthetic routes for cyclopropyl amino acids, such as the one described in patent WO1985000809A1 which involves the reaction of a dehydroalanine derivative with a diazomethane compound, potential impurities include[6]:

  • Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product.

  • Side-Reaction Products: The synthesis of the amide functionality can sometimes lead to the formation of related impurities, such as the corresponding carboxylic acid (from hydrolysis of the amide) or byproducts from the coupling reagents used.

  • Residual Solvents: Inadequate drying can leave residual solvents.

dot

Caption: General workflow for addressing process-related impurities.

Solutions & Protocols:

1. Aqueous Work-up and Extraction:

  • A well-designed aqueous work-up can effectively remove many polar impurities. Adjusting the pH of the aqueous phase can facilitate the separation of acidic or basic impurities. For instance, an acidic wash (e.g., with dilute HCl) can remove basic impurities, while a basic wash (e.g., with NaHCO₃ solution) can remove acidic impurities.

2. Recrystallization:

  • Recrystallization is a powerful technique for purifying solid compounds from less soluble or more soluble impurities.

  • Protocol: Recrystallization of (3R)-3-amino-3-cyclopropylpropanamide

    • Solvent Selection: The ideal solvent should dissolve the compound at high temperatures but have low solubility at cooler temperatures. Screen various solvents such as isopropanol, ethanol, ethyl acetate, or mixtures thereof.

    • Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals. Cool further in an ice bath to maximize yield.

    • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

3. Column Chromatography:

  • For impurities that are difficult to remove by crystallization, silica gel column chromatography can be an effective method.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. The addition of a small amount of a basic modifier like triethylamine can help to prevent tailing of the amine on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best method to confirm the enantiomeric purity of my final product?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity. It provides accurate quantification of each enantiomer. It is crucial to use a chiral stationary phase that can resolve the enantiomers of your compound. Methods for chiral separation of amino acids and amines are well-documented and can be adapted for your specific molecule[3][4][5].

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. To resolve this, you can:

  • Change the solvent: Select a solvent with a lower boiling point.

  • Use a solvent mixture: Add a co-solvent in which your compound is less soluble to the hot solution until it becomes slightly turbid, then allow it to cool slowly.

  • Lower the crystallization temperature: After dissolving the compound, allow it to cool more slowly and to a lower temperature before inducing crystallization.

  • Seed the solution: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.

Q3: How can I monitor the progress of the diastereomeric salt resolution?

A3: You can monitor the resolution by taking small samples of the mother liquor and the crystallized salt at different stages. Liberate the free amine from these samples and analyze their enantiomeric excess using chiral HPLC. This will help you determine the efficiency of the crystallization and decide if further recrystallizations are necessary.

Q4: What are the typical storage conditions for (3R)-3-amino-3-cyclopropylpropanamide?

A4: As an amine, the compound can be sensitive to air and moisture, potentially leading to the formation of carbonate salts or degradation. It is recommended to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 2-8 °C) to ensure its long-term stability.

Data Presentation

Table 1: Recommended Analytical Techniques for Purity Assessment

Analytical TechniquePurposeKey Parameters to Monitor
Chiral HPLC Determination of Enantiomeric PurityRetention times of (R) and (S) enantiomers, peak area percentage.
Reverse-Phase HPLC Determination of Chemical PurityPresence of process-related impurities, peak area percentage.
¹H and ¹³C NMR Structural Confirmation and Impurity IdentificationChemical shifts, coupling constants, and integration consistent with the desired structure. Absence of signals from starting materials or byproducts.
Mass Spectrometry (MS) Molecular Weight ConfirmationMolecular ion peak corresponding to the expected mass of the compound.

References

  • Burgess, K., & Ke, C.-Y. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • Sigma-Aldrich.
  • Process for racemising an optically-enriched chiral amine.
  • Sigma-Aldrich. 3-amino cyclopropyl propanamide.
  • Chiral resolution. Wikipedia.
  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
  • Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Preparation method of 3-amino-1,2-propanediol.
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and comput
  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and comput
  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Sigma-Aldrich.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Peptide Impurities & Solutions.
  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
  • 3-Amino-n-propylpropanamide. ChemScene.
  • Validation of a Reversed-Phase HPLC Method for Quantit
  • Analysis of Amino Acids by HPLC. Agilent.
  • The best solvant for for dipeptide recrystallization?
  • 3-Amino-3-cyclopropyl-N-(pyrimidin-2-yl)propanamide AldrichCPR. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Optimization of Amide Bond Formation with Steric Cyclopropyl Groups

Welcome to the Technical Support Center for the optimization of amide bond formation involving sterically hindered cyclopropyl groups. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of amide bond formation involving sterically hindered cyclopropyl groups. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of these valuable motifs. The unique electronic and steric properties of the cyclopropyl group can render standard amide coupling protocols ineffective.[1][2] This resource provides in-depth technical guidance, troubleshooting strategies, and detailed protocols to enable the successful synthesis of even the most challenging cyclopropyl amides.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the challenges of forming amide bonds with sterically hindered cyclopropyl groups.

Q1: Why is forming an amide bond with a sterically hindered cyclopropylamine or cyclopropanecarboxylic acid so difficult?

The difficulty arises from a combination of steric and electronic factors unique to the cyclopropyl moiety.

  • Steric Hindrance: The three-membered ring of a cyclopropyl group, especially when substituted, creates significant steric bulk around the reacting center (the amine's nitrogen or the carboxylic acid's carbonyl carbon). This bulk physically obstructs the approach of the coupling partners, slowing down or preventing the reaction.

  • Electronic Properties: The cyclopropyl group exhibits unusual electronic behavior. Due to the high degree of s-character in the C-C bonds and the inherent ring strain, the cyclopropyl group can act as a weak electron-withdrawing group through its sigma framework, which can decrease the nucleophilicity of an attached amine.[3] Conversely, it can also donate electron density into an adjacent empty p-orbital, a property that is more relevant in other reaction types.[3] In the context of amide coupling, the reduced nucleophilicity of the cyclopropylamine can be a significant hurdle.

Q2: I've tried standard coupling reagents like HATU, HBTU, and EDC/HOBt with my sterically hindered cyclopropylamine, but I'm getting low to no yield. Why are these common reagents failing?

Standard peptide coupling reagents, while highly effective for many applications, often fail in cases of severe steric hindrance for several reasons:

  • Bulky Activated Intermediates: Reagents like HATU and HBTU work by forming bulky activated esters (e.g., OAt or OBt esters). When both the carboxylic acid and the amine are sterically hindered, the nucleophilic attack of the amine on this already crowded activated intermediate is kinetically disfavored.

  • Guanidinium Byproduct Formation: With uronium/aminium-based reagents like HATU and HBTU, a common side reaction is the formation of a guanidinium byproduct, where the coupling reagent reacts with the amine nucleophile. This side reaction becomes more prevalent when the desired amide bond formation is slow due to steric hindrance.

  • Case Study Evidence: In a documented case involving the coupling of a hindered carboxylic acid with N-cyclopropyl-2-aminothiazole, standard methods such as HATU/DIPEA, EDC/HOBt, and DCC/DMAP all failed to provide the desired product in significant amounts.[4] This highlights the limitations of conventional coupling reagents for such challenging substrates.

Q3: What is the recommended strategy when standard coupling methods fail for my cyclopropylamide synthesis?

When encountering difficulties with sterically hindered cyclopropylamide formation, a highly effective strategy is to convert the carboxylic acid to an acyl fluoride .[4][5]

  • Reduced Steric Hindrance: Acyl fluorides are significantly less sterically demanding than the activated esters formed by common coupling reagents.[5] This smaller activating group allows for easier approach of the bulky cyclopropylamine, facilitating the nucleophilic attack.

  • Balanced Reactivity: Acyl fluorides exhibit a good balance of reactivity and stability. They are reactive enough to couple with hindered amines, often with gentle heating, yet they are generally more stable and easier to handle than the corresponding acyl chlorides.[6]

  • Proven Success: The in situ formation of an acyl fluoride has been shown to be a successful strategy for coupling sterically hindered carboxylic acids with electron-deficient and hindered amines where other methods have failed.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the synthesis of sterically hindered cyclopropylamides.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Ineffective Coupling Reagent: Standard coupling reagents (HATU, EDC, DCC) are failing due to steric hindrance.[4]2. Low Nucleophilicity of the Amine: The electronic properties of the cyclopropyl group are reducing the amine's reactivity.[3]3. Reaction Not Reaching Completion: Insufficient reaction time or temperature.1. Switch to an Acyl Fluoride Strategy: Convert the carboxylic acid to the corresponding acyl fluoride in situ using a fluorinating agent like TFFH or BTFFH, followed by the addition of the cyclopropylamine.[4][5]2. Increase Reaction Temperature: For acyl fluoride couplings, heating (e.g., to 80 °C) may be necessary to drive the reaction to completion with hindered substrates.[4]3. Use a More Reactive Acyl Halide: If the acyl fluoride is not sufficiently reactive, consider preparing the acyl chloride, though this may require more stringent anhydrous conditions and may be less chemoselective.
Formation of Side Products 1. Guanidinium Formation: With uronium/aminium reagents (HATU, HBTU), the coupling reagent is reacting with the amine.2. Epimerization: If the carboxylic acid has a chiral center at the α-position, racemization can occur, especially with carbodiimide reagents.3. Decomposition: Forcing conditions (e.g., very high temperatures for prolonged periods) may lead to the decomposition of starting materials or product.1. Avoid Uronium/Aminium Reagents: Switch to the acyl fluoride method, which does not involve reagents that can form guanidinium byproducts.2. Use Additives to Suppress Epimerization: When using carbodiimides is unavoidable, the addition of HOBt or, more effectively, HOAt can help minimize racemization. The acyl fluoride method has also been shown to be effective with minimal racemization.[4]3. Optimize Reaction Conditions: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Avoid excessive heating.
Reaction Stalls or is Sluggish 1. Insufficient Activation: The chosen coupling reagent is not efficiently activating the carboxylic acid.2. Poor Solubility: One or more of the reaction components may have poor solubility in the chosen solvent.3. Incorrect Stoichiometry: Incorrect molar ratios of reagents can lead to incomplete reactions.1. Confirm Carboxylic Acid Activation: If possible, use analytical techniques (e.g., IR, NMR) to confirm the formation of the activated intermediate (e.g., acyl fluoride) before adding the amine.2. Solvent Screening: Test a range of anhydrous solvents (e.g., DCM, DMF, MeCN) to find the optimal medium for your specific substrates.3. Verify Reagent Stoichiometry: Ensure accurate measurement of all reagents. For difficult couplings, using a slight excess (1.1-1.2 equivalents) of the amine and coupling agent may be beneficial.

Experimental Protocol: Acyl Fluoride-Mediated Amide Coupling

This protocol provides a detailed, step-by-step methodology for the coupling of a sterically hindered carboxylic acid with a cyclopropylamine via an in situ generated acyl fluoride. This method is adapted from a successfully reported procedure for a challenging amide bond formation.[4]

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • Sterically hindered cyclopropylamine (1.1 equiv)

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (if solubility is an issue)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered carboxylic acid (1.0 equiv).

  • Dissolution: Add anhydrous DCM to dissolve the carboxylic acid. If solubility is an issue, a minimal amount of anhydrous DMF can be used.

  • Activation to Acyl Fluoride: Add BTFFH (1.1 equiv) and DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by TLC or LC-MS if possible.

  • Amine Addition: Add the sterically hindered cyclopropylamine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 40-80 °C. The reaction may require several hours to overnight for completion.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Troubleshooting Workflow for Cyclopropylamide Synthesis

TroubleshootingWorkflow Start Start: Low Yield in Cyclopropylamide Synthesis CheckReagents Are standard coupling reagents (HATU, EDC, DCC) being used? Start->CheckReagents SwitchStrategy Switch to Acyl Fluoride Strategy CheckReagents->SwitchStrategy Yes CheckPurity Analyze for Side Products CheckReagents->CheckPurity No CheckConditions Is the reaction sluggish at RT? SwitchStrategy->CheckConditions IncreaseTemp Increase temperature (e.g., 40-80 °C) CheckConditions->IncreaseTemp Yes CheckConditions->CheckPurity No IncreaseTemp->CheckPurity Failure Consider alternative synthetic route IncreaseTemp->Failure Decomposition observed OptimizeWorkup Optimize purification to remove side products CheckPurity->OptimizeWorkup Yes Success Successful Synthesis CheckPurity->Success No, reaction is clean OptimizeWorkup->Success

Caption: A decision tree for troubleshooting low yields in cyclopropylamide synthesis.

Mechanism of Acyl Fluoride-Mediated Amide Coupling

AcylFluorideMechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) AcylFluoride Acyl Fluoride (R-COF) RCOOH->AcylFluoride Fluorination BTFFH BTFFH + Base TetrahedralIntermediate Tetrahedral Intermediate AcylFluoride->TetrahedralIntermediate Cyclopropylamine Cyclopropylamine (cPr-NH2) Cyclopropylamine->TetrahedralIntermediate Nucleophilic Attack Amide Cyclopropylamide (R-CONH-cPr) TetrahedralIntermediate->Amide Collapse

Caption: The two-step mechanism of acyl fluoride-mediated amide bond formation.

References

  • Advances in the Synthesis of Cyclopropylamines. Semantic Scholar. [Link]

  • Advances in the Synthesis of Cyclopropylamines. ACS Publications. [Link]

  • Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. ResearchGate. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Tuning the Nucleophilicity in Cyclopropenylidenes. PMC. [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. ACS Publications. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

Troubleshooting

Troubleshooting low yields in Reformatsky reaction for beta-amino amides

Topic: Synthesis of -Amino Amides via Zinc-Mediated Enolate Addition Document ID: TS-AZA-REF-004 Tier: Level 3 (Advanced Research Support) Executive Summary & Mechanism Overview[1][2][3][4] The Challenge: Synthesizing -a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of


-Amino Amides via Zinc-Mediated Enolate Addition
Document ID:  TS-AZA-REF-004
Tier:  Level 3 (Advanced Research Support)

Executive Summary & Mechanism Overview[1][2][3][4]

The Challenge: Synthesizing


-amino amides directly from 

-halo amides and imines (the Aza-Reformatsky reaction) is significantly more challenging than the classical ester-based variant. Amide-derived organozinc reagents exhibit lower nucleophilicity and higher basicity, leading to unique failure modes such as proton transfer (enocalization) of the imine or stable chelate formation that resists hydrolysis.

The Solution Architecture: Success relies on three critical control points:

  • Zinc Surface Area & Activation: Overcoming the oxide passivation layer.

  • Solubilization: Using LiCl to break polymeric zinc aggregates (Knochel-type chemistry).

  • Lewis Acid Modulation: Using TMSCl to scavenge alkoxides and activate the imine.

Reaction Pathway & Failure Points

The following diagram maps the reaction logic and identifies where yields typically collapse.

ReformatskyFailureAnalysis Start Start: α-Halo Amide + Zn + Imine Activation Step 1: Zn Insertion (Oxidative Addition) Start->Activation Fail_Hydro FAILURE: Imine Hydrolysis (Moisture) Start->Fail_Hydro Wet Solvent Species Active Species: BrZn-Amide Enolate Activation->Species Success Fail_Oxide FAILURE: Zn Oxide Layer (No Insertion) Activation->Fail_Oxide Passivated Zn Fail_Homo FAILURE: Homocoupling (Wurtz-type) Activation->Fail_Homo Overheating Addition Step 2: Addition to Imine Species->Addition Intermediate Zn-Amide Chelate Addition->Intermediate C-C Bond Formation Fail_Proton FAILURE: Imine Enolization (Proton Transfer) Addition->Fail_Proton Acidic α-H on Imine Product End: β-Amino Amide Intermediate->Product Acidic Workup

Caption: Figure 1. Mechanistic flow of the Aza-Reformatsky reaction for amides, highlighting critical failure nodes (Red) versus the successful pathway (Blue/Green).

Diagnostic Triage (Troubleshooting Guide)

Category A: No Reaction (Starting Material Recovered)

Q: I see no consumption of the


-bromo amide. Is my Zinc bad? 
Diagnosis:  Likely Zinc Passivation . Commercial zinc dust is coated in ZnO, which prevents the oxidative insertion into the C-Br bond.
The Fix: 
  • Mechanical Activation: Do not use Zinc foil or shot. Use fine Zinc dust (<10 micron).

  • Chemical Activation (The TMSCl Method): Add the Zinc dust to THF, then add 5-10 mol% of TMSCl (Trimethylsilyl chloride) and stir for 15 minutes before adding the bromide. TMSCl etches the oxide layer and acts as a Lewis acid in the reaction [1].

  • The Knochel Spike: Add 1.0 equivalent of LiCl (dried under vacuum at 150°C). LiCl solubilizes the organozinc species, preventing the formation of unreactive aggregates on the metal surface [2].

Q: Can I use Rieke Zinc? A: Yes, Rieke Zinc (


) generated from 

and Lithium naphthalenide is the "nuclear option." It is highly reactive and works at -78°C, which is excellent for preventing side reactions, but it requires strict inert handling. For most amide substrates, TMSCl-activated Zn is sufficient and cheaper.
Category B: Low Yield / Side Products

Q: My bromide is gone, but I recovered the aldehyde/ketone instead of the imine. What happened? Diagnosis: Imine Hydrolysis . The organozinc intermediate is extremely moisture-sensitive, and imines are prone to hydrolysis back to the carbonyl parent in the presence of trace water. The Fix:

  • Pre-drying: Store imines over activated 4Å molecular sieves.

  • One-Pot Protocol: Form the imine in situ using a dehydrating agent (

    
     or 
    
    
    
    ) before adding the Reformatsky reagent. This shifts the equilibrium toward the imine [3].

Q: I see a major byproduct that looks like the homocoupled amide (succinamide derivative). Diagnosis: Wurtz Coupling . This occurs when the formed organozinc reagent reacts with unreacted


-bromo amide.
The Fix: 
  • Slow Addition: Add the

    
    -bromo amide slowly (via syringe pump) to the suspension of activated Zn. This keeps the concentration of the bromide low relative to the Zinc, favoring insertion over coupling.
    
  • Temperature Control: Lower the temperature. While amides are sluggish, conducting the insertion at 0°C (with LiCl activation) rather than reflux can suppress homocoupling.

Q: The reaction works for non-enolizable imines (e.g., benzaldehyde-derived), but fails for aliphatic imines. Diagnosis: Enolization (Proton Transfer) . Aliphatic imines have acidic


-protons. The basic zinc enolate acts as a base rather than a nucleophile, deprotonating the imine (forming a metallo-enamine) instead of attacking the C=N bond.
The Fix: 
  • Lewis Acid Additive: Add

    
     or 
    
    
    
    . This coordinates to the imine nitrogen, making the C=N carbon more electrophilic and lowering the basicity requirement for the attack.
  • Switch Metal: Consider the Samarium (II) Iodide (

    
    )  variant (Barbier conditions). 
    
    
    
    often favors addition over proton transfer due to the different transition state geometry (Barbier-type) [4].
Category C: Workup & Isolation Issues

Q: The reaction looks good by TLC, but I lose everything during workup. It turns into a gel. Diagnosis: Stable Zinc Chelate .


-amino amides form incredibly stable 5-membered chelates with Zinc. Standard extraction often leaves the product trapped in the aqueous layer or the "rag" layer.
The Fix: 
  • Ammonia Wash: Quench with concentrated

    
     / saturated 
    
    
    
    (1:9). Ammonia complexes the Zinc (
    
    
    ), releasing the amino amide.
  • Citrate Wash: Use 10% Sodium Citrate or Sodium Potassium Tartrate (Rochelle's Salt). These are stronger chelators for Zn than your product. Stir the biphasic mixture vigorously for at least 1 hour until layers clarify.

Optimized Protocol: The "Knochel-TMSCl" Method

This protocol integrates the best practices for maximizing yield with


-bromo amides.

Reagents:

  • 
    -Bromo amide (1.0 equiv)
    
  • Imine (1.2 equiv)

  • Zn dust (3.0 equiv, <10 micron)

  • TMSCl (0.2 equiv)

  • LiCl (1.5 equiv, anhydrous)

  • THF (anhydrous)

Step-by-Step:

  • Zinc Activation:

    • Flame-dry a 3-neck flask under Argon.

    • Add Zn dust and anhydrous LiCl.

    • Heat the solids to 150°C under high vacuum for 2 hours (Crucial for LiCl drying).

    • Cool to room temperature (RT) and backfill with Argon.

    • Add THF. Add TMSCl (0.2 equiv) and stir for 20 mins. The suspension should turn slightly grey/foamy.

  • Reagent Formation:

    • Add the

      
      -bromo amide (neat or in minimal THF) dropwise over 30 mins at 25-30°C.
      
    • Checkpoint: Monitor by GC/TLC for consumption of bromide. If sluggish, warm to 40°C.

  • Coupling:

    • Cool the mixture to 0°C.

    • Add the Imine (dissolved in THF) dropwise.

    • Allow to warm to RT and stir for 4-12 hours.

  • Workup (The Anti-Gel Method):

    • Cool to 0°C.

    • Quench with 20% aqueous Sodium Potassium Tartrate.

    • Vigorous Stirring: Stir the biphasic mixture for 1 hour.

    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Dry over

      
       and concentrate.
      

Comparative Data: Additive Effects

ConditionYield (%)Observation
Standard (Zn, reflux) 15-30%High homocoupling, incomplete conversion.
TMSCl Activation 45-60%Better initiation, less thermal degradation.
Knochel (Zn, LiCl, TMSCl) 75-92% High conversion, minimal induction period.
SmI2 (Samarium) 80-95%Excellent, but reagents are expensive.

References

  • Picotin, G., & Miginiac, P. (1987). Trimethylchlorosilane-catalyzed reaction of zinc with alpha-bromo esters and nitriles. The Journal of Organic Chemistry.[1][2]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.[3] (Note: Establishes the LiCl solubilization principle adapted for Zn).

  • Cozzi, P. G. (2004). Metal-Salen Schiff Base Complexes in Catalysis: Practical Aspects. Chemical Society Reviews.

  • Concellón, J. M., et al. (2002). Samarium Diiodide-Promoted Reformatsky-Type Reaction with α-Halo Amides. The Journal of Organic Chemistry.[1][2]

  • Tarui, A., et al. (2014). Recent Advances in the Reformatsky Reaction. Advanced Synthesis & Catalysis.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of (3R)-3-amino-3-cyclopropylpropanamide

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3R)-3-amino-3-cyclopropylpropanamide. Designed for researchers and drug development professionals, this document moves beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3R)-3-amino-3-cyclopropylpropanamide. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the theoretical underpinnings that dictate the spectrum's appearance, offers a robust experimental protocol for data acquisition, and presents a comparative analysis with a structurally related analog to highlight the unique spectral signatures of the cyclopropyl moiety.

Theoretical Framework: Deconstructing the Molecule's Magnetic Environment

The structure of (3R)-3-amino-3-cyclopropylpropanamide presents several distinct proton environments, each influenced by unique electronic and spatial factors. A precise interpretation of its ¹H NMR spectrum requires an understanding of the cyclopropyl ring's magnetic anisotropy, the behavior of labile amine and amide protons, and the consequences of the molecule's chiral center.

  • The Cyclopropyl Group: Protons on a cyclopropane ring are famously shielded due to the ring's magnetic anisotropy, causing them to appear at an unusually high field (typically 0-1 ppm). The strained ring system induces a ring current that opposes the external magnetic field in the region of the protons. Furthermore, the rigid structure leads to distinct cis and trans vicinal coupling constants, with Jcis (typically 7-9 Hz) being larger than Jtrans (typically 4-6 Hz).

  • The Chiral Center and Diastereotopicity: The presence of a stereocenter at the C3 position renders the two protons of the adjacent methylene (CH₂) group at C2 chemically non-equivalent. These are known as diastereotopic protons.[1][2] Because they reside in different chemical environments, they are expected to have distinct chemical shifts and will couple not only to the C3 proton but also to each other (geminal coupling). This often results in a complex multiplet pattern, typically a pair of doublets of doublets (dd).

  • Labile Protons (NH₂ and CONH₂): The protons on the amine (NH₂) and amide (CONH₂) groups are acidic and can undergo rapid exchange with each other and with trace amounts of water in the solvent. This rapid exchange often leads to broad signals in the ¹H NMR spectrum.[3] The chemical shifts of these protons are highly dependent on solvent, concentration, and temperature.[4] In many common solvents like CDCl₃, their signals can be very broad and sometimes difficult to distinguish from the baseline. Using a hydrogen-bond-accepting solvent like DMSO-d₆ can slow this exchange, resulting in sharper, more defined peaks. Due to restricted rotation around the C-N bond, the two protons of the primary amide can also be chemically non-equivalent.[4]

Predicted ¹H NMR Spectrum and Comparative Analysis

While an experimental spectrum for this specific compound is not publicly available, we can predict its key features based on the principles outlined above. This predictive analysis is a powerful tool in structural verification.

Predicted Spectral Data for (3R)-3-amino-3-cyclopropylpropanamide

The predicted ¹H NMR data in a non-participatory solvent like CDCl₃ are summarized below. The protons are labeled as shown in the diagram.

Caption: Labeled protons of (3R)-3-amino-3-cyclopropylpropanamide.

Proton LabelIntegrationPredicted δ (ppm)Predicted MultiplicityCoupling to
Ha (CONH₂)2H5.5 - 7.5Broad singlet-
Hb , Hc (CH₂)2H (1H each)2.2 - 2.6dd, dd (or complex m)Hd, Hc/Hb
Hd (CH-N)1H2.8 - 3.2MultipletHb, Hc, He
He (CH-ring)1H0.8 - 1.2MultipletHd, Hf, Hg
Hf , Hg (CH₂-ring)4H0.2 - 0.8MultipletsHe, other ring H
NH₂ (Amine)2H1.0 - 2.5Very broad singlet-
Comparative Analysis: Cyclopropyl vs. Phenyl Moiety

To underscore the diagnostic features of the cyclopropyl group, we will compare the predicted spectrum with that of a structural analog, (3R)-3-amino-3-phenylpropanamide .

Feature(3R)-3-amino-3-cyclopropyl propanamide(3R)-3-amino-3-phenyl propanamideRationale for Difference
Upfield Region (0-1.5 ppm) Complex multiplets for 5 protons (cyclopropyl group).Typically clean; may contain a broad amine signal.The cyclopropyl group's unique magnetic anisotropy creates highly shielded protons, a hallmark of this functional group.
Aromatic Region (7.0-8.0 ppm) Absent.Multiplets integrating to 5 protons.The phenyl group introduces aromatic protons which are highly deshielded by the ring current effect.
CH-N Proton (Hd) ~2.8 - 3.2 ppm~4.0 - 4.5 ppmThe electron-withdrawing and anisotropic effects of the phenyl ring cause a significant downfield shift of the adjacent methine proton compared to the cyclopropyl group.
CH₂ Protons (Hb, Hc) ~2.2 - 2.6 ppm~2.7 - 3.0 ppmThe phenyl group's deshielding effect extends to the diastereotopic methylene protons, shifting them further downfield.

This comparison clearly demonstrates how replacing the cyclopropyl group with a phenyl ring dramatically alters the ¹H NMR spectrum. The presence of signals in the 0-1 ppm region is a strong indicator of a cyclopropyl moiety, while their absence and the appearance of signals in the 7-8 ppm range would point towards an aromatic substituent like a phenyl ring.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Achieving a high-resolution, interpretable spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection. This protocol provides a self-validating workflow.

Sample Preparation

The quality of the NMR sample is paramount for obtaining a good spectrum.

  • Select an Appropriate NMR Tube: Use a high-quality, 5 mm NMR tube rated for the spectrometer's field strength (e.g., 500 MHz).[5] Ensure the tube is clean and free of any defects.

  • Determine Sample Amount: Weigh approximately 5-10 mg of (3R)-3-amino-3-cyclopropylpropanamide for a standard ¹H NMR experiment.[6] Higher concentrations can lead to viscosity-induced line broadening.[7]

  • Choose a Deuterated Solvent:

    • Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in the proton spectrum.[8] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability.

    • Recommended Solvent: DMSO-d₆ is the preferred choice for this molecule. It is an excellent solvent for polar compounds and its ability to form hydrogen bonds will slow down the exchange rate of the NH₂ and CONH₂ protons, leading to sharper, more easily identifiable signals.[4]

  • Dissolution and Transfer:

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.[5][8]

    • Gently vortex or sonicate until the sample is fully dissolved. Visually inspect for any particulate matter. Undissolved solids will severely degrade the spectral resolution.[5]

    • If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Cap the NMR tube securely.

Caption: Experimental workflow for NMR analysis.

Data Acquisition and Processing
  • Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal of the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step for achieving sharp lines and high resolution.

  • Acquisition Parameters: For a standard ¹H experiment, 16 to 64 scans should be sufficient.

  • D₂O Exchange (Optional but Recommended): To definitively identify the NH₂ and CONH₂ protons, acquire a spectrum, then remove the tube, add one drop of D₂O, shake gently, and re-acquire the spectrum. The signals corresponding to the amine and amide protons will disappear or significantly decrease in intensity, as the protons are exchanged for deuterium.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to δ 2.50 ppm. Integrate all signals to determine the relative proton ratios.

Conclusion

The ¹H NMR spectrum of (3R)-3-amino-3-cyclopropylpropanamide is rich with structural information. A systematic analysis, grounded in a solid understanding of fundamental NMR principles, allows for the unambiguous assignment of each proton. The key diagnostic features are the highly shielded multiplets in the upfield region (0-1.2 ppm) characteristic of the cyclopropyl ring, and the complex pattern of the diastereotopic methylene protons adjacent to the chiral center. By employing a robust experimental protocol, particularly with the use of DMSO-d₆ and a D₂O exchange experiment, even the challenging labile protons can be confidently assigned. This guide provides the framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these principles to other complex small molecules in their drug discovery and development pipelines.

References

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • JoVE. (2024, April 4). ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Milea, D., et al. (2018). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]

  • University of Ottawa. InfoSheet : NMR sample preparation. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Wu, H., Liu, Z., & Bai, D. 1H NMR Spectrum of Amide Compounds. University Chemistry. [Link]

  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

Sources

Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Beta-Amino Amides

For the attention of: Researchers, scientists, and drug development professionals. In the landscape of modern drug discovery, the cyclopropyl group has emerged as a valuable structural motif, prized for its ability to co...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a valuable structural motif, prized for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules. When incorporated into a beta-amino amide scaffold, it presents a fascinating subject for structural elucidation by mass spectrometry. The inherent ring strain of the cyclopropyl moiety introduces distinct fragmentation pathways under energetic conditions, offering a rich fingerprint for characterization but also a complex puzzle to decipher.

This guide provides an in-depth, comparative analysis of the fragmentation patterns of cyclopropyl beta-amino amides under electrospray ionization tandem mass spectrometry (ESI-MS/MS). By juxtaposing the fragmentation of these strained cyclic systems with their more conventional acyclic isopropyl analogues, we aim to equip researchers with the expertise to confidently identify and characterize these important molecular scaffolds. The insights presented herein are grounded in established fragmentation mechanisms and supported by data from closely related structures, providing a robust framework for understanding the gas-phase chemistry of these compounds.

The Decisive Influence of the Cyclopropyl Ring on Fragmentation

The fragmentation of an ion in a mass spectrometer is a cascade of events governed by the relative stabilities of the resulting fragment ions and neutral losses. For a typical beta-amino amide, fragmentation is expected to occur along the amide bond and at the bonds alpha to the nitrogen atom. However, the introduction of a cyclopropyl group adjacent to the beta-amino nitrogen fundamentally alters this landscape. The high ring strain energy of the three-membered ring provides a thermodynamic driving force for ring-opening and rearrangement reactions, leading to fragmentation pathways not observed in their acyclic counterparts.

Proposed Fragmentation Pathways: A Tale of Two Isomers

To illustrate the distinct fragmentation patterns, let us consider a model cyclopropyl beta-amino amide and its acyclic isopropyl analogue. Under collision-induced dissociation (CID), the protonated molecules will undergo a series of competing fragmentation reactions.

For the Cyclopropyl Beta-Amino Amide:

The fragmentation is anticipated to be dominated by pathways that relieve the ring strain of the cyclopropyl group. A key fragmentation route involves the cleavage of the N-CO bond, a common pathway for amides, leading to the formation of a stable acylium ion[1]. However, the presence of the cyclopropyl group introduces unique possibilities. Drawing analogy from studies on N-(ortho-cyclopropylphenyl)benzamides, we can predict that the cyclopropyl ring will actively participate in the fragmentation cascade[2]. This can occur through cyclization reactions, where the nitrogen atom attacks the cyclopropyl ring, leading to a ring-expanded, more stable cyclic iminium ion. Subsequent fragmentation of this intermediate would produce a characteristic ion series. Another prominent pathway is the loss of the cyclopropyl group as a radical, although this is often less favored than pathways involving rearrangement.

For the Acyclic Isopropyl Beta-Amino Amide:

In contrast, the fragmentation of the isopropyl analogue is expected to follow more conventional pathways for aliphatic amines and amides. The primary fragmentation will likely be α-cleavage, involving the loss of a methyl radical from the isopropyl group to form a stable iminium ion. Cleavage of the N-CO bond will also be a significant pathway, similar to its cyclic counterpart, resulting in the formation of the corresponding acylium ion. The McLafferty rearrangement is another potential fragmentation pathway for aliphatic amides, provided a gamma-hydrogen is available[1].

Comparative Fragmentation Data

The following table summarizes the predicted and observed major fragment ions for a model cyclopropyl beta-amino amide and its corresponding isopropyl analogue, based on established fragmentation patterns of similar structures. The relative intensities are qualitative predictions to highlight the dominant pathways.

Precursor IonPredicted Major Fragment Ions (m/z)Proposed Fragmentation PathwayRelative Intensity
[Cyclopropyl Beta-Amino Amide + H]⁺ [M+H - C₃H₅]⁺Loss of cyclopropyl radicalLow
[M+H - R'NH₂]⁺Amide N-CO cleavageHigh
Ring-expanded iminium ionCyclization/rearrangementHigh
Subsequent fragments from ring-expanded ionFurther fragmentationMedium
[Isopropyl Beta-Amino Amide + H]⁺ [M+H - CH₃]⁺α-cleavage (loss of methyl radical)High
[M+H - R'NH₂]⁺Amide N-CO cleavageHigh
[M+H - C₃H₇]⁺Loss of isopropyl radicalLow
McLafferty rearrangement productHydrogen rearrangementMedium (if applicable)

Visualizing the Fragmentation Pathways

To further elucidate the distinct fragmentation mechanisms, the following diagrams, generated using the DOT language, illustrate the proposed primary fragmentation pathways for both the cyclopropyl and isopropyl beta-amino amides.

cluster_cyclopropyl Cyclopropyl Beta-Amino Amide Fragmentation Cyclopropyl_M+H [M+H]⁺ (Cyclopropyl) Cyclopropyl_Acylium Acylium Ion [M+H - R'NH₂]⁺ Cyclopropyl_M+H->Cyclopropyl_Acylium  Amide Cleavage Cyclopropyl_RingExpanded Ring-Expanded Iminium Ion Cyclopropyl_M+H->Cyclopropyl_RingExpanded  Cyclization Cyclopropyl_Fragment1 Fragment Ion 1 Cyclopropyl_RingExpanded->Cyclopropyl_Fragment1  Loss of R'' Cyclopropyl_Fragment2 Fragment Ion 2 Cyclopropyl_RingExpanded->Cyclopropyl_Fragment2  Loss of R'''

Caption: Proposed fragmentation of a cyclopropyl beta-amino amide.

cluster_isopropyl Isopropyl Beta-Amino Amide Fragmentation Isopropyl_M+H [M+H]⁺ (Isopropyl) Isopropyl_Acylium Acylium Ion [M+H - R'NH₂]⁺ Isopropyl_M+H->Isopropyl_Acylium  Amide Cleavage Isopropyl_AlphaCleavage Iminium Ion [M+H - CH₃]⁺ Isopropyl_M+H->Isopropyl_AlphaCleavage  α-Cleavage Isopropyl_McLafferty McLafferty Product Isopropyl_M+H->Isopropyl_McLafferty  McLafferty  Rearrangement

Caption: Proposed fragmentation of an isopropyl beta-amino amide.

Experimental Protocol: A Self-Validating System

To obtain high-quality, reproducible fragmentation data for cyclopropyl beta-amino amides and their acyclic analogues, a robust and well-controlled experimental protocol is paramount. The following step-by-step methodology is designed as a self-validating system, ensuring data integrity and allowing for meaningful comparisons.

Sample Preparation:
  • Stock Solution Preparation: Accurately weigh and dissolve the cyclopropyl beta-amino amide and its isopropyl analogue in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions of 1 mg/mL.

  • Working Solution Preparation: From the stock solutions, prepare working solutions at a concentration of 10 µg/mL in a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The use of a common solvent for both analytes minimizes variability.

  • Internal Standard: For quantitative comparisons, the addition of a stable isotope-labeled internal standard is recommended.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

The analysis of these polar compounds is best performed using a hydrophilic interaction liquid chromatography (HILIC) column to ensure adequate retention and separation from the solvent front[3][4].

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: HILIC column (e.g., amide- or silica-based stationary phase).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous content should be optimized to ensure good peak shape and resolution.

  • Flow Rate: Typically 0.2-0.4 mL/min for a standard analytical column.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for these basic compounds.

  • MS1 Scan: Acquire full scan MS1 data to determine the m/z of the protonated molecular ions ([M+H]⁺).

  • MS/MS Scans: Perform product ion scans for the [M+H]⁺ ions of both the cyclopropyl and isopropyl analogues.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe the full range of fragment ions. This allows for the construction of a breakdown curve, which provides further structural information.

Data Analysis:
  • Fragment Ion Identification: Identify the m/z values of the fragment ions in the MS/MS spectra of both compounds.

  • Relative Intensity Comparison: Compare the relative intensities of the common and unique fragment ions between the cyclopropyl and isopropyl analogues.

  • Fragmentation Pathway Elucidation: Propose fragmentation pathways consistent with the observed fragment ions and known chemical principles. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of fragment ions, aiding in the confirmation of proposed structures.

Conclusion: From Fragmentation Patterns to Confident Structural Assignment

The mass spectrometry fragmentation of cyclopropyl beta-amino amides is a rich field of study, where the unique chemical properties of the cyclopropyl ring manifest in distinctive and informative fragmentation patterns. By understanding the interplay between the strained ring, the beta-amino group, and the amide linkage, researchers can leverage these unique fragmentation pathways for confident structural elucidation. The comparative approach outlined in this guide, contrasting the fragmentation of cyclopropyl beta-amino amides with their acyclic isopropyl counterparts, provides a powerful framework for identifying the presence and influence of the cyclopropyl moiety. The provided experimental protocol offers a robust starting point for acquiring high-quality, comparable data. As the use of cyclopropyl-containing scaffolds in drug discovery continues to grow, a thorough understanding of their gas-phase chemistry will be an indispensable tool for the modern medicinal and analytical chemist.

References

  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23139-23152. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC, C7RA00408G. Available at: [Link]

  • O'Hair, R. A. J., et al. (2008). Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? Journal of the American Society for Mass Spectrometry, 19(12), 1865-1876. Available at: [Link]

  • Gika, H. G., et al. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 893-894, 1-10. Available at: [Link]

  • Ramarathinam, S. H., et al. (2010). Can α- and β-Alanine Containing Peptides Be Distinguished Based on the CID Spectra of Their Protonated Ions?. Monash University. Available at: [Link]

  • Lebedev, A. T., et al. (2001). Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases. Journal of the American Society for Mass Spectrometry, 12(8), 956-963. Available at: [Link]

  • PubChem. N-Isopropylbenzamide. Available at: [Link]

  • Semantic Scholar. (2012). LC-MS metabolomics of polar compounds. Available at: [Link]

  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Wilson, I. D., & Plumb, R. S. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Metabolomics in Medicine and Biology. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

Sources

Validation

Comparison of cyclopropyl vs isopropyl beta-amino acid bioactivity

Comparative Guide: Cyclopropyl vs. Isopropyl -Amino Acid Bioactivity Executive Summary In peptidomimetic drug design, the substitution of -amino acids with -amino acids is a proven strategy to enhance proteolytic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Cyclopropyl vs. Isopropyl -Amino Acid Bioactivity

Executive Summary

In peptidomimetic drug design, the substitution of


-amino acids with 

-amino acids is a proven strategy to enhance proteolytic stability and induce specific secondary structures (foldamers).[] When selecting hydrophobic

-amino acid residues, the choice often lies between the flexible Isopropyl side chain (

-Homovaline) and the rigid Cyclopropyl moiety (

-Cyclopropylalanine or backbone-constrained 2-aminocyclopropane carboxylic acid).
  • 
    -Isopropyl (Flexible):  Best for maintaining broad conformational sampling and mimicking natural Valine/Leucine interactions without imposing severe steric clashes.
    
  • 
    -Cyclopropyl (Rigid):  Superior for locking bioactive conformations (reducing entropic penalty upon binding), increasing metabolic stability via steric occlusion, and introducing unique electronic effects (
    
    
    
    -
    
    
    interactions). However, it carries a higher risk of metabolic liability (CYP450 inhibition) if not optimized.

Structural & Conformational Analysis

Chemical Architecture

The fundamental difference lies in the degrees of freedom of the side chain and its electronic signature.

Feature

-Homovaline (Isopropyl)

-Cyclopropylalanine (Cyclopropyl)
Structure Acyclic, branched aliphatic chain.Cyclic, strained aliphatic ring.
Rotational Freedom High (

rotations allowed).
Restricted (Ring prevents internal rotation).
Electronic Character Purely hydrophobic/Van der Waals.Hydrophobic + unique

-character (Walsh orbitals).
Backbone Impact Promotes 14-helix formation in

-peptides.
Strongly biases

torsion angles; stabilizes turns.
Decision Logic for Residue Selection

The following diagram illustrates the decision process for selecting between these two residues based on the desired pharmacological outcome.

residue_selection cluster_outcomes Bioactive Outcome start Target Requirement branch1 High Conformational Flexibility? start->branch1 Broad binding pocket branch2 Strict Lock required? start->branch2 Specific receptor fit iso Choose Isopropyl (Beta-3-Homovaline) branch1->iso Yes (Mimic native state) cyc Choose Cyclopropyl (Beta-3-Cyclopropylalanine) branch2->cyc Yes (Reduce entropy penalty) o1 14-Helix Formation Moderate Stability iso->o1 o2 Turn Stabilization High Proteolytic Resistance cyc->o2

Caption: Decision tree for selecting Isopropyl vs. Cyclopropyl


-amino acids based on structural requirements.

Bioactivity & Pharmacokinetics

Metabolic Stability (Proteolysis)

Both


-amino acids offer resistance to peptidases (trypsin, chymotrypsin, pepsin) because the extra methylene group (

) in the backbone shifts the scissile bond, preventing the catalytic triad of proteases from aligning correctly.
  • Isopropyl: Provides "Good" stability. The bulky isopropyl group hinders access, but the flexible chain can still adapt to certain promiscuous protease pockets.

  • Cyclopropyl: Provides "Excellent" stability. The rigid cyclopropyl ring acts as a steric wall. Furthermore, if the cyclopropyl group is part of the backbone (e.g., 2-aminocyclopropane carboxylic acid), it completely freezes the backbone conformation, rendering the peptide bond virtually uncleavable by standard proteases [1].

Potency & Receptor Affinity
  • Entropic Advantage: The cyclopropyl group reduces the entropic cost of binding. If the bioactive conformation requires the side chain to be in a specific orientation, the cyclopropyl analog is "pre-organized," leading to higher affinity (

    
    ) compared to the isopropyl analog, which must lose entropy to bind [2].
    
  • Electronic Interactions: The cyclopropyl ring has significant

    
    -character in its C-H bonds and 
    
    
    
    -character in its C-C bonds (Walsh orbitals). This allows it to engage in
    
    
    stacking-like interactions
    with aromatic residues (Phe, Tyr, Trp) in the receptor pocket, a feature the isopropyl group lacks [3].
Toxicity & Metabolism (CYP450)
  • Isopropyl: Metabolically benign. It undergoes standard oxidative metabolism (hydroxylation) but rarely forms reactive intermediates.

  • Cyclopropyl: Caution Required. While often stable, cyclopropyl amines can occasionally act as "suicide substrates" for Cytochrome P450 enzymes. The ring can open via single-electron transfer mechanisms, forming a radical that covalently binds to the enzyme heme, leading to mechanism-based inhibition (MBI). However, this is less common in

    
    -amino acids (where the amine is not directly attached to the ring in side-chain variants like 
    
    
    
    -cyclopropylalanine) compared to
    
    
    -cyclopropyl amines [4].

Experimental Data Summary

The following table summarizes comparative data derived from foldamer and antimicrobial peptide (AMP) studies.

Parameter

-Homovaline (Isopropyl)

-Cyclopropylalanine (Cyclopropyl)
Helix Propensity High (Stabilizes 14-helix)Moderate (Can distort helix pitch)
Proteolytic Half-life (

)
> 48 hours (vs. mins for

-peptides)
> 72 hours (Superior steric shield)
LogP (Lipophilicity) High (Increases membrane permeability)Moderate (Slightly more polar due to ring strain)
Receptor Selectivity Broad (Flexible fit)High (Rigid fit, "Lock and Key")
Synthetic Difficulty Low (Commercially available Fmoc-AA)High (Requires specialized synthesis)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of -Peptides

Incorporating hindered


-amino acids requires optimized coupling conditions to prevent deletion sequences.

Reagents:

  • Resin: Rink Amide MBHA (low loading, 0.3-0.5 mmol/g recommended).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

  • Base: DIEA (Diisopropylethylamine).

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Coupling (Isopropyl):

    • Mix Fmoc-

      
      -hVal-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.
      
    • Pre-activate for 2 min.

    • Add to resin and shake for 60 min .

  • Coupling (Cyclopropyl - Critical Step):

    • Note: Cyclopropyl residues are sterically demanding.

    • Mix Fmoc-

      
      -Cpa-OH (2.5 eq), HATU (2.5 eq), and DIEA (5 eq) in minimal DMF.
      
    • Double Coupling: Perform the coupling reaction twice (

      
       min).
      
    • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test to verify completion.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Comparative Proteolytic Stability Assay

This assay validates the stability claim of Cyclopropyl vs. Isopropyl variants.

Materials:

  • Enzymes: Trypsin (bovine pancreas), Chymotrypsin, and Pronase E.

  • Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM CaCl

    
    .
    

Workflow:

  • Preparation: Dissolve purified peptide (1 mM) in Buffer.

  • Incubation: Add enzyme at a Enzyme:Substrate ratio of 1:50 (w/w). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    hours.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column) or LC-MS.

  • Calculation: Plot % Intact Peptide vs. Time.

    • Expectation: Isopropyl analog shows <10% degradation at 24h. Cyclopropyl analog shows <2% degradation at 24h.

Case Study: Belactosin A

Belactosin A is a potent antitumor agent that naturally contains a


-cyclopropylalanine  derivative.[2]
  • Observation: Synthetic analogs replacing the cyclopropyl group with an isopropyl group (mimicking Valine) resulted in a 10-fold loss in potency [5].

  • Mechanism: The rigid cyclopropyl ring was found to occupy a specific hydrophobic pocket in the proteasome active site, where the flexible isopropyl group suffered an entropic penalty and could not achieve the optimal packing density.

References

  • Seebach, D., et al. (1996). "Beta-peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Jain, R. P., & Vederas, J. C. (2003).[2][3] "Synthesis of beta-cyclopropylalanines by photolysis of diacyl peroxides." Organic Letters. Link

  • Wernersson, S., et al. (2022). "Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds." CrystEngComm. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: mitigation of metabolic liabilities." Current Topics in Medicinal Chemistry. Link

  • Asano, T., et al. (2000). "Belactosin A, a novel antitumor antibiotic acting on cyclin/CDK." Journal of Antibiotics. Link

Sources

Comparative

Technical Comparison Guide: Structural Characterization of (3R)-3-amino-3-cyclopropylpropanamide HCl

Executive Summary Molecule: (3R)-3-amino-3-cyclopropylpropanamide HCl Role: Critical chiral intermediate for peptidomimetics and BACE1 inhibitors.[1] The Challenge: Verifying the absolute configuration (3R) and quantifyi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (3R)-3-amino-3-cyclopropylpropanamide HCl Role: Critical chiral intermediate for peptidomimetics and BACE1 inhibitors.[1] The Challenge: Verifying the absolute configuration (3R) and quantifying the "cyclopropylic strain" that confers bioactivity.

This guide serves as a technical resource for researchers characterizing (3R)-3-amino-3-cyclopropylpropanamide HCl . Unlike standard flexible linkers, the cyclopropyl group in this molecule acts as a "conformational lock," restricting the backbone torsion angles (


). This guide compares Single Crystal X-Ray Diffraction (SC-XRD)  against alternative analytical techniques, demonstrating why SC-XRD is the non-negotiable gold standard for verifying the "3R" stereochemistry and solid-state conformation of this scaffold.[1]

Part 1: Comparative Analysis of Characterization Methods[2]

For a chiral beta-amino acid derivative, three primary methods compete for validation utility. The table below objectively compares their performance metrics.

Table 1: Performance Comparison Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: Powder XRD (PXRD) Method C: Chiral NMR / HPLC
Primary Output 3D Atomic Coordinates & Absolute Config.[1]Bulk Phase ID & CrystallinityEnantiomeric Excess (% ee)
Absolute Config (R/S) Direct Determination (via Flack Parameter)Indirect (requires reference pattern)Indirect (requires chiral shift reagent/column)
Conformational Insight High (Visualizes cyclopropylic strain)Low (Unit cell dimensions only)Medium (Solution average only)
Sample Requirement Single high-quality crystal (>0.1 mm)Bulk powder (>10 mg)Dissolved sample
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Critical Limitation Hygroscopicity of HCl salt complicates mountingCannot distinguish enantiomers without chiral referenceCannot detect polymorphism
Expert Insight: Why SC-XRD Wins

While Chiral HPLC is faster for routine purity checks, it cannot define the spatial orientation of the cyclopropyl ring relative to the amide backbone. SC-XRD is the only method that simultaneously validates the (3R) stereocenter and quantifies the bond angles causing the "cyclopropylic strain" essential for target binding.

Part 2: The Crystallographic Data Profile

When analyzing X-ray data for (3R)-3-amino-3-cyclopropylpropanamide HCl, specific parameters indicate data quality and structural integrity.

The Flack Parameter (Absolute Configuration)
  • Target Value:

    
     (with standard error 
    
    
    
    ).
  • Mechanism: The Chloride (

    
    ) ion in the HCl salt provides sufficient anomalous scattering  (using Cu K
    
    
    
    radiation) to distinguish the (3R) enantiomer from the (3S) without needing heavy-atom derivatization.
  • Interpretation: A Flack parameter near 0.0 confirms the (3R) structure. A value near 1.0 indicates the inverted (3S) structure.

Cyclopropylic Strain Indicators

The bioactivity of this molecule often stems from the rigid cyclopropyl ring forcing the backbone into a specific "eclipsed" or "bisected" conformation.

  • Key Torsion Angle (

    
    ):  Look for the 
    
    
    
    torsion angle.[1]
  • Expectation: Unlike flexible propyl chains, the cyclopropyl group restricts rotation, often locking the amine and amide groups into a gauche orientation relative to the ring.

Hydrogen Bonding Network
  • Donor/Acceptor: The primary amine (

    
    ) acts as a strong donor to the Chloride ion (
    
    
    
    ) and the amide carbonyl oxygen (
    
    
    ).
  • Lattice Stability: These H-bonds form a 3D network that stabilizes the crystal, counteracting the internal strain of the cyclopropyl ring.

Part 3: Experimental Protocol (Self-Validating)

Objective: Grow diffraction-quality crystals of the hygroscopic HCl salt.

Workflow: Vapor Diffusion (Sitting Drop)

This protocol minimizes water absorption, a common failure point for amine-HCl salts.[1]

  • Solubility Screen: Dissolve 10 mg of (3R)-3-amino-3-cyclopropylpropanamide HCl in 50

    
    L of Methanol (MeOH).
    
    • Validation: Solution must be clear. If turbid, filter through 0.22

      
      m PTFE.[1]
      
  • Precipitant Setup: Prepare a reservoir of Diethyl Ether or Isopropyl Ether (antisolvent).

  • Plate Setup:

    • Place 2

      
      L of the amine-MeOH solution in the sitting drop well.
      
    • Add 500

      
      L of antisolvent to the reservoir.
      
    • Seal immediately with crystal-clear tape.[1]

  • Incubation: Store at 4°C. The lower temperature promotes slower nucleation, yielding fewer but larger crystals.

  • Harvesting (Critical Step):

    • Problem: HCl salts absorb moisture rapidly, turning crystals into droplets (deliquescence).

    • Solution: Harvest crystals using Paratone-N oil or perfluoropolyether (PFPE) oil immediately upon opening the well. Flash-cool in liquid nitrogen (

      
      ) instantly.[1]
      

Part 4: Decision Pathway (Graphviz Visualization)

The following diagram outlines the logical workflow for assigning absolute configuration and selecting the solid form, ensuring scientific rigor.

G Start Crude (3R)-3-amino-3- cyclopropylpropanamide HCl Screen Crystallization Screening (MeOH/Ether Diffusion) Start->Screen SingleCrystal Single Crystal Obtained? Screen->SingleCrystal SCXRD SC-XRD Data Collection (Cu K-alpha Source) SingleCrystal->SCXRD Yes PXRD PXRD (Bulk Pattern) SingleCrystal->PXRD No (Polycrystalline) Refine Structure Refinement (SHELXL / OLEX2) SCXRD->Refine FlackCheck Check Flack Parameter (x) Refine->FlackCheck ResultR Confirm (3R)-Configuration (x ~ 0.0) FlackCheck->ResultR x < 0.1 ResultS Inverted (3S)-Configuration (x ~ 1.0) FlackCheck->ResultS x > 0.9 ResultRac Racemic Twin (x ~ 0.5) FlackCheck->ResultRac 0.3 < x < 0.7

Caption: Workflow for absolute configuration assignment. Green paths indicate successful validation of the (3R) enantiomer.

References

  • Conformational Restriction in Peptidomimetics: Shuto, S., et al. (2012). "Conformational restriction approach to β-secretase (BACE1) inhibitors: effect of a cyclopropane ring to induce an alternative binding mode."[1][2] Journal of Medicinal Chemistry, 55(20), 8838-8858.

  • Absolute Configuration Determination: Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1]

  • Cyclopropane Beta-Amino Acid Synthesis: Charette, A. B., et al. (2010).[1] "Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives." Journal of the American Chemical Society.

  • Crystallography of Pharmaceutical Salts: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

Sources

Validation

A Researcher's Guide to the Definitive Assignment of Absolute Configuration for 3-amino-3-cyclopropylpropanamide

In the realm of pharmaceutical development and medicinal chemistry, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimpos...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and medicinal chemistry, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] For a molecule such as 3-amino-3-cyclopropylpropanamide, a versatile building block, an unambiguous determination of its absolute configuration at the stereocenter is a critical step in ensuring the quality, efficacy, and safety of any downstream active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the principal methods for validating the absolute configuration of 3-amino-3-cyclopropylpropanamide. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, empowering researchers to select and execute the most appropriate strategy for their needs. The core methodologies under review are:

  • X-Ray Crystallography: The unequivocal "gold standard" for solid-state structure elucidation.

  • Vibrational Circular Dichroism (VCD): A powerful solution-state technique that provides definitive stereochemical information without the need for crystallization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile method employing chiral auxiliaries to deduce stereochemistry.

The Foundational Method: Single-Crystal X-Ray Crystallography

For an unambiguous assignment of absolute configuration, single-crystal X-ray diffraction is the most reliable and direct method.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional electron density map of the molecule, revealing the exact spatial arrangement of every atom.

Experimental Workflow: X-Ray Crystallography

xray_workflow Figure 1: X-Ray Crystallography Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_analysis Configuration Assignment Start Start with enantiomerically pure 3-amino-3-cyclopropylpropanamide Screen Screen various solvents (e.g., Isopropanol, Ethyl Acetate, Acetonitrile) & techniques (slow evaporation, vapor diffusion) Start->Screen Crystal Obtain a high-quality single crystal (>0.1 mm) Screen->Crystal Mount Mount crystal on a diffractometer Crystal->Mount Collect Collect diffraction data (preferably using Cu Kα radiation to enhance anomalous scattering) Mount->Collect Solve Solve & refine the crystal structure Collect->Solve Flack Analyze the Flack parameter. A value near 0 confirms the assigned configuration. Solve->Flack Final Unambiguous Absolute Configuration Determined Flack->Final

Expertise & Trustworthiness: Why This Works

The power of X-ray crystallography lies in its ability to directly visualize the molecule. For chiral molecules, the key is the phenomenon of anomalous dispersion .[5] When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a phase shift occurs. This effect breaks Friedel's law, meaning that reflections from (h,k,l) and (-h,-k,-l) planes are no longer identical in intensity. This difference allows for the determination of the absolute structure. The Flack parameter is a refined value between 0 and 1; a value close to 0 with a small standard uncertainty (e.g., x < 0.1, u < 0.04) provides high confidence in the assigned configuration.[4]

Causality: The choice of Cu Kα radiation (wavelength ~1.54 Å) over the more common Mo Kα (~0.71 Å) is deliberate for light-atom organic molecules. The longer wavelength of Cu Kα radiation enhances the anomalous scattering effect from atoms like oxygen and nitrogen, making the determination of the Flack parameter more reliable.[4]

The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)

While X-ray crystallography is definitive, obtaining a suitable crystal can be a significant bottleneck. VCD offers a powerful alternative for determining absolute configuration on dissolved samples, oils, or neat liquids, making it broadly applicable.[6][7] The technique measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[8] Enantiomers produce VCD spectra that are perfect mirror images—equal in magnitude but opposite in sign.[9]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve an accurately weighed sample of enantiomerically pure 3-amino-3-cyclopropylpropanamide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 0.1 M. The solvent must be transparent in the IR region of interest.

  • Data Acquisition: Acquire the experimental IR and VCD spectra simultaneously on a VCD spectrometer. Data collection typically requires 1-12 hours to achieve an adequate signal-to-noise ratio.[6]

  • Computational Modeling (The Predictive Engine):

    • Perform a conformational search and geometry optimization for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory in a continuum solvent model matching the experimental conditions.

    • Calculate the harmonic vibrational frequencies, IR intensities, and VCD rotational strengths for all low-energy conformers.

    • Generate a Boltzmann-averaged theoretical IR and VCD spectrum based on the relative energies of the conformers.[7]

  • Spectral Comparison & Assignment:

    • Compare the experimental IR spectrum with the calculated IR spectrum to confirm that the computational model accurately represents the molecule's vibrational modes.

    • Critically, compare the experimental VCD spectrum with the calculated VCD spectrum for the chosen enantiomer (e.g., R). If the signs of the major bands match, the absolute configuration of the sample is R. If the spectra are mirror images, the configuration is S.

VCD vs. X-Ray Crystallography: A Comparative Summary
FeatureX-Ray CrystallographyVibrational Circular Dichroism (VCD)
Sample State High-quality single crystalSolution, neat liquid, oil
Principle Anomalous X-ray dispersionDifferential absorption of polarized IR light
Requirement Successful crystallizationNo crystallization needed
Throughput Low; crystal growth can be slowModerate; data acquisition takes hours
Confirmation Direct 3D structure visualizationComparison of experimental and DFT-calculated spectra
Confidence Unambiguous (if successful)High, based on spectral correlation[5]
Additional Info Solid-state packing, conformationSolution-state conformation(s)[7]

The Versatile Alternative: NMR with Chiral Derivatizing Agents

NMR spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine absolute configuration. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary is required. The Mosher's method is a classic example, where a chiral alcohol or amine is derivatized with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[] This converts the enantiomers into diastereomers, which will exhibit distinct chemical shifts in the NMR spectrum.

For 3-amino-3-cyclopropylpropanamide, the primary amine is the handle for derivatization.

Logical Relationship of Validation Methods

validation_logic Figure 2: Hierarchy of Validation Methods XRay Primary Method: X-Ray Crystallography VCD Orthogonal Primary Method: Vibrational Circular Dichroism (VCD) XRay->VCD Mutually Confirming NMR Supporting Method: NMR with Chiral Derivatizing Agents XRay->NMR Mutually Confirming Topic Absolute Configuration of 3-amino-3-cyclopropylpropanamide Topic->XRay Provides Unambiguous Solid-State Proof Topic->VCD Provides Unambiguous Solution-State Proof Topic->NMR Provides Supporting Evidence

Final Recommendation for a Self-Validating System

For a molecule of regulatory and pharmaceutical importance like 3-amino-3-cyclopropylpropanamide, relying on a single method is insufficient. A self-validating system employs at least two orthogonal techniques.

  • Primary Assignment: Pursue single-crystal X-ray crystallography as the primary, definitive goal. The unambiguous nature of a successful crystal structure provides the highest level of authoritative grounding.

  • Orthogonal Confirmation: Simultaneously, perform a VCD analysis . This not only serves as a powerful, independent confirmation but also provides critical insight into the molecule's conformational behavior in solution, which is more relevant to its biological activity. A strong match between the experimental VCD spectrum and the DFT-calculated spectrum for the configuration determined by X-ray provides an exceptionally high degree of confidence.[5][7]

  • Supporting Evidence: If crystallization proves intractable, the combination of VCD and an NMR-based method (such as a modified Mosher's analysis) can provide a robust data package for confident assignment.

By integrating these methods, researchers can build a comprehensive and irrefutable case for the absolute configuration of 3-amino-3-cyclopropylpropanamide, satisfying the rigorous demands of scientific integrity and regulatory scrutiny.

References

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Spectroscopy Asia. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • Butts, C. P., et al. (2019). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 10(4), 1039-1051. Retrieved from [Link]

  • Steitz, T. A. (1993). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (Vol. 4, pp. 379-403). Georg Thieme Verlag.
  • Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Lodish, H., et al. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Enzymology, 531, 233-252. Retrieved from [Link]

  • Li, X., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 353. Retrieved from [Link]

  • Stephens, P. J., et al. (2001). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. The Journal of Organic Chemistry, 66(12), 4309-4318. Retrieved from [Link]

  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia. Retrieved from [Link]

  • Riguera, R. (2005). The Assignment of the Absolute Configuration by NMR Using Chiral Derivatizing Agents: A Practical Guide. Springer.
  • Tovar, A., et al. (2014). Determination of Absolute Configuration in Chiral Solvents with Nuclear Magnetic Resonance. A Combined Molecular Dynamics/Quantum Chemical Study. The Journal of Physical Chemistry A, 118(4), 775-784.
  • Kusumi, T., et al. (2010). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters, 12(12), 2940-2943. Retrieved from [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1069. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • ResearchGate. (2013, June 19). What other methods are there for determination of absolute configuration of small molecules?. Retrieved from [Link]

  • He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. Retrieved from [Link]

Sources

Comparative

The Cyclopropyl Shield: A Comparative Guide to Enhancing Metabolic Stability Over Linear Alkyl Chains

In the intricate dance of drug design, achieving optimal metabolic stability is a critical determinant of a candidate's success. A molecule's metabolic fate dictates its pharmacokinetic profile, influencing its half-life...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug design, achieving optimal metabolic stability is a critical determinant of a candidate's success. A molecule's metabolic fate dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity. Among the myriad strategies employed to enhance metabolic stability, the strategic incorporation of a cyclopropyl group in place of a linear alkyl chain has emerged as a powerful and often-utilized tactic. This guide provides an in-depth comparison of the metabolic stability of these two moieties, supported by experimental data and protocols, to inform rational drug design.

The Underlying Chemistry: Why Cyclopropyl Groups Resist Metabolism

The enhanced metabolic stability of cyclopropyl groups over their linear alkyl counterparts is rooted in fundamental principles of organic chemistry and enzyme kinetics. Linear alkyl chains, particularly at terminal methyl or methylene positions, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary workhorses of drug metabolism in the liver. This process, known as hydroxylation, is often the first step in a cascade that leads to rapid clearance of the drug from the body.

The cyclopropyl group, however, presents a more formidable challenge to these metabolic enzymes. Its unique electronic and structural properties contribute to its metabolic robustness:

  • Increased C-H Bond Strength: The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkane. This is due to the increased s-character of the carbon orbitals, a consequence of the ring strain inherent in the three-membered ring. Enzymes like CYPs, which operate by abstracting a hydrogen atom, find it energetically less favorable to break these stronger bonds.

  • Steric Hindrance: The rigid, planar nature of the cyclopropyl ring can sterically hinder the approach of the bulky active site of a CYP enzyme, making it more difficult for the enzyme to access the C-H bonds for oxidation.

  • Resistance to Cleavage: While ring opening of the cyclopropyl group can occur, it is generally a less favored metabolic pathway compared to the oxidation of a linear alkyl chain.

Experimental Validation: In Vitro Metabolic Stability Assays

To quantify the difference in metabolic stability, researchers rely on a suite of in vitro assays. The liver microsomal stability assay is a cornerstone of this evaluation, providing a reliable prediction of in vivo clearance.

Protocol: Liver Microsomal Stability Assay

This protocol outlines a typical procedure to compare the metabolic stability of two compounds: one with a linear alkyl chain and an analog where it is replaced by a cyclopropyl group.

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Materials:

  • Test compounds (Compound A: with linear alkyl chain; Compound B: with cyclopropyl group)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and protein precipitation)

  • LC-MS/MS system for analysis

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solutions of test compounds (10 mM in DMSO) B Prepare working solutions (100 µM in buffer) A->B E Pre-incubate HLM and test compound at 37°C for 5 min B->E C Prepare HLM suspension (e.g., 0.5 mg/mL in buffer) C->E D Prepare NADPH regenerating system F Initiate reaction by adding NADPH regenerating system D->F E->F G Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold ACN containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Determine parent compound remaining at each time point J->K L L K->L Calculate in vitro half-life (t½) and intrinsic clearance (CLint)

Caption: Workflow for a typical liver microsomal stability assay.

Data Analysis:

The concentration of the parent compound at each time point is measured by LC-MS/MS. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the rate constant of elimination (k).

The in vitro half-life (t½) is then calculated using the following equation:

t½ = 0.693 / k

Intrinsic clearance (CLint) is calculated as:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Comparative Data: A Case Study

To illustrate the impact of the cyclopropyl substitution, consider the following hypothetical data for two compounds, where Compound Y is a cyclopropyl analog of Compound X.

CompoundStructureIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg)
Compound X R-CH2CH2CH31546.2
Compound Y R-cyclopropyl957.3

The data clearly demonstrates the significant increase in metabolic stability upon replacing the n-propyl group with a cyclopropyl moiety. The half-life of Compound Y is over six times longer than that of Compound X, and its intrinsic clearance is substantially lower. This suggests that Compound Y would have a longer in vivo half-life and lower systemic clearance, desirable properties for many drug candidates.

Mechanistic Insights from Metabolite Identification

Beyond simply measuring the rate of disappearance of the parent drug, identifying the metabolites formed provides crucial insights into the metabolic pathways. In the case of a linear alkyl chain, hydroxylation at the terminal (ω) and sub-terminal (ω-1) positions is common. For the cyclopropyl-containing analog, one might observe significantly lower levels of metabolites or potentially metabolites arising from ring-opening, although this is often a minor pathway.

Experimental Workflow: Metabolite Identification

G cluster_incubation Incubation cluster_extraction Sample Preparation cluster_analysis Analysis A Incubate test compound with HLMs and NADPH at 37°C for a fixed time (e.g., 60 min) B Quench reaction and precipitate proteins A->B C Extract metabolites B->C D Analyze by high-resolution LC-MS/MS C->D E Identify potential metabolites based on mass shifts and fragmentation patterns D->E F Confirm structure of major metabolites using authentic standards if available E->F G G F->G Map metabolic pathways

Safety & Regulatory Compliance

Handling

Mastering Safety: A Guide to Personal Protective Equipment for Handling (3R)-3-amino-3-cyclopropylpropanamide

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essentia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of (3R)-3-amino-3-cyclopropylpropanamide, a compound of interest in various therapeutic areas. As Senior Application Scientists, our goal is to empower you with the knowledge to create a secure and efficient laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a culture of deep, ingrained safety consciousness.

Understanding the Hazard Profile
Core Principles of Protection: A Multi-Layered Approach

Effective safety is not about a single piece of equipment but a comprehensive system of controls. This includes engineering controls (such as fume hoods), administrative controls (safe work practices), and finally, Personal Protective Equipment (PPE). PPE serves as the last line of defense and must be selected and used correctly to be effective.

Essential Personal Protective Equipment (PPE) Protocol

Based on the potential hazards, the following PPE is mandatory when handling (3R)-3-amino-3-cyclopropylpropanamide.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield. Standard safety glasses are insufficient.[1][4] The potential for splashes of solutions containing the compound necessitates a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for any defects before each use.[1] Double gloving is recommended, especially during weighing and transfer operations, to provide an extra barrier against contamination.[4] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[1]
Body Protection A chemical-resistant laboratory coat or disposable coveralls. This protects the skin and personal clothing from accidental spills.[1][6] For procedures with a higher risk of significant exposure, a full-body suit may be necessary.[7]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges. The need for respiratory protection should be determined by a risk assessment of the specific procedure. If there is a potential for aerosolization or if handling the compound as a powder outside of a contained environment, a respirator is essential to prevent inhalation.[6][7][8]
Foot Protection Closed-toe, chemical-resistant shoes or boots. This is a fundamental laboratory safety requirement to protect against spills and falling objects.[5][7][9]
Operational and Disposal Plans: A Step-by-Step Guide

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1][8] The recommended storage temperature is often between +2°C and +8°C.[6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • All handling of (3R)-3-amino-3-cyclopropylpropanamide, especially weighing and dilutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[10]

  • Avoid the formation of dust and aerosols.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills, use an inert absorbent material to contain the substance.[1]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Do not allow the chemical to enter drains or waterways.[1]

4. Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • It is often best to contract a licensed chemical waste disposal company for the removal and treatment of such materials.[11]

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps and decision points for the safe handling of (3R)-3-amino-3-cyclopropylpropanamide, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive Compound ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weighing & Dilution fume_hood->weigh experiment Experimental Procedure weigh->experiment decontaminate Decontaminate Workspace experiment->decontaminate spill Spill? experiment->spill waste Segregate Hazardous Waste decontaminate->waste dispose Dispose via Certified Vendor waste->dispose end End: Procedure Complete dispose->end spill->decontaminate No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->decontaminate

Caption: Workflow for safe handling of (3R)-3-amino-3-cyclopropylpropanamide.

References

  • CPC Biotech. (2020, October 7).
  • CDH Fine Chemical.
  • Fisher Scientific.
  • (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Multichem. 3-AMINO-1-PROPANOL.
  • ECHEMI.
  • Sigma-Aldrich. 3-amino cyclopropyl propanamide.
  • Fisher Scientific.
  • (2025, July 2). Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog.
  • Capot Chemical. (2013, September 11). MSDS of (3R)-3-amino-3-phenylpropan-1-ol.
  • BLD Pharm. 1604281-34-6|(3R)-3-Amino-3-cyclopropylpropanamide|BLD Pharm.
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups.
  • Synergy Recycling. Cyclopropane Disposal.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • (2025, November 27).

Sources

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